6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione
Description
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Properties
IUPAC Name |
6-chloro-1,3-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPYRXDUHFORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946924 | |
| Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24088-81-1 | |
| Record name | 6-Chloro-isatoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024088811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione
Abstract: This document provides an in-depth technical guide for the synthesis and structural elucidation of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3-benzoxazine core is a privileged scaffold found in numerous biologically active molecules.[1] The introduction of a chlorine atom at the 6-position can substantially modify the compound's physicochemical properties, including its lipophilicity and electronic profile, potentially enhancing its efficacy and application range. This guide details a reliable, multi-step synthesis pathway, explains the underlying reaction mechanisms, and presents a comprehensive characterization protocol using modern analytical techniques. It is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource.
Introduction and Strategic Overview
The 2H-1,3-benzoxazine-2,4(3H)-dione ring system, an anhydride of salicylamide, serves as a crucial building block in synthetic organic chemistry. Its derivatives are explored for a wide range of biological activities, including anti-inflammatory and anticonvulsive properties.[1] The strategic placement of a chloro-substituent on the benzene ring is a common tactic in drug design to modulate biological activity.
This guide focuses on a logical and efficient synthetic strategy starting from the readily available precursor, 5-chloro-2-hydroxybenzoic acid. The core of the synthesis involves two key transformations:
-
Amidation: Conversion of the carboxylic acid to the corresponding primary amide, 5-chloro-2-hydroxybenzamide.
-
Cyclization: Ring closure of the salicylamide intermediate using a suitable carbonylating agent to form the target dione structure.
This approach is selected for its reliability, high yields, and the commercial availability of the starting materials.
Synthesis Pathway and Experimental Protocols
The overall synthesis workflow is designed as a two-step process. Each step is optimized to ensure high purity and yield, which is critical for subsequent applications.
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of 5-Chloro-2-hydroxybenzamide (Intermediate)
Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While several methods exist, reacting the acid with urea is an effective approach that avoids harsh reagents.[2] An alternative, more traditional method involves converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with ammonia. The urea method is often preferred for its operational simplicity.
Protocol (Urea Method):
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chloro-2-hydroxybenzoic acid (17.2 g, 0.1 mol), urea (12.0 g, 0.2 mol), and a catalytic amount of phosphorous acid (0.5 g).
-
Reaction: Add an inert, high-boiling solvent such as mesitylene (100 mL). Heat the mixture to 150-160 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product, 5-chloro-2-hydroxybenzamide, will precipitate out of the solvent.
-
Purification: Filter the solid precipitate using a Büchner funnel and wash it with a small amount of cold mesitylene, followed by n-hexane to remove residual solvent. The crude product is then washed thoroughly with water to remove any unreacted urea and salts.
-
Drying: Dry the purified white solid under vacuum at 60 °C. The expected yield is typically high (>85%). The product's identity can be confirmed by its melting point and spectroscopic analysis.[3]
Step 2: Synthesis of this compound
Rationale: This critical cyclization step forms the heterocyclic dione ring. The procedure is adapted from a well-established method for the synthesis of the parent compound, Carsalam.[4] It utilizes ethyl chloroformate as a carbonylating agent. Anhydrous pyridine serves as both a base to neutralize the HCl byproduct and as a solvent. The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization.
Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 5-chloro-2-hydroxybenzamide (8.6 g, 0.05 mol) and anhydrous pyridine (50 mL).
-
Reagent Addition: Cool the resulting solution in an ice bath to 0 °C. While maintaining the temperature, slowly add ethyl chloroformate (10.8 g, 0.1 mol, ~9.6 mL) dropwise with a syringe over 30 minutes. The formation of a precipitate (pyridinium hydrochloride) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 5 hours.
-
Work-up: After cooling, pour the reaction mixture into 200 mL of ice-cold water. The crude product will precipitate.
-
Purification: Filter the solid product, wash it thoroughly with cold water, and then recrystallize from an ethanol/acetone mixture to yield the pure this compound as a crystalline solid.[4]
-
Drying: Dry the final product in a vacuum oven at 80 °C.
Proposed Reaction Mechanism
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting the synthesis. The cyclization of 5-chloro-2-hydroxybenzamide with ethyl chloroformate is a two-stage process.
Caption: Conceptual mechanism for the formation of the benzoxazine dione ring.
-
N-Acylation: The primary amide nitrogen of 5-chloro-2-hydroxybenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. Pyridine facilitates this step by deprotonating the amide, increasing its nucleophilicity.
-
Intramolecular Cyclization: The phenolic hydroxyl group, deprotonated by pyridine, then performs an intramolecular nucleophilic attack on the newly formed carbamate carbonyl group.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion, which is subsequently protonated to form ethanol, yielding the stable six-membered heterocyclic dione ring.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical methods should be employed.
| Technique | Expected Observations and Rationale |
| Melting Point | A sharp melting point indicates high purity. The parent compound melts at 229-230 °C; the chloro-derivative is expected to have a similar or higher melting point.[5][6] |
| FT-IR Spectroscopy | ~3200 cm⁻¹ (N-H stretch): Broad peak characteristic of the amide N-H bond. ~1780 & 1740 cm⁻¹ (C=O stretch): Two distinct, strong absorption bands for the asymmetric and symmetric stretching of the cyclic anhydride/imide carbonyl groups. ~1600, 1480 cm⁻¹ (C=C stretch): Peaks for aromatic ring vibrations. ~820 cm⁻¹ (C-H bend): Out-of-plane bending for a 1,2,4-trisubstituted benzene ring.[7] ~750 cm⁻¹ (C-Cl stretch): Characteristic absorption for the aryl chloride bond. |
| ¹H NMR Spectroscopy | Aromatic Protons (δ 7.0-8.0 ppm): Three distinct signals are expected. H-5 (adjacent to the oxygen) will likely be a doublet. H-7 will be a doublet of doublets, and H-8 will be a doublet. The exact chemical shifts are influenced by the electronic effects of the chloro and dione groups. N-H Proton (δ ~11.0 ppm): A broad singlet that is exchangeable with D₂O. |
| ¹³C NMR Spectroscopy | Carbonyl Carbons (δ 150-165 ppm): Two signals for the two distinct carbonyl carbons in the heterocyclic ring. Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the six unique carbons of the substituted benzene ring. The carbon bearing the chlorine (C-6) and the carbons attached to the heteroatoms (C-4a, C-8a) will have characteristic shifts. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 197. The characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) will be a definitive indicator. Fragmentation: Expect loss of CO (m/z 169) and subsequent fragmentation of the heterocyclic ring. |
Safety, Handling, and Storage
Safety Precautions:
-
Work in a well-ventilated fume hood, especially when handling ethyl chloroformate (which can contain traces of phosgene) and pyridine.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-chloro-2-hydroxybenzamide is known to cause skin and eye irritation.[3]
Handling and Storage:
-
Store all reagents and the final product in tightly sealed containers in a cool, dry place away from moisture.
-
Pyridine is hygroscopic and should be handled under anhydrous conditions.
Conclusion
This guide presents a robust and well-documented pathway for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further investigation in various scientific fields. The comprehensive characterization data provides a benchmark for confirming the structure and ensuring the high purity required for demanding applications.
References
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Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives . ResearchGate. [Link]
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5-(2-CHLOROACETYL)-2-HYDROXYBENZAMIDE . precisionFDA. [Link]
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5-Chloro-2-hydroxybenzoic acid . National Center for Biotechnology Information (PMC). [Link]
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2H-1,3-Benzoxazine-2,4(3H)-dione . PubChem, National Center for Biotechnology Information. [Link]
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5-Chloro-2-hydroxybenzamide . PubChem, National Center for Biotechnology Information. [Link]
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6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione . National Center for Biotechnology Information. [Link]
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Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps . PubMed, National Center for Biotechnology Information. [Link]
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(PDF) 5-Chloro-2-hydroxybenzoic acid . ResearchGate. [Link]
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Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization . MDPI. [Link]
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3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities . ResearchGate. [Link]
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Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems . PubMed, National Center for Biotechnology Information. [Link]
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Synthesis of new 2-chloro- phenothiazinothiadiazol-2-oxoaze- tidines :Antimicrobial and antiinflammatory agents . NISCAIR. [Link]
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INFRARED SPECTRA OF PHENOTHIAZINES . Kuwait University. [Link]
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1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo... . ResearchGate. [Link]
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A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH . University of Northern Iowa. [Link]
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6-chloro-4-phenyl-1,2,3-benzoxathiazine, 2,2-dioxide - Optional[FTIR] - Spectrum . SpectraBase. [Link]
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The Evolving Therapeutic Landscape of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives
An In-Depth Technical Guide
Executive Summary
The 1,3-benzoxazine-2,4(3H)-dione scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of a chlorine atom at the 6-position significantly modulates the electronic and lipophilic properties of the molecule, leading to a new class of derivatives with potent and diverse pharmacological profiles. This technical guide synthesizes the current understanding of 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We delve into the critical mechanisms of action, particularly the inhibition of key enzymes like DNA-dependent protein kinase (DNA-PK), explore structure-activity relationships (SAR), and provide validated experimental protocols for researchers in the field of drug discovery and development.
The 6-Chloro-1,3-benzoxazine-2,4(3H)-dione Core: A Foundation for Potency
The foundational structure, a benzene ring fused to an oxazine dione, provides a rigid and planar framework amenable to synthetic modification. The introduction of a halogen, specifically chlorine at the 6-position, is a cornerstone of modern drug design. This substitution enhances membrane permeability and can form critical halogen bonds with biological targets, often leading to improved potency and a modified metabolic profile. It is this specific chlorinated scaffold that has given rise to derivatives with significant therapeutic promise.[1]
Spectrum of Biological Activity
Derivatives built upon the this compound core have demonstrated a wide array of biological activities, positioning them as versatile candidates for treating various pathologies.[1][2][3]
Anticancer Activity: Targeting DNA Repair and Beyond
The most profound activity reported for this class of compounds is in oncology. Specific derivatives have shown significant cytotoxic effects against a range of cancer cell lines, including cervical (HeLa), colorectal adenocarcinoma (HT29), and lung carcinoma (A549).[4] The primary mechanism identified is the potentiation of radiation therapy, marking these compounds as promising radiosensitizers.[4]
Antimicrobial and Antifungal Efficacy
The global challenge of antimicrobial resistance necessitates the development of novel chemical entities. Derivatives of 6-chloro-1,3-benzoxazines have been synthesized and evaluated for their antibacterial and antifungal properties.[2][5] Studies have shown that certain compounds in this series exhibit promising activity against various pathogens when compared to standard drugs.[2][5] Furthermore, related thioxo-derivatives have displayed significant antimycobacterial activity, in some cases comparable or better than isoniazid against Mycobacterium tuberculosis and other Mycobacterium species.[6]
Anti-inflammatory and Analgesic Potential
Inflammation is a key driver of numerous chronic diseases. Benzoxazine derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[7][8] In vivo studies using carrageenan-induced edema models have demonstrated that certain derivatives can inhibit swelling with high efficacy, with some compounds also showing significant pain protection.[7]
Unraveling the Mechanisms of Action
A deep understanding of the molecular mechanisms is critical for rational drug design and optimization. For this class of compounds, several key pathways have been elucidated.
Primary Anticancer Mechanism: Inhibition of DNA-PK
A pivotal mechanism for the radiosensitizing effect of these benzoxazine derivatives is the inhibition of the DNA-dependent protein kinase (DNA-PK).[4] This enzyme is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.
The workflow from radiation exposure to apoptosis is outlined below:
By inhibiting DNA-PK phosphorylation, these compounds delay the repair of DSBs, leading to an accumulation of DNA damage.[4] This damage accumulation triggers cell cycle arrest and ultimately pushes the cancer cell into apoptosis, thereby sensitizing it to the effects of radiation.[4]
Other Enzymatic Inhibition
Beyond DNA-PK, benzoxazinone derivatives have been designed and synthesized as potent inhibitors of other enzymes, highlighting the versatility of the scaffold:
-
Factor Xa Inhibitors: Certain derivatives show strong antithrombotic effects by potently inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[9][10]
-
α-Chymotrypsin Inhibitors: A series of benzoxazinones demonstrated good inhibitory activity against α-chymotrypsin, a serine protease.[11]
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on their chemical structure. SAR studies provide a roadmap for designing more potent and selective compounds.
-
Substitution at C-4: Replacing the oxo group at position 4 with a thioxo group has been shown to improve antimycobacterial activity against M. tuberculosis and M. kansasii.[6]
-
Substitution at N-3: The nature of the substituent at the N-3 position is critical. For α-chymotrypsin inhibition, the presence and position of electron-donating or withdrawing groups on a phenyl substituent at N-3 significantly impact inhibitory potential.[11]
Key Experimental Protocols
To facilitate further research, this section provides validated, step-by-step protocols for assessing the biological activities of novel this compound derivatives.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol assesses the ability of a compound to reduce the metabolic activity of cancer cells, serving as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol: Western Blot for DNA-PK Phosphorylation
This protocol directly measures the inhibition of DNA-PK activity by assessing its autophosphorylation status at Ser2056.
Principle: Western blotting uses antibodies to detect specific proteins. A decrease in the phosphorylated form of DNA-PK (pDNA-PK) in compound-treated cells, especially after radiation, indicates inhibition.
Methodology:
-
Cell Culture and Treatment: Grow cancer cells to 70-80% confluency. Treat the cells with the test compound for 1-2 hours.
-
Irradiation: Expose the cells to a controlled dose of ionizing radiation (e.g., 5-10 Gy) to induce DNA double-strand breaks.
-
Protein Extraction: Harvest the cells at a specific time point post-irradiation (e.g., 1 hour). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for pDNA-PK (Ser2056).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody for total DNA-PK or a housekeeping protein (e.g., β-actin) as a loading control.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A reduced ratio of pDNA-PK to total DNA-PK in compound-treated samples compared to controls indicates inhibition.[4]
Summary of Biological Data
The following tables summarize the reported activities for derivatives of this class.
Table 1: Anticancer Activity Data
| Compound Class | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Novel Benzoxazines | HeLa, HT29, A549 | Radiosensitization | Significant reduction in survival rate | [4] |
| Benzoxazinones | Various | Cytotoxicity | Varies by derivative and cell line |[1] |
Table 2: Antimicrobial Activity Data
| Compound Class | Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6-chloro-diphenyl-dihydro-benzoxazines | Bacteria & Fungi | Zone of Inhibition | Promising activity vs. standards | [2][5] |
| 6-chloro-phenyl-thioxo-benzoxazinones | M. tuberculosis | In vitro activity | Comparable or better than isoniazid | [6] |
| 6-chloro-phenyl-dithiones | M. kansasii | In vitro activity | Improved activity vs. oxo-analogs |[6] |
Conclusion and Future Outlook
The this compound scaffold is a highly promising platform for the development of novel therapeutics. The demonstrated activities in oncology, infectious diseases, and inflammation are compelling. The clear mechanism of action as DNA-PK inhibitors for radiosensitization provides a solid foundation for rational drug design in cancer therapy. Future research should focus on expanding the chemical diversity around this core, conducting comprehensive SAR studies to improve potency and selectivity, and advancing lead candidates into preclinical and clinical development. The versatility and proven potential of these derivatives ensure they will remain an area of intense investigation for years to come.
References
- Radhamani, S. et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate.
- ResearchGate. (n.d.). Design, synthesis and structure–Activity relationships of benzoxazinone-Based factor Xa inhibitors.
- PubMed. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors.
- PubMed. (n.d.). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS).
- PubMed. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors.
- Unknown. (n.d.). Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives.
- PubMed. (2006). Quantitative structure activity relationship of benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists.
- PubMed. (2000). New groups of antimycobacterial agents: 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones.
- ResearchGate. (n.d.). (PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives.
- International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW.
- PMC - NIH. (n.d.). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives.
- ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
- PubMed. (1994). Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives.
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Unlocking the Antimicrobial Potential of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. The relentless evolution of resistant pathogens demands the exploration of novel chemical scaffolds that operate via mechanisms distinct from current antibiotic classes. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This technical guide focuses on a promising, yet underexplored, molecular entity: 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione . We will delve into the scientific rationale for its antimicrobial potential, provide detailed methodologies for its evaluation, and discuss the broader context of benzoxazinone derivatives as a platform for next-generation anti-infective agents.
Introduction to this compound: A Molecule of Interest
The 1,3-benzoxazine scaffold is a privileged heterocyclic system known for its wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The dione substitution at the 2 and 4 positions of the oxazine ring, coupled with a chloro-substituent at the 6-position of the fused benzene ring, confers a unique electronic and steric profile to the molecule.
Chemical Structure and Properties:
-
IUPAC Name: 6-chloro-1,3-benzoxazine-2,4-dione
-
Molecular Formula: C₈H₄ClNO₃
-
Core Scaffold: The 1,3-benzoxazine-2,4-dione core is an intriguing pharmacophore. The presence of two carbonyl groups and a lactam-like structure suggests potential for diverse molecular interactions.
-
The Role of the 6-Chloro Substituent: Halogenation, particularly chlorination, of aromatic rings is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. The chloro group at the 6-position can modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, all of which can significantly impact its antimicrobial efficacy and pharmacokinetic profile.
While direct and extensive studies on the antimicrobial properties of this compound are not widely published, the broader class of benzoxazinone derivatives has shown significant promise.[3] For instance, various substituted 1,3-oxazine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2] This guide, therefore, provides a predictive framework and a practical experimental roadmap for elucidating the specific antimicrobial potential of this targeted compound.
Synthesis of this compound
A plausible and efficient synthesis of the title compound can be adapted from established methods for related benzoxazinones. A common route involves the reaction of a substituted anthranilic acid with a suitable cyclizing agent.
Proposed Synthetic Pathway:
A likely synthetic route starts from 5-chloroanthranilic acid and involves a cyclization reaction. While a specific, validated protocol for this exact molecule is not available in the provided search results, a general procedure can be extrapolated from the synthesis of similar benzoxazinones. For instance, the reaction of anthranilic acid with benzoyl chlorides is a known method for producing benzoxazinones.[4] A more direct route for the dione structure could involve phosgene or a phosgene equivalent.
Conceptual Laboratory Protocol:
-
Starting Material: 5-Chloroanthranilic acid.
-
Cyclization: React 5-chloroanthranilic acid with a suitable carbonylating agent, such as triphosgene, in an inert solvent (e.g., anhydrous tetrahydrofuran or dioxane) in the presence of a non-nucleophilic base (e.g., triethylamine) to facilitate the cyclization.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove salts and other water-soluble impurities. The crude product would then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its purity confirmed by elemental analysis or High-Performance Liquid Chromatography (HPLC).
In-Vitro Antimicrobial Susceptibility Testing: A Step-by-Step Guide
To rigorously assess the antimicrobial potential of this compound, standardized in-vitro susceptibility testing is paramount. The following protocols are based on widely accepted methodologies.[5][6][7][8]
Preparation of Microbial Inoculum
The foundation of a reliable antimicrobial assay is a standardized microbial inoculum.
-
Colony Selection: Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Broth Culture: Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubation: Incubate the broth culture at the appropriate temperature (typically 37°C for most bacteria and 30-35°C for fungi) with agitation until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[5]
-
Final Dilution: Dilute the standardized suspension to achieve the desired final inoculum concentration for the assay (e.g., approximately 5 x 10⁵ CFU/mL for broth microdilution).[5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium to create a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum in broth without the test compound.
-
Negative Control (Sterility Control): Wells containing only broth medium.
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Seal the plate and incubate for 16-24 hours at the appropriate temperature.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
}
Workflow for MIC Determination via Broth Microdilution.
Agar Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[6]
Experimental Protocol:
-
Agar Plate Inoculation: Prepare a lawn of the test microorganism by evenly streaking a standardized inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the agar surface.
-
Controls: Use disks impregnated with a standard antibiotic as a positive control and disks with the solvent alone as a negative control.
-
Incubation: Incubate the plates for 16-24 hours at the appropriate temperature.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.
Structure-Activity Relationship (SAR) Insights from Benzoxazinone Derivatives
While specific SAR studies for this compound are lacking, we can infer potential trends from related benzoxazinone and benzoxazine structures.
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as halogens (e.g., chloro) or nitro groups, have been shown in some series of 6-chloro-dihydro-1,3-benzoxazine derivatives to enhance antibacterial and antifungal activity.[9]
-
The Dione Moiety: The presence of the 2,4-dione system creates a rigid, planar structure with specific hydrogen bonding capabilities, which could be crucial for interaction with a biological target.
-
Lipophilicity: The chloro-substituent increases the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.
Table 1: Hypothetical Antimicrobial Activity Profile of this compound Based on Related Compounds
| Microbial Strain | Type | Expected Activity | Rationale based on Literature |
| Staphylococcus aureus | Gram-positive | Potentially High | Benzoxazine derivatives have shown good activity against Gram-positive bacteria.[10] |
| Bacillus subtilis | Gram-positive | Potentially Moderate to High | Often susceptible to compounds active against S. aureus. |
| Escherichia coli | Gram-negative | Potentially Moderate | The outer membrane of Gram-negative bacteria can be a barrier; however, some benzoxazines show activity.[2] |
| Pseudomonas aeruginosa | Gram-negative | Potentially Low to Moderate | Known for its intrinsic resistance, but worth testing. |
| Candida albicans | Fungal | Potentially High | Several benzoxazinone derivatives exhibit significant antifungal activity.[2] |
| Aspergillus niger | Fungal | Potentially Moderate | A common mold used in antifungal screening. |
Proposed Mechanism of Action: An Area for Investigation
The precise mechanism of action for this compound is yet to be determined. However, based on the mechanisms of other heterocyclic antibiotics, several hypotheses can be proposed for investigation. Potential mechanisms could involve the inhibition of essential bacterial processes such as:
-
Cell Wall Synthesis: Interference with the enzymes responsible for peptidoglycan cross-linking.[11]
-
Protein Synthesis: Binding to ribosomal subunits and inhibiting protein elongation.[11]
-
DNA/RNA Synthesis: Inhibition of DNA gyrase, topoisomerases, or RNA polymerase.[11]
-
Folate Synthesis: Disruption of the folic acid metabolic pathway.[11]
}
Potential Mechanisms of Antimicrobial Action.
Future Directions and Concluding Remarks
This technical guide provides a comprehensive framework for the initial exploration of this compound as a novel antimicrobial agent. The promising, albeit inferred, potential of this compound warrants a systematic investigation.
Key future research steps should include:
-
Validated Synthesis and Characterization: Development and validation of a robust synthetic route and thorough characterization of the pure compound.
-
Broad-Spectrum Antimicrobial Screening: Execution of the detailed in-vitro protocols against a diverse panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.
-
Quantitative Analysis: Determination of MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) through techniques such as macromolecular synthesis inhibition assays, target-based screening, or transcriptomic/proteomic analysis.
-
Cytotoxicity and Safety Profiling: Assessment of the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
SAR Studies: Synthesis and evaluation of a focused library of analogues to optimize potency and selectivity.
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An In-Depth Technical Guide to the Anticancer Activity of Substituted 1,3-Benzoxazine Derivatives
Executive Summary: The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. Among these, the 1,3-benzoxazine core has garnered significant attention for its versatile chemistry and broad spectrum of biological activities, including promising anticancer properties.[1][2][3] This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the anticancer potential of substituted 1,3-benzoxazine derivatives. We will delve into their synthesis, methodologies for evaluating their efficacy, their diverse mechanisms of action, and the critical structure-activity relationships that govern their potency. This document is designed to serve as a foundational resource, bridging synthetic chemistry with cancer biology to accelerate the development of this promising class of molecules.
Section 1: The 1,3-Benzoxazine Scaffold: A Privileged Structure in Oncology
The 1,3-benzoxazine framework, a bicyclic heterocyclic system, consists of a benzene ring fused to an oxazine ring. This unique architecture provides a rigid, yet adaptable, template that can be strategically modified to interact with various biological targets.[4] Its value in medicinal chemistry is underscored by its presence in compounds with a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][5]
The rationale for exploring 1,3-benzoxazine derivatives in oncology is multifaceted. Their structural features allow for precise modifications that can enhance lipophilicity, improve cell permeability, and enable targeted interactions with specific proteins involved in cancer progression.[6] Researchers have successfully developed derivatives that induce cell death, halt cell proliferation, and even sensitize cancer cells to traditional therapies like radiation.[7][8]
Section 2: Synthetic Strategies for 1,3-Benzoxazine Derivatives
The accessibility and derivatization of the 1,3-benzoxazine core are crucial for extensive investigation. Several synthetic routes have been established, with the Mannich reaction being the most common and versatile.[9][10]
The Classical Mannich Reaction
This one-pot condensation reaction is the cornerstone of 1,3-benzoxazine synthesis, involving a phenol, a primary amine, and formaldehyde.[9][10] The reaction proceeds via the formation of a Mannich base, which then undergoes cyclization to form the benzoxazine ring. The choice of substituted phenols and various primary amines allows for the creation of a diverse library of derivatives, enabling thorough exploration of structure-activity relationships.
Alternative Synthetic Methodologies
While the Mannich reaction is prevalent, other methods offer unique advantages. For instance, triphosgene has been employed as a less hazardous substitute for phosgene in reactions with Schiff bases to selectively yield different types of 1,3-benzoxazine derivatives, such as 1,3-benzoxazine-2,4-diones or 4-methylene-1,3-benzoxazine-2-ones, depending on the substituents.[2][11] Another approach involves using methylene bromide for the ring closure step, providing an alternative to the frequently used formaldehyde.[10]
Section 3: In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is the first step in characterizing the anticancer potential of newly synthesized 1,3-benzoxazine derivatives. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays.
General Workflow for In Vitro Anticancer Evaluation
The process begins with the synthesis of the compound, followed by a primary screen for cytotoxicity against a panel of cancer cell lines. Promising candidates are then subjected to secondary assays to determine their mechanism of action, such as their ability to induce apoptosis or cause cell cycle arrest.
Caption: General workflow for the synthesis and in vitro evaluation of novel 1,3-benzoxazine derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] It is a foundational and high-throughput assay for initial cytotoxicity screening.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3-benzoxazine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of Representative Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 1,3-benzoxazine derivatives against various human cancer cell lines, demonstrating their broad-spectrum activity.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Flavone-hybrid (3d) | MCF-7 (Breast) | 12.03 | [5] |
| Flavone-hybrid (3h) | MCF-7 (Breast) | 8.03 | [5] |
| Benzoxazine-purine hybrid (9) | MCF-7 (Breast) | 4.06 | [4] |
| Benzoxazine-purine hybrid (12) | HCT-116 (Colon) | 5.20 | [4] |
| Tyrosine-derived (13d) | MDA-MB-231 (Breast) | 0.20 - 0.65 | [13] |
| 2H-1,4-Benzoxazin-3(4H)-one (c18) | Huh-7 (Liver) | 19.05 | [14] |
| 4-Aryl substituted (14f) | PC-3 (Prostate) | 7.84 | [15] |
Section 4: Mechanisms of Action and Molecular Targets
Substituted 1,3-benzoxazines exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.
Induction of Apoptosis
A primary mechanism for many 1,3-benzoxazine derivatives is the induction of programmed cell death, or apoptosis.[9][16] This can be achieved by:
-
Modulating Apoptotic Regulators: Some derivatives have been shown to upregulate the expression of the tumor suppressor protein p53 and downregulate anti-apoptotic proteins like Bcl-2.[16][17]
-
Activating Caspases: They can trigger the caspase cascade, leading to increased levels of executioner caspases like caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis.[14][16][17]
DNA Damage and Repair Inhibition
Several 1,3-benzoxazine derivatives function by causing DNA damage or by inhibiting the cell's ability to repair it.
-
DNA-PK Inhibition: A notable mechanism is the inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks (DSBs).[7] By inhibiting DNA-PK, these compounds prevent the repair of DNA damage, leading to cell cycle arrest and apoptosis.[7] This action also makes them effective radiosensitizers, enhancing the efficacy of radiation therapy.[7]
-
Targeting c-Myc: Certain derivatives can stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, downregulating its expression.[18] Others can interfere with the c-Myc/MAX heterodimer, promoting the degradation of the c-Myc oncoprotein and inducing DNA damage.[19]
Caption: Key structure-activity relationship (SAR) insights for enhancing the anticancer activity of the 1,3-benzoxazine scaffold. Note: This is a conceptual representation.
Section 6: In Vivo Efficacy and Preclinical Models
Translating in vitro findings into in vivo efficacy is a critical step. Studies have shown that 1,3-benzoxazine derivatives are active in animal models. For example, eugenol-derived benzoxazines were tested in mice with benzo(a)pyrene-induced fibrosarcoma. The compounds were administered orally and were effective in reducing both cancer incidence and tumor weight, with the benzoxazine derivatives showing slightly better activity than their aminomethyl counterparts. [6]Similarly, a tyrosine-derived benzoxazine demonstrated significant tumor regression in a rat syngenic mammary tumor model, performing better than the standard drug tamoxifen. [13]
Section 7: Challenges and Future Perspectives
While the anticancer potential of 1,3-benzoxazine derivatives is clear, challenges remain on the path to clinical application. Future research should focus on:
-
Improving Selectivity: Designing derivatives that are highly selective for cancer cells over normal cells to minimize toxicity. Some current derivatives already show a promising selectivity index. [16]* Overcoming Resistance: Investigating the efficacy of these compounds in drug-resistant cancer models and exploring their potential as chemosensitizers to resensitize tumors to existing therapies. [8]* Pharmacokinetics: Optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to ensure they have suitable drug-like characteristics for clinical development.
Section 8: References
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Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate.
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(2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Source not specified.
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Al-Qahtani, A. A., et al. (2012). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Oriental Journal of Chemistry.
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Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem.
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Rudyanto, M., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central.
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Garg, P., et al. (2013). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. ResearchGate.
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Jiang, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
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Abdel-Aziz, A. A.-M., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
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(2023). Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic. European Journal of Medicinal Chemistry.
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Fernández-Sáez, N., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central.
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Cruz-López, O., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry.
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(2025). An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applications. BenchChem.
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(2024). Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches. Semantic Scholar.
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(2025). A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression. Molecular Oncology.
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(2015). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research.
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Kumar, D., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI.
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Al-Qahtani, A. A., et al. (2012). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. ResearchGate.
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Radhamani, S., et al. (2017). Role of a novel benzoxazine derivative in the chemosensitization of colon cancer. Apoptosis.
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(2014). Bioassays for anticancer activities. Semantic Scholar.
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El-Naggar, A. M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PubMed Central.
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(2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.
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Jana, A. K., et al. (2021). Tyrosine-Derived Novel Benzoxazine Active in a Rat Syngenic Mammary Tumor Model of Breast Cancer. Journal of Medicinal Chemistry.
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(2021). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. ResearchGate.
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A Technical Guide to Investigating the Anti-inflammatory Potential of 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione
Abstract
The diverse pharmacological activities of benzoxazine derivatives have positioned them as a promising scaffold in medicinal chemistry.[1][2] This document provides a comprehensive technical framework for the investigation of the anti-inflammatory properties of a specific analogue, 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione. While direct studies on this particular molecule are not extensively reported, this guide synthesizes the current understanding of related benzoxazine and benzoxazolone compounds to propose a logical and scientifically rigorous pathway for its evaluation.[3][4][5] We will explore potential mechanisms of action, detail robust in vitro and in vivo experimental protocols, and provide a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzoxazine derivatives in the context of inflammatory diseases.
Introduction: The Therapeutic Promise of Benzoxazines
Benzoxazine and its related heterocyclic structures are recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The core benzoxazine scaffold serves as a versatile template for chemical modifications, allowing for the fine-tuning of pharmacological effects. Derivatives of 1,2-benzothiazine 1,1-dioxide, a structurally related class of compounds, have demonstrated significant anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[3] Furthermore, recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have highlighted their ability to mitigate inflammation in microglial cells by activating the Nrf2-HO-1 signaling pathway and reducing oxidative stress.[4]
The subject of this guide, this compound, also known as Carsalam, is a halogenated derivative that warrants thorough investigation for its potential anti-inflammatory activity.[6][7] The presence of a chlorine atom at the 6-position may significantly influence its biological activity and pharmacokinetic profile. This document outlines a systematic approach to characterizing its anti-inflammatory potential.
Postulated Mechanisms of Anti-inflammatory Action
Based on the known activities of structurally similar compounds, several potential anti-inflammatory mechanisms for this compound can be hypothesized. A comprehensive investigation should aim to elucidate which of these, or other novel pathways, are modulated by the compound.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and COX-2.[8] It is plausible that this compound could exhibit inhibitory activity against one or both of these enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
-
Modulation of Pro-inflammatory Cytokine Production: Chronic inflammatory states are often characterized by the overexpression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[4] Benzoxazole derivatives have been shown to suppress the expression of these cytokines.[5] An investigation into the effect of this compound on cytokine production in stimulated immune cells would be a critical step in understanding its anti-inflammatory profile.
-
Activation of the Nrf2-HO-1 Pathway: The Nrf2-HO-1 signaling pathway is a key regulator of the cellular antioxidant response and has been implicated in the resolution of inflammation.[4] Activation of this pathway by 2H-1,4-benzoxazin-3(4H)-one derivatives has been shown to reduce reactive oxygen species (ROS) production and alleviate microglial inflammation.[4] It is therefore a valuable avenue of investigation for this compound.
The following diagram illustrates the potential interplay of these pathways in mediating an anti-inflammatory response.
Caption: In Vitro Anti-inflammatory Screening Workflow.
In Vivo Evaluation Protocol: Carrageenan-Induced Paw Edema Model
Rationale: This is a widely used and well-characterized acute inflammation model to assess the in vivo efficacy of potential anti-inflammatory agents. [9] Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of this compound. Administer the compounds orally or via intraperitoneal injection.
-
Induction of Edema: After a specific period (e.g., 60 minutes) post-dosing, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | Cytotoxicity IC50 (µM) | NO Production IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Test Compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Standard (e.g., Dexamethasone) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Control (Vehicle) | [Insert Value] | - |
| Standard (e.g., Indomethacin) | [Insert Value] | [Insert Value] |
| Test Compound (Low Dose) | [Insert Value] | [Insert Value] |
| Test Compound (High Dose) | [Insert Value] | [Insert Value] |
Interpretation: The collective data from these assays will provide a comprehensive profile of the anti-inflammatory activity of this compound. Significant inhibition of NO and pro-inflammatory cytokines in vitro, coupled with a dose-dependent reduction in paw edema in vivo, would strongly indicate its potential as an anti-inflammatory agent.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the anti-inflammatory properties of this compound. Positive results from these initial studies would justify further investigation into its precise molecular targets and more complex chronic inflammation models. The exploration of structure-activity relationships through the synthesis and testing of related analogues could also lead to the development of more potent and selective anti-inflammatory agents. The benzoxazine scaffold continues to be a rich source of pharmacologically active compounds, and a thorough investigation of this particular derivative is a scientifically sound and promising endeavor.
References
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ResearchGate. (2015). Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Available at: [Link]
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MDPI. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available at: [Link]
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PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Available at: [Link]
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PubMed Central. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available at: [Link]
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FORU Chemtech. (n.d.). 1,3-Benzoxazine-2,4-(3H)-dione,Carsalam,Intermediate for SNAC. Available at: [Link]
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PubMed. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Available at: [Link]
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Royal Society of Chemistry. (2018). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Available at: [Link]
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Pelagia Research Library. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Available at: [Link]
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PubMed Central. (2011). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. Available at: [Link]
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IJRPR. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]
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MDPI. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Available at: [Link]
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Royal Society of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Available at: [Link]
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An In-depth Technical Guide on the Putative Mechanism of Action of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione
Preamble: Charting the Unexplored Territory of a Novel Benzoxazine Derivative
For the discerning researcher in drug discovery and development, the exploration of novel chemical entities is the very lifeblood of innovation. This guide delves into the scientific landscape surrounding 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione, a compound that, while not extensively characterized, belongs to a class of heterocyclic structures—the benzoxazines—renowned for their diverse and potent biological activities.[1][2][3] The purpose of this document is not to present a settled dogma but to synthesize the available evidence from related compounds to construct a robust, testable hypothesis regarding its mechanism of action. We will proceed from its fundamental chemical nature to a multi-faceted proposed mechanism, underpinned by detailed experimental workflows for validation.
Core Compound Profile: this compound
-
Chemical Identity: this compound
-
Synonyms: 6-Chloroisatin anhydride, 6-chloro-carsalam[4]
-
Molecular Formula: C₈H₄ClNO₃
-
Structure:
A bicyclic molecule featuring a benzene ring fused to an oxazine ring, with a chlorine substituent at the 6th position and two carbonyl groups within the oxazine ring.
While direct biological data on this specific molecule is sparse, the broader family of 1,3-benzoxazine derivatives has demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2][5] This documented activity in related structures provides the foundational logic for our mechanistic inquiry.
Synthesis of the Core Scaffold
The synthesis of the 1,3-benzoxazine-2,4(3H)-dione scaffold is a critical aspect of its study, providing insights into its reactivity and potential for derivatization. A common route involves the reaction of an anthranilic acid derivative with a suitable carbonylating agent. For instance, the parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione (also known as carsalam), can be prepared from salicylamide and ethyl chlorocarbonate.[6] The synthesis of the 6-chloro derivative would logically start from the corresponding 5-chloro-2-hydroxybenzoic acid or a related precursor. A general synthetic approach is outlined below.
Caption: Proposed potentiation of GABA-A receptor activity.
Hypothesis II: Ion Channel Inhibition
The anticonvulsant properties of other chlorinated heterocyclic compounds, such as (S)-N-[(6-Chloro-2,3-dihydrobenzod[1][2]ioxin-2-yl)methyl]sulfamide, which inhibits voltage-gated sodium (Na+) and N-type calcium (Ca2+) channels, suggest a similar potential for our compound of interest. [7][8]The chloro-substituent on the aromatic ring could play a key role in the binding and modulation of these ion channels, leading to a reduction in neuronal excitability.
Caption: Proposed mechanism of quorum sensing inhibition.
Experimental Validation Protocols
To rigorously test these hypotheses, a series of well-defined experimental protocols are required.
Protocol for Assessing GABA-A Receptor Modulation
Objective: To determine if this compound modulates GABA-A receptor function.
Methodology: Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing human GABA-A receptor subunits.
Step-by-Step Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs encoding human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at -60 mV.
-
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.
-
Compound Application: Co-apply the GABA EC₂₀ with varying concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. A potentiation of the GABA-induced current would support the hypothesis of positive allosteric modulation.
| Parameter | Description |
| Cell System | Xenopus laevis oocytes |
| Expressed Receptors | Human GABAA (α1β2γ2) |
| Technique | Two-Electrode Voltage Clamp (TEVC) |
| Primary Agonist | Gamma-aminobutyric acid (GABA) |
| Test Compound | This compound |
| Measured Endpoint | Change in GABA-evoked chloride current (IGABA) |
| Positive Control | Diazepam (a known positive allosteric modulator) |
Protocol for Ion Channel Inhibition Assays
Objective: To evaluate the inhibitory activity of the compound on voltage-gated sodium and calcium channels.
Methodology: Automated patch-clamp electrophysiology on cell lines stably expressing the target ion channels.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK-293 cells stably expressing human Naᵥ1.7 or Caᵥ2.2 channels under standard conditions.
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or Patchliner).
-
Patch-Clamp Recording:
-
Utilize the automated system to achieve whole-cell patch-clamp configuration.
-
Apply a voltage protocol to activate the channels (e.g., a depolarizing step from a holding potential of -80 mV).
-
-
Compound Application: Apply a baseline voltage protocol, then perfuse the cells with increasing concentrations of this compound and repeat the voltage protocol.
-
Data Analysis: Measure the peak current amplitude at each compound concentration and calculate the IC₅₀ value for channel inhibition.
| Parameter | Description |
| Cell System | HEK-293 cells stably expressing hNaᵥ1.7 or hCaᵥ2.2 |
| Technique | Automated whole-cell patch-clamp |
| Test Compound | This compound |
| Measured Endpoint | Inhibition of voltage-gated Na+ or Ca2+ current |
| Positive Controls | Tetrodotoxin (for Naᵥ channels), Conotoxin (for Caᵥ channels) |
Protocol for Anti-Quorum Sensing Assay
Objective: To determine if the compound inhibits quorum sensing in a reporter bacterial strain.
Methodology: A bioluminescence-based reporter gene assay using Chromobacterium violaceum.
Step-by-Step Protocol:
-
Bacterial Culture: Grow a culture of Chromobacterium violaceum (a strain that produces the purple pigment violacein in response to QS) in Luria-Bertani (LB) broth.
-
Assay Preparation: In a 96-well plate, add LB broth, the bacterial culture, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Data Acquisition:
-
Visually inspect the wells for the inhibition of purple pigment formation.
-
Quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.
-
-
Growth Inhibition Control: Concurrently, monitor the optical density at 600 nm to ensure that the observed effect is not due to general bactericidal activity.
| Parameter | Description |
| Bacterial Strain | Chromobacterium violaceum |
| Technique | Violacein inhibition assay |
| Test Compound | This compound |
| Measured Endpoint | Inhibition of violacein pigment production |
| Positive Control | Known quorum sensing inhibitors (e.g., furanones) |
Conclusion and Future Perspectives
While the direct mechanism of action of this compound remains to be definitively elucidated, the available evidence from related chemical structures allows for the formulation of a strong, multi-pronged hypothesis. The potential for this compound to act as a modulator of GABAergic neurotransmission, an inhibitor of key ion channels, or an anti-quorum sensing agent presents exciting avenues for future research. The experimental protocols detailed herein provide a clear roadmap for the validation of these hypotheses. Successful validation in any of these areas could position this compound and its derivatives as promising leads for the development of new therapeutics for neurological disorders or infectious diseases. The path forward lies in rigorous, hypothesis-driven experimentation to unlock the full therapeutic potential of this intriguing molecule.
References
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Maryanoff, B. E., et al. (2013). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzodi[1][2]oxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of Medicinal Chemistry, 56(22), 9019-9030. Retrieved from
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PubMed. (2013). Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzodi[1][2]oxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of Medicinal Chemistry, 56(22), 9019-30. Retrieved from
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Exploring the Therapeutic Potential of Benzoxazine Compounds: A Technical Guide
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of biologically active compounds. These "privileged scaffolds" serve as versatile templates for drug discovery, offering a unique combination of structural rigidity, synthetic accessibility, and the capacity for diverse functionalization. Among these, the benzoxazine ring system has emerged as a particularly compelling scaffold, demonstrating a remarkable breadth of therapeutic potential.[1] This guide provides an in-depth exploration of benzoxazine compounds, moving beyond a mere catalog of their activities to dissect the underlying mechanisms, outline robust experimental protocols, and offer insights into their future development as therapeutic agents.
The Benzoxazine Core: A Foundation for Diverse Bioactivity
The fundamental benzoxazine structure consists of a benzene ring fused to an oxazine ring.[2] This bicyclic heterocyclic system can exist in various isomeric forms, with the 1,3-benzoxazine and 1,4-benzoxazine isomers being the most extensively studied in a therapeutic context. The inherent chemical properties of this scaffold, including its aromaticity and the presence of both nitrogen and oxygen heteroatoms, provide a rich tapestry for molecular interactions with biological targets.
The true power of the benzoxazine scaffold lies in its synthetic tractability. The classic and most common synthetic route is the Mannich reaction, which involves the condensation of a phenol, a primary amine, and formaldehyde.[2][3] This one-pot synthesis allows for the facile introduction of a wide array of substituents on both the phenolic and amine precursors, enabling the generation of large and diverse compound libraries for screening.
Diagram 1: General Synthesis of 1,3-Benzoxazine Monomers
Caption: The Mannich reaction for the synthesis of 1,3-benzoxazine derivatives.
Anticancer Applications: Targeting Key Oncogenic Pathways
The fight against cancer remains a primary focus of drug discovery, and benzoxazine derivatives have demonstrated significant promise as anticancer agents. Their mechanisms of action are multifaceted, targeting various hallmarks of cancer.
Induction of Apoptosis and Cell Cycle Arrest
A crucial mechanism by which many benzoxazine compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Some derivatives have been shown to induce apoptosis in vascular endothelial cells, a critical process in inhibiting tumor angiogenesis.[4] Furthermore, certain benzoxazine-purine hybrids have been designed to promote S-phase arrest in the cell cycle, effectively halting the proliferation of cancer cells.[5]
Inhibition of DNA Repair Mechanisms
Cancer cells often exhibit enhanced DNA repair capabilities, contributing to their resistance to radiation and chemotherapy. A novel and exciting application of benzoxazines is their role as radiosensitizers.[6][7] Specific benzoxazine derivatives have been shown to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.[6][7] By inhibiting this repair pathway, these compounds render cancer cells more susceptible to the cytotoxic effects of radiation therapy.[6][7]
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. They are well-established targets for anticancer drugs. Several benzoxazine derivatives have been identified as potent inhibitors of human topoisomerase I, with some acting as "topoisomerase poisons" that stabilize the enzyme-DNA cleavage complex, leading to lethal DNA damage.[8]
Diagram 2: Anticancer Mechanisms of Benzoxazine Compounds
Caption: Multifaceted anticancer mechanisms of benzoxazine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
A fundamental step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of benzoxazine compounds on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzoxazine compounds in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial and Antiviral Frontiers
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Benzoxazine derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.[9][10][11]
Antibacterial and Antifungal Activity
The antimicrobial properties of benzoxazines are often attributed to their heterocyclic nature.[10] Specific derivatives have shown potent activity against clinically relevant pathogens such as Escherichia coli and Staphylococcus aureus.[10][11] For instance, 3,4-dihydro-benzo[e][9][11] oxazin-2-one derivatives have exhibited significant antibacterial and antifungal activities.[9]
Antiviral Potential
Recent research has also highlighted the antiviral potential of benzoxazine compounds.[12][13][14] Carbon dots derived from benzoxazine monomers have demonstrated a broad-spectrum ability to block the infectivity of life-threatening viruses, including flaviviruses like Zika and dengue, as well as non-enveloped viruses.[14] The proposed mechanism involves the direct binding of these carbon dots to the viral surface, thereby preventing the initial interaction between the virus and host cells.[14]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a benzoxazine compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Benzoxazine compounds dissolved in a suitable solvent
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the benzoxazine compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory and Neuroprotective Roles
Beyond their antimicrobial and anticancer properties, benzoxazine derivatives have also shown potential in treating inflammatory conditions and neurodegenerative diseases.
Anti-inflammatory Activity
Inflammation is a complex biological response that, when chronic, can contribute to a variety of diseases. Benzoxazine compounds have been investigated for their anti-inflammatory properties.[15][16] Some benzo[a]phenoxazines, a related class of compounds, have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[15]
Neuroprotective Effects
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Certain 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their ability to protect neurons from oxidative stress-mediated degeneration.[17] These compounds have shown potent neuroprotective activity in cell culture models.[17] Another benzoxazine derivative has been shown to inhibit oxidized LDL-induced apoptosis in human umbilical vein endothelial cells, suggesting a potential role in protecting against atherosclerosis, a condition with an inflammatory component.[18]
Table 1: Summary of Therapeutic Applications and Mechanisms of Benzoxazine Compounds
| Therapeutic Area | Key Mechanism(s) of Action | Example Compound Classes/Derivatives |
| Anticancer | Induction of apoptosis, cell cycle arrest, DNA-PK inhibition, topoisomerase I inhibition, lysosomal membrane permeabilization | Benzoxazine-purine hybrids, 8-methyl-2-(morpholine-4yl)-7-(pyridine-3-methoxy)-4H-1,3-benzoxacine-4-one, Benzo[a]phenoxazines |
| Antimicrobial | Disruption of microbial cell processes | 3,4-dihydro-benzo[e][9][11] oxazin-2-one derivatives, Benzoxazine sulfonamides |
| Antiviral | Inhibition of viral entry into host cells | Benzoxazine monomer-derived carbon dots |
| Anti-inflammatory | Inhibition of COX-2 | Benzo[a]phenoxazines |
| Neuroprotection | Inhibition of oxidative stress-mediated neuronal degeneration | 8-amino-1,4-benzoxazine derivatives |
Future Directions and Conclusion
The therapeutic potential of benzoxazine compounds is vast and continues to expand. The versatility of their synthesis and the wide range of biological activities they exhibit make them a highly attractive scaffold for future drug development.[1] Key areas for future research include:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the precise relationships between the chemical structure of benzoxazine derivatives and their biological activity will enable the rational design of more potent and selective compounds.
-
In Vivo Efficacy and Toxicity Studies: While many benzoxazine compounds have shown promise in vitro, further investigation into their efficacy and safety in animal models is crucial for their translation to the clinic.
-
Combination Therapies: Exploring the synergistic effects of benzoxazine derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in cancer therapy.
References
- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Google Scholar.
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- Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. (n.d.). PMC - NIH.
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- Benzoxazines as new human topoisomerase I inhibitors and potential poisons. (2019). PMC - NIH.
- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candid
- Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- Antiviral Agents – Benzazine Deriv
- Benzoxazine-Based Thermosets with Autonomous Self-Healing Ability. (2025).
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Methodological & Application
One-Pot Synthesis of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione: An Application Note and Protocol
This comprehensive guide details a robust and efficient one-pot synthesis of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking a practical and well-characterized synthetic methodology.
Introduction: The Significance of this compound
This compound, also known as 6-chloroisatoic anhydride, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The benzoxazine-2,4-dione scaffold is a privileged structure, appearing in a variety of biologically active molecules. The introduction of a chlorine atom at the 6-position can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable building block for the synthesis of targeted therapeutic agents and functional materials. Traditional multi-step syntheses of this compound can be time-consuming and may result in lower overall yields. The one-pot methodology presented herein offers a streamlined and efficient alternative, minimizing waste and simplifying the purification process.
Core Principles and Rationale for the One-Pot Approach
The selected one-pot synthesis is a thermal condensation reaction between 5-chloro-2-hydroxybenzoic acid and urea. This method is predicated on the principles of atom economy and process simplification. By conducting the reaction in a single vessel without the isolation of intermediates, we significantly reduce solvent usage, minimize transfer losses, and shorten the overall reaction time.
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: The choice of a solvent-free, thermal condensation is driven by green chemistry principles. It eliminates the need for potentially hazardous and difficult-to-remove solvents, simplifying the work-up procedure and reducing environmental impact.
-
High Temperature: The elevated reaction temperature is necessary to overcome the activation energy for the condensation and cyclization steps, driving the reaction towards the desired product.
-
Urea as a Reagent: Urea serves as a readily available, inexpensive, and safe source of the nitrogen and carbonyl functionalities required for the formation of the dione ring structure.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the one-pot synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Chloro-2-hydroxybenzoic acid | C₇H₅ClO₃ | 172.57 | 17.26 g | 0.1 |
| Urea | CH₄N₂O | 60.06 | 12.01 g | 0.2 |
Equipment:
-
250 mL three-necked round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Mechanical stirrer
-
Fume hood
Experimental Workflow Diagram:
Caption: Experimental workflow for the one-pot synthesis.
Step-by-Step Procedure:
-
Preparation: In a 250 mL three-necked round-bottom flask, combine 17.26 g (0.1 mol) of 5-chloro-2-hydroxybenzoic acid and 12.01 g (0.2 mol) of urea.
-
Reaction: Place the flask in a heating mantle and fit it with a mechanical stirrer and a condenser. Heat the solid mixture with stirring. The temperature should be gradually raised to 220-230 °C.
-
Reaction Monitoring: Maintain the reaction mixture at this temperature for 4-6 hours. The reaction can be monitored by taking small aliquots, dissolving them in a suitable solvent, and analyzing by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid mass is then treated with hot water to remove any unreacted urea and other water-soluble impurities.
-
Purification: Filter the crude product and wash it with a small amount of cold ethanol to remove any remaining organic impurities.
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Proposed Reaction Mechanism
The formation of this compound from 5-chloro-2-hydroxybenzoic acid and urea is proposed to proceed through a two-step mechanism involving the formation of a carbamate intermediate followed by intramolecular cyclization.
Caption: Proposed reaction mechanism.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through rigorous characterization of the final product. The synthesized this compound should be validated by comparing its physicochemical properties with established data.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | >270 °C (with decomposition)[1][2] |
| Molecular Formula | C₈H₄ClNO₃ |
| Molecular Weight | 197.58 g/mol |
Characterization Techniques:
-
Melting Point: The melting point of the synthesized compound should be determined and compared to the literature value. A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carbonyl groups (around 1700-1800 cm⁻¹) and the N-H bond (around 3200-3400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the final product. The aromatic protons and carbons, as well as the carbonyl carbons, should exhibit characteristic chemical shifts.
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound. The methodology is designed to be efficient, cost-effective, and environmentally conscious. By following the outlined procedures and validation techniques, researchers can confidently produce this valuable chemical intermediate for their drug discovery and development endeavors.
References
- Process for the preparation of 6-chloroisatoic anhydride.
-
Synthesis of 6-chloro-5-fluoro-isatoic acid anhydride. PrepChem.com. [Link]
- Preparation of isatoic anhydrides.
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Application Notes and Protocols for Antimicrobial Assays Using 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione
Introduction: The Therapeutic Potential of Benzoxazine Scaffolds
Heterocyclic compounds form the backbone of a significant portion of modern pharmacotherapy. Among these, the 1,3-benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique stereo-electronic features of the benzoxazine ring system allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile. This application note focuses on a specific derivative, 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione, a compound with potential antimicrobial efficacy. While extensive research has been conducted on various benzoxazine derivatives, this document provides a detailed guide for researchers and drug development professionals to systematically evaluate the antimicrobial properties of this specific molecule.[1][4][5][6][7]
The core hypothesis underpinning this investigation is that the electrophilic nature of the dione moiety, combined with the electron-withdrawing effect of the chlorine atom at the 6-position, may contribute to its interaction with microbial targets. This guide will provide the foundational protocols to test this hypothesis, from initial screening to more detailed kinetic studies.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is paramount for designing robust and reproducible antimicrobial assays.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₃ | [8] |
| Molecular Weight | 197.58 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [9][10] |
| Melting Point | 228-232 °C | [9][10] |
| Solubility | Soluble in DMSO (≥ 40 mg/mL) | [9] |
| Storage | Sealed in a dry, room temperature environment | [9][10] |
Causality Behind Experimental Choices: The high solubility in Dimethyl Sulfoxide (DMSO) makes it an ideal solvent for preparing stock solutions. However, it is crucial to keep the final concentration of DMSO in the assay medium below a non-inhibitory level (typically ≤1% v/v) to avoid any confounding effects on microbial growth.
Experimental Workflow for Antimicrobial Evaluation
The following diagram outlines a logical progression for assessing the antimicrobial activity of this compound, from initial screening to determining its mode of action (bacteriostatic vs. bactericidal).
Caption: A streamlined workflow for the antimicrobial assessment of a novel compound.
Detailed Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile DMSO
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The solubility data indicates good solubility in DMSO.[9]
-
Expertise & Experience: Preparing a high-concentration stock allows for minimal DMSO carryover into the final assay wells.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and then perform a 2-fold serial dilution across the plate.
-
Trustworthiness: This serial dilution method is a standardized and reliable way to test a wide range of concentrations.[16][17][18][19]
-
-
Inoculation:
-
Add the diluted microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm.
-
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative confirmation of antimicrobial activity and is a simpler, alternative screening method.[20][21][22][23][24]
Objective: To visually assess the ability of the compound to inhibit microbial growth on an agar surface.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cork borer or hollow punch
-
Compound solutions at various concentrations (informed by MIC results)
Procedure:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
-
Well Creation:
-
Use a sterile cork borer to create uniform wells in the agar.
-
-
Compound Addition:
-
Pipette a fixed volume (e.g., 50-100 µL) of the compound solution into each well. A DMSO control should also be included.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited). A larger zone diameter indicates greater susceptibility of the microorganism to the compound.
-
Protocol 3: Time-Kill Kinetic Assay
This assay provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[25][26][27][28][29]
Objective: To determine the rate at which this compound kills a microbial population over time.
Materials:
-
Standardized microbial inoculum
-
Appropriate broth medium
-
Compound at various multiples of the MIC (e.g., 1x, 2x, 4x MIC)
-
Sterile tubes or flasks
-
Shaking incubator
-
Plates for colony counting (e.g., Tryptic Soy Agar)
Procedure:
-
Assay Setup:
-
Prepare tubes with broth containing the compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculate each tube with the microbial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
-
Time-Point Sampling:
-
Incubate the tubes in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot and plate them onto agar plates.
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the viable count.[29]
-
Potential Mechanism of Action
While the precise mechanism of action for this compound requires further investigation, the benzoxazine class of compounds has been suggested to interfere with the integrity of the bacterial cell membrane.[30] The proposed mechanism involves an initial electrostatic interaction with the bacterial surface, followed by hydrophobic interactions that disrupt the cell membrane.
Caption: A proposed mechanism of action for benzoxazine-based antimicrobials.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of this compound as a potential antimicrobial agent. By following these standardized methods, researchers can generate reliable and reproducible data, contributing to the broader effort of discovering and developing new therapies to combat infectious diseases. The unique chemical structure of this compound, coupled with the known antimicrobial potential of the benzoxazine scaffold, makes it a compelling candidate for further investigation.
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(PDF) Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Retrieved January 20, 2026, from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved January 20, 2026, from [Link]
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Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria | ACS Applied Polymer Materials - ACS Publications. (2023, July 5). Retrieved January 20, 2026, from [Link]
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Synthesis and antibacterial evaluation of Some Pyrano-1,3-- Oxazine Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Retrieved January 20, 2026, from [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (2018, February 14). Retrieved January 20, 2026, from [Link]
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Novel one- pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.). Retrieved January 20, 2026, from [Link]
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Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed. (2015, April 1). Retrieved January 20, 2026, from [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). Retrieved January 20, 2026, from [Link]
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(PDF) Synthesis and Antimicrobial Activity Evaluation of Some Novel Hydrazone, Pyrazolone, Chromenone, 2-Pyridone and 2-Pyrone Derivatives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved January 20, 2026, from [Link]
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Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Retrieved January 20, 2026, from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.). Retrieved January 20, 2026, from [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). Retrieved January 20, 2026, from [Link]
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Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Cas 2037-95-8,2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE | lookchem. (n.d.). Retrieved January 20, 2026, from [Link]
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Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Retrieved January 20, 2026, from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Retrieved January 20, 2026, from [Link]
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M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). Retrieved January 20, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 20, 2026, from [Link]
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New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Time-Kill Evaluations | Nelson Labs. (n.d.). Retrieved January 20, 2026, from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.). Retrieved January 20, 2026, from [Link]
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Application of Benzoxazinone Scaffolds in Oncology Research: A Guide to In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Potential of Benzoxazinone Analogs in Cancer Therapeutics
The quest for novel, selective, and potent anti-cancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic chemistry, the benzoxazinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. While direct literature on 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione is sparse, numerous studies on its structural analogs and derivatives of the parent 2H-1,4-benzoxazin-3(4H)-one core reveal significant potential in targeting cancer cells. These compounds have been shown to exhibit cytotoxic and anti-proliferative effects across a range of human cancer cell lines, including but not limited to lung (A549), breast (MCF-7), liver (HepG2, Huh-7), and colon (HCT-116) cancers.[1][2][3][4]
This technical guide consolidates the current understanding of this chemical class, presenting a composite overview of their application in cancer cell line studies. We will delve into the mechanistic underpinnings of their action, provide detailed, field-proven protocols for their evaluation, and present a logical workflow for researchers aiming to investigate compounds based on this promising scaffold.
Putative Mechanism of Action: Inducing Programmed Cell Death and Halting Proliferation
Derivatives of the benzoxazinone core exert their anti-cancer effects through a multi-faceted approach, primarily by inducing DNA damage, triggering apoptosis (programmed cell death), and causing cell cycle arrest.[3][5]
1. Induction of DNA Damage: Several 2H-1,4-benzoxazin-3(4H)-one derivatives, particularly those with rigid, planar structures, are believed to intercalate with tumor cell DNA.[5][6] This interaction can disrupt DNA replication and transcription, leading to the activation of DNA damage response pathways. A key indicator of this is the upregulation of DNA damage markers like phosphorylated histone H2AX (γ-H2AX), which signals the presence of double-strand breaks.[5][7]
2. Activation of Apoptotic Pathways: Subsequent to DNA damage or other cellular stresses induced by these compounds, cancer cells can be driven into apoptosis. This is a controlled, energy-dependent process crucial for eliminating damaged cells. Benzoxazinone derivatives have been shown to initiate apoptosis through:
-
Caspase Activation: These compounds can increase the expression and activity of key executioner caspases, such as caspase-3 and caspase-7.[7][8] Caspases are proteases that dismantle the cell in an orderly fashion.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. Successful anti-cancer agents often shift this balance towards apoptosis, and investigating the expression levels of these proteins via techniques like Western Blot is a key step in mechanistic studies.[9]
3. Cell Cycle Arrest: By interfering with the cellular machinery that governs cell division, benzoxazinone derivatives can halt the proliferation of cancer cells at specific checkpoints in the cell cycle (e.g., G1, S, or G2/M phase).[3][10] This prevents the cells from replicating, thereby controlling tumor growth. This effect can be quantified using flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide.[11]
Quantitative Data Summary: Cytotoxic Activity of Benzoxazinone Derivatives
The anti-proliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. The following table summarizes reported IC50 values for various benzoxazinone derivatives against several human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2H-1,4-benzoxazin-3(4H)-one-triazole (c18) | Huh-7 (Liver) | 19.05 | [5] |
| 2H-1,4-benzoxazin-3(4H)-one-triazole (c5) | Huh-7 (Liver) | 28.48 | [5] |
| 2H-1,4-benzoxazin-3(4H)-one-triazole (14b) | A549 (Lung) | 7.59 | [1] |
| 2H-1,4-benzoxazin-3(4H)-one-triazole (14c) | A549 (Lung) | 18.52 | [1] |
| Benzoxazine Derivative (3) | A549 (Lung) | 36.6 µg/mL | [4] |
| Eugenol Benzoxazine Derivative | MCF-7 (Breast) | 21.7 µg/mL | [2] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions (e.g., incubation time, assay method).
Experimental Workflow and Protocols
A logical and systematic workflow is essential for characterizing the anti-cancer properties of a novel compound. The following diagram and protocols outline a standard approach.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Benzoxazinone derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[12]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13][14]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 490-570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.[15]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the benzoxazinone derivative for the desired time, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population.[11] After fixing and permeabilizing the cells, PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometry analysis can then distinguish cells in G0/G1 phase (2n DNA), S phase (>2n but <4n DNA), and G2/M phase (4n DNA).[11]
Materials:
-
Treated and control cells
-
Cold PBS
-
Cold 70% Ethanol
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[18]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after treatment.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[19] Incubate on ice or at -20°C for at least 30 minutes (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase (G0/G1, S, G2/M).
Conclusion and Future Directions
The benzoxazinone scaffold represents a fertile ground for the development of novel anti-cancer therapeutics. Derivatives of this core structure have consistently demonstrated the ability to inhibit cancer cell proliferation through mechanisms including the induction of DNA damage, apoptosis, and cell cycle arrest. The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of new compounds based on this and similar chemical scaffolds. Future research should focus on elucidating specific molecular targets, optimizing structure-activity relationships to enhance potency and selectivity, and advancing the most promising candidates into preclinical in vivo models.
References
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Hou, T., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]
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Hou, T., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]
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CyberLeninka. (n.d.). Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Available at: [Link]
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MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][20]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Available at: [Link]
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MDPI. (2022). Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin. Available at: [Link]
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Bentham Science. (2021). Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells. Available at: [Link]
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ResearchGate. (2024). The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA levels of pro-inflammatory cytokines in LPS-induced BV-2 microglial cells. Available at: [Link]
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PubMed. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Available at: [Link]
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ResearchGate. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Available at: [Link]
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ResearchGate. (2015). Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. Available at: [Link]
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PubMed Central. (2019). Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol. Available at: [Link]
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National Institutes of Health. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][20]oxazin-3(4H). Available at: [Link]
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ResearchGate. (n.d.). Arrest of cell cycle progress in HepG2 cells treated with 7f for 48 h. Available at: [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available at: [Link]
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PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
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PubMed. (2021). Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells. Available at: [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]
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PubMed. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Available at: [Link]
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Translational Cancer Research. (2022). Induction of ligustrazine apoptosis of A549 cells through activation of death receptor pathway. Available at: [Link]
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Protocols.io. (2019). MTT Cell Assay Protocol. Available at: [Link]
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PubMed. (2022). Synthesis of new thienylnicotinamidines: Proapoptotic profile and cell cycle arrest of HepG2 cells. Available at: [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
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ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Available at: [Link]
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Semantic Scholar. (2022). Research Article K5BW12O40 Induces the Apoptosis of A549 Cells by Regulating Caspase-3. Available at: [Link]
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MDPI. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Available at: [Link]
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ResearchGate. (2024). Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches. Available at: [Link]
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ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]
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Translational Cancer Research. (2022). Induction of ligustrazine apoptosis of A549 cells through activation of death receptor pathway. Available at: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
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Protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
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Royal Society of Chemistry. (2022). Triazole derivatives of guttiferone-A inhibit the proliferation of HepG2 cells by modulating MAPK/ERK signaling and expression profiles of regulators of G1/S transition. Available at: [Link]
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Flow Cytometry Core Facility. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]
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University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]
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Application Notes and Protocols for the Development of Novel Drug Candidates from 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the versatile scaffold, 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione, for the discovery and development of novel therapeutic agents. This document outlines detailed synthetic protocols, robust biological screening assays, and insights into the potential mechanisms of action for derived compounds.
Introduction: The Therapeutic Potential of the Benzoxazine Scaffold
Heterocyclic compounds are a cornerstone of medicinal chemistry, with the benzoxazine core being of particular interest due to its wide range of pharmacological activities.[1][2] Derivatives of 1,3-benzoxazine have demonstrated a remarkable breadth of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[2][3][4] The this compound scaffold offers a privileged starting point for medicinal chemistry campaigns due to its synthetic tractability and the diverse biological activities of its derivatives. The chloro-substituent at the 6-position can influence the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic index.
This guide will focus on the strategic derivatization of this core structure to generate a library of novel compounds and their subsequent evaluation as potential drug candidates, with a focus on anticancer and antimicrobial applications.
PART 1: Synthesis of a this compound Derivative Library
The generation of a diverse chemical library is fundamental to identifying lead compounds. The this compound scaffold can be readily modified at the N-3 position. Below is a detailed protocol for the N-alkylation of the parent scaffold, a common and effective method for generating structural diversity.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature with stirring.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-alkylated product.
-
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is crucial to prevent the hydrolysis of the benzoxazine ring and the alkyl halide.
-
Base: Potassium carbonate is a mild base that facilitates the deprotonation of the nitrogen at the 3-position, forming a nucleophile that attacks the alkyl halide.
-
Monitoring by TLC: TLC is a rapid and effective way to monitor the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.
-
Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.
PART 2: Biological Evaluation of a Compound Library
Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. The following protocols detail standard assays for evaluating the anticancer and antimicrobial potential of the synthesized compounds.
Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5] It is a widely used method for screening potential anticancer agents.[6]
Materials:
-
Human cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Self-Validating System:
-
Controls: The inclusion of vehicle and positive controls is essential for validating the assay. The vehicle control ensures that the solvent used to dissolve the compounds does not have a cytotoxic effect, while the positive control confirms that the assay is sensitive to a known anticancer agent.
-
Reproducibility: Performing the assay in triplicate and on different days will ensure the reproducibility and reliability of the results.
Protocol 3: Antimicrobial Susceptibility Testing using the Disk Diffusion Method
The disk diffusion method is a standard and widely used technique to determine the antimicrobial activity of chemical substances.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Sterile paper disks (6 mm diameter)
-
Synthesized compounds
-
Positive control antibiotic disks (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (DMSO)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[7]
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly over the entire surface of a nutrient agar plate.
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compounds onto the surface of the inoculated agar plate.
-
Apply positive and negative control disks to the same plate.
-
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. Compare the results with the controls.
Data Presentation: Representative Biological Activity Data
| Compound ID | Modification at N-3 | Target Cell Line/Organism | IC₅₀ (µM) / Zone of Inhibition (mm) |
| Parent | -H | HT-29 | >100 |
| D-001 | -Benzyl | HT-29 | 15.2 |
| D-002 | -Ethyl | HT-29 | 45.8 |
| Parent | -H | S. aureus | 0 |
| D-001 | -Benzyl | S. aureus | 12 |
| D-002 | -Ethyl | S. aureus | 8 |
This is example data and should be replaced with experimental results.
Visualization of the Drug Discovery Workflow
Caption: A generalized workflow for the development of drug candidates from the this compound scaffold.
PART 3: Elucidating the Mechanism of Action
Identifying the molecular target and mechanism of action of a hit compound is a critical step in drug development. Benzoxazine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase I and the targeting of oncogenic signaling pathways like c-Myc.[8][9]
Protocol 4: Topoisomerase I Inhibition Assay
This assay determines if a compound inhibits the activity of topoisomerase I, an enzyme crucial for DNA replication and a validated target for cancer therapy.[10] The assay is based on the relaxation of supercoiled plasmid DNA by topoisomerase I.[11][12][13]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Synthesized compounds
-
Stop buffer/gel loading dye
-
Agarose gel (1%)
-
TAE buffer
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10x assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to the reaction mixture to initiate the reaction. Include a control reaction without the test compound and a negative control without the enzyme.
-
Incubation: Incubate the reaction mixtures at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer until the dye front reaches the end of the gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Data Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control reaction.
Potential Signaling Pathway: Targeting c-Myc in Colorectal Cancer
Several studies have implicated the c-Myc oncoprotein as a key driver in colorectal cancer (CRC).[1][3][8] The c-Myc protein is a transcription factor that regulates genes involved in cell proliferation, growth, and metabolism.[14] Some benzoxazine derivatives may exert their anticancer effects by modulating the c-Myc signaling pathway.
Caption: A simplified diagram of the c-Myc signaling pathway in colorectal cancer and a potential point of intervention for benzoxazine derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel drug candidates with potential applications in oncology and infectious diseases. The synthetic accessibility of this core allows for the generation of diverse compound libraries. The robust in vitro screening protocols outlined in these application notes provide a clear path for identifying hit compounds. Further elucidation of the mechanism of action, guided by assays such as topoisomerase I inhibition and investigation of relevant signaling pathways, will be crucial for the optimization of lead candidates. This integrated approach of synthesis, screening, and mechanistic studies will pave the way for the discovery of new and effective therapeutics based on the benzoxazine scaffold.
References
-
Significant position of C-myc in colorectal cancer: a promising therapeutic target.
-
Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells.
-
Emerging Roles of C-Myc in Cancer Stem Cell-Related Signaling and Resistance to Cancer Chemotherapy: A Potential Therapeutic Target Against Colorectal Cancer.
-
Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.
-
Myc and TGF-β signaling in human colorectal cancer (CRC). A) OncoPrint...
-
Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases.
-
DNA cleavage assay for the identification of topoisomerase I inhibitors.
-
c-MYC Protein Stability Is Sustained by MAPKs in Colorectal Cancer.
-
Manual for Topoisomerase I Assay Kit.
-
Topoisomerase Assays.
-
Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.
-
Assay of topoisomerase I activity.
-
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents.
-
In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol.
-
MTT assay protocol.
-
Application Notes and Protocols for Cell Viability Assays of Benzoxazole Compounds.
-
CyQUANT MTT Cell Proliferation Assay Kit Protocol.
-
MTT (Assay protocol).
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
-
The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions.
-
(PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives.
-
Human Topoisomerase I Assay Kit.
-
Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative.
-
Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives.
-
Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System.
-
Antimicrobial Susceptibility Testing.
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
-
6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione.
-
Organic Syntheses Procedure.
-
Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines.
-
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives.
-
Synthesis of 2,5-Diaryloxadiazinones.
-
Various Synthetic Methods of Benzoxazine Monomers.
-
Benzyne.
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
-
Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine.
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Application Notes and Protocols: Methodology for Evaluating the Biological Efficacy of Benzoxazine Compounds
Introduction: The Therapeutic Promise of Benzoxazine Scaffolds
Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] Their unique structural features provide a privileged scaffold for the development of novel therapeutic agents. Researchers have successfully synthesized and evaluated benzoxazine derivatives exhibiting potent anticancer,[3][4][5][6][7] antimicrobial,[1][8] and antioxidant properties.[5] Furthermore, some benzoxazines have shown potential as radiosensitizers and inhibitors of key cellular enzymes like DNA-dependent protein kinase (DNA-PK).[9] The diverse biological profile of these compounds necessitates a robust and systematic methodology for evaluating their efficacy and elucidating their mechanisms of action.
This comprehensive guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals engaged in the biological evaluation of novel benzoxazine compounds. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are grounded in established, authoritative protocols.
Part 1: Assessment of Anticancer Activity
A primary focus of benzoxazine research has been the exploration of their anticancer potential.[2][3][4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancer cells.[3][7][9] The mechanisms underlying their cytotoxic effects are multifaceted, often involving the induction of apoptosis and modulation of critical signaling pathways.[3][9]
In Vitro Cytotoxicity Assays: Quantifying Cell Viability
The initial step in evaluating the anticancer potential of benzoxazine compounds is to determine their cytotoxic effects on cancer cell lines. Colorimetric assays that measure metabolic activity are widely used for this purpose, providing a quantitative assessment of cell viability.[10][11]
Caption: Workflow for in vitro cytotoxicity screening of benzoxazine compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity.[11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Benzoxazine compounds
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the benzoxazine compounds in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and Resazurin assays are alternative methods for assessing cell viability.[10][12] The XTT assay produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[10] The Resazurin assay is a highly sensitive, fluorescent-based method where viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[13][14][15][16][17]
Key Differences from MTT Assay:
-
XTT: After compound incubation, an XTT/PMS solution is added, and the plate is incubated for 2-4 hours before reading the absorbance at 450 nm.
-
Resazurin: A resazurin solution is added, and after 1-4 hours of incubation, fluorescence is measured with an excitation of 530-560 nm and an emission of 590 nm.[14][16]
Data Presentation: Cytotoxicity of Benzoxazine Derivatives
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Benzoxazine-A | MCF-7 | 48 | 15.2 ± 1.8 |
| Benzoxazine-A | HCT-116 | 48 | 22.5 ± 2.1 |
| Benzoxazine-B | MCF-7 | 48 | 8.7 ± 0.9 |
| Benzoxazine-B | HCT-116 | 48 | 12.1 ± 1.3 |
| Doxorubicin | MCF-7 | 48 | 0.5 ± 0.1 |
| Doxorubicin | HCT-116 | 48 | 0.8 ± 0.2 |
Mechanism of Action: Unraveling the Anticancer Effects
Understanding the mechanism by which benzoxazine compounds induce cancer cell death is crucial for their development as therapeutic agents. Many anticancer drugs exert their effects by inducing apoptosis or interfering with key signaling pathways that regulate cell proliferation and survival.[18][19]
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in cancer development and progression by regulating genes involved in inflammation, cell proliferation, and apoptosis.[18][19][20][21][22] Constitutive activation of NF-κB is observed in many cancers and contributes to chemoresistance.[19][21]
Caption: The canonical NF-κB signaling pathway in cancer.
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.
Materials:
-
Caspase-3/7 colorimetric or fluorometric assay kit
-
Benzoxazine-treated and untreated cancer cells
-
96-well plate
-
Microplate reader
Procedure:
-
Seed and treat cells with the benzoxazine compound at its IC50 concentration for 24 hours.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence to quantify caspase activity.
-
Compare the caspase activity in treated cells to that in untreated controls. An increase in activity indicates the induction of apoptosis.
Part 2: Evaluation of Antimicrobial Activity
Benzoxazine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[1][8] Standardized methods are essential for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing of benzoxazine compounds.
Protocol 4: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[23][24]
Materials:
-
Benzoxazine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial twofold dilutions of the benzoxazine compounds in MHB.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 5: Disk Diffusion Method
The disk diffusion method is a qualitative test that provides a preliminary assessment of antimicrobial activity.[23][25]
Materials:
-
Benzoxazine compounds
-
Sterile paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
Procedure:
-
Prepare a bacterial inoculum and swab it evenly onto the surface of an MHA plate.
-
Impregnate sterile paper disks with a known concentration of the benzoxazine compounds.
-
Place the disks onto the inoculated agar surface.
-
Incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.
Data Presentation: Antimicrobial Activity of Benzoxazine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |
| Benzoxazine-C | 16 | 32 | 18 | 14 |
| Benzoxazine-D | 8 | 16 | 22 | 17 |
| Amoxicillin | 4 | 8 | 25 | 20 |
Part 3: Antioxidant Capacity Assessment
Some benzoxazine derivatives have been reported to possess antioxidant properties, which may contribute to their overall biological activity.[5] Assays that measure the capacity to scavenge free radicals are commonly employed to evaluate antioxidant potential.[26][27]
Protocol 6: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess antioxidant activity.[28][29][30][31] DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change from violet to yellow.[28][31]
Materials:
-
Benzoxazine compounds
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the benzoxazine compounds in methanol.
-
Add 100 µL of each compound dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[29][31]
-
Measure the absorbance at 517 nm.[29]
-
Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of DPPH radicals).
Protocol 7: ABTS Radical Scavenging Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for determining antioxidant capacity.[32][33][34][35][36] The ABTS radical cation is generated by reacting ABTS with potassium persulfate and is decolorized by antioxidants.[32]
Key Differences from DPPH Assay:
-
The ABTS radical is generated prior to the assay by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark.[32]
Data Presentation: Antioxidant Activity of Benzoxazine Derivatives
| Compound | DPPH EC50 (µg/mL) | ABTS EC50 (µg/mL) |
| Benzoxazine-E | 45.3 ± 3.2 | 38.1 ± 2.9 |
| Benzoxazine-F | 28.9 ± 2.5 | 22.7 ± 1.8 |
| Ascorbic Acid | 5.2 ± 0.4 | 4.1 ± 0.3 |
Conclusion
The methodologies outlined in this guide provide a comprehensive framework for the systematic evaluation of the biological efficacy of novel benzoxazine compounds. By employing these standardized and self-validating protocols, researchers can obtain reliable and reproducible data on the anticancer, antimicrobial, and antioxidant properties of these promising therapeutic candidates. Elucidating the mechanisms of action through assays targeting key cellular pathways, such as NF-κB signaling and apoptosis, will be instrumental in advancing the development of benzoxazine-based drugs.
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Canvax Biotech. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Framework for Evaluating the Anti-inflammatory Potential of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione
These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of the novel compound, 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione. This guide is structured to ensure scientific rigor, from initial in vitro screening to in vivo validation, with a focus on the underlying mechanisms of action.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and the development of new, more effective, and safer NSAIDs is an ongoing research priority. The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione (also known as Carsalam), has been identified as an NSAID.[1] This provides a strong rationale for investigating the therapeutic potential of its halogenated derivative, this compound. This protocol outlines a systematic approach to characterize its anti-inflammatory profile.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The initial phase of screening involves the use of cell-based assays to determine the compound's efficacy and to elucidate its mechanism of action at the cellular level. The murine macrophage cell line, RAW 264.7, is an established and appropriate model for these studies, as macrophages play a central role in the inflammatory response. Inflammation in these cells can be reliably induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3]
1.1: Assessment of Cytotoxicity
Before evaluating the anti-inflammatory effects of this compound, it is crucial to determine its potential cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[4]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adhesion.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
1.2: Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS.[7] The Griess assay is a simple and sensitive method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[8][9]
Protocol 2: Griess Assay for Nitrite Quantification
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of this compound for 1 hour before stimulating with LPS (100 ng/mL) for 24 hours.[10][11]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
1.3: Quantification of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response.[12][13] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the levels of these cytokines in the cell culture supernatant.[14][15]
Protocol 3: ELISA for TNF-α and IL-6
-
Sample Collection: Collect the supernatant from RAW 264.7 cells treated as described in Protocol 2.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.[16][17] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody conjugated to biotin.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).[14]
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparison to the standard curve.
1.4: Investigating the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including iNOS, TNF-α, and IL-6.[12][18][19] Investigating the effect of this compound on NF-κB activation can provide insight into its mechanism of action.
Experimental Approach:
-
Western Blotting: Analyze the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, and the phosphorylation of the p65 subunit of NF-κB in cell lysates.
-
Immunofluorescence: Visualize the translocation of the p65 subunit from the cytoplasm to the nucleus upon LPS stimulation, with and without the test compound.
Caption: The canonical NF-κB signaling pathway in inflammation.
Part 2: In Vivo Assessment of Anti-inflammatory Activity
In vivo models are essential for confirming the anti-inflammatory effects of a compound in a whole organism. The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[20][21]
2.1: Carrageenan-Induced Paw Edema in Rodents
Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.[20][22]
Protocol 4: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-200 g).[20][23]
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, orally).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, orally).
-
Groups 3-5: this compound at three different doses (e.g., 10, 30, 100 mg/kg, orally).
-
-
Procedure:
-
Measure the initial volume of the right hind paw (V₀) using a plethysmometer.[20]
-
Administer the respective treatments orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[22]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Data Presentation
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 100 ± 5 | 1.2 ± 0.3 | 50 ± 10 | 25 ± 8 |
| LPS (100 ng/mL) | - | 98 ± 6 | 25.4 ± 2.1 | 3500 ± 250 | 1800 ± 150 |
| Compound + LPS | 10 | 99 ± 5 | 18.1 ± 1.5 | 2450 ± 200 | 1260 ± 110 |
| Compound + LPS | 30 | 97 ± 7 | 10.5 ± 0.9 | 1575 ± 130 | 810 ± 70 |
| Compound + LPS | 100 | 95 ± 8 | 5.2 ± 0.4 | 700 ± 60 | 360 ± 30* |
*Hypothetical data representing a dose-dependent inhibitory effect. p < 0.05 compared to the LPS-only group.
Table 2: In Vivo Anti-inflammatory Effect of this compound in the Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema at 3h (mL) | Inhibition of Edema (%) |
| Vehicle | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Compound | 10 | 0.65 ± 0.06 | 23.5 |
| Compound | 30 | 0.49 ± 0.05 | 42.4 |
| Compound | 100 | 0.35 ± 0.04 | 58.8 |
*Hypothetical data. p < 0.05 compared to the vehicle group.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
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Peiris, M., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Udegbunam, R. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International, 31(6), 1-14. Retrieved from [Link]
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Liu, G., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 686. Retrieved from [Link]
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Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. Retrieved from [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
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Chen, Y.-C., et al. (2020). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS ONE, 15(7), e0235991. Retrieved from [Link]
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Kim, M.-S., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(5), 441-449. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Retrieved from [Link]
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Bryan, N. S. (2006). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 41(5), 657-669. Retrieved from [Link]
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Jantrawut, P., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(21), 2956. Retrieved from [Link]
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Yan, W., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunology, 24(1), 27. Retrieved from [Link]
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Jia, T., et al. (1993). Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. Atherosclerosis, 98(1), 67-82. Retrieved from [Link]
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Sridevi, M., & Senthil Kumar, C. (2022). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 15(1), 304-310. Retrieved from [Link]
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Tsuruoka, M., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 38-43. Retrieved from [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Synthesized 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of synthesized 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione. This document outlines the rationale behind experimental choices, provides detailed step-by-step protocols for various purification techniques, and includes troubleshooting guidance to ensure the attainment of high-purity material essential for downstream applications.
Introduction: The Imperative of Purity
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the benzoxazine scaffold.[1][2] The efficacy, safety, and reproducibility of pharmacological studies and subsequent drug development efforts are fundamentally dependent on the purity of the synthesized compound. Impurities, which can arise from unreacted starting materials, reagents, or byproducts of side reactions, can lead to erroneous biological data and complicate regulatory submissions. Therefore, robust and validated purification strategies are paramount.
This guide details two primary purification techniques for this compound: recrystallization and column chromatography . The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of the synthesis.
Understanding Potential Impurities
A critical first step in developing a purification strategy is to understand the potential impurities that may be present in the crude product. While a specific synthesis for this compound is not detailed in readily available literature, a common synthetic route to the parent 2H-1,3-benzoxazine-2,4(3H)-dione involves the reaction of salicylamide with ethyl chloroformate in the presence of a base like pyridine.[3]
Based on this, likely impurities for the chloro-substituted analog could include:
-
Unreacted 5-chloro-salicylamide: The primary starting material.
-
Pyridine or other base: Used as a catalyst or acid scavenger.
-
Byproducts from side reactions: Such as the formation of N-acylated or O-acylated intermediates that have not cyclized.
-
Polymeric materials: Formed under certain reaction conditions.
The presence of these impurities necessitates a purification method that can effectively separate the desired product based on differences in solubility and polarity.
Purification Strategy: A Decision Workflow
The selection of an appropriate purification technique is a critical decision. The following diagram illustrates a logical workflow for this process.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on protocols for related benzoxazinediones, promising solvent systems for this compound include:
-
Methanol: A related chlorinated benzoxazine was purified by recrystallization from cold methanol.[1]
-
Acetone-Ethanol (1:1): The parent 2H-1,3-benzoxazine-2,4(3H)-dione was successfully recrystallized from this mixture.[3]
-
Other potential solvents: Ethyl acetate, isopropanol, or mixtures with hexanes to reduce polarity.
Table 1: Solvent Selection Guide
| Solvent System | Rationale | Suitability |
| Methanol | Proven for a similar chlorinated benzoxazine.[1] | High |
| Acetone/Ethanol | Effective for the parent compound.[3] | High |
| Ethyl Acetate | Good for moderately polar compounds. | Medium |
| Isopropanol | Similar properties to ethanol. | Medium |
| Dichloromethane/Hexane | For less polar impurities. | Low (use as anti-solvent) |
Step-by-Step Protocol for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., acetone-ethanol 1:1) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for separating complex mixtures or when recrystallization is ineffective.
Selection of Stationary and Mobile Phases
-
Stationary Phase: For a moderately polar compound like this compound, silica gel (SiO₂) is the most common and effective stationary phase.
-
Mobile Phase (Eluent): The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by preliminary analysis using Thin Layer Chromatography (TLC).
Table 2: Suggested Mobile Phase Systems for TLC Analysis
| Solvent System | Polarity | Application |
| Hexane:Ethyl Acetate (4:1 to 1:1) | Low to Medium | Good starting point for separation. |
| Dichloromethane:Methanol (99:1 to 95:5) | Medium to High | For more polar impurities. |
The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the desired compound on the TLC plate, as this generally translates to good separation on a column.
Step-by-Step Protocol for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for sparingly soluble compounds, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove all traces of solvent.
Caption: Workflow for column chromatography purification.
Purity Assessment
The purity of the final product must be rigorously assessed. The following analytical techniques are recommended:
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Outcome for Pure Sample |
| TLC | Quick purity check and monitoring of chromatography. | A single spot. |
| HPLC | Quantitative purity analysis. | A single major peak (purity >95%). |
| NMR (¹H, ¹³C) | Structural confirmation and detection of impurities. | Spectra consistent with the proposed structure and no significant impurity signals. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | Indication of purity. | A sharp melting point range, consistent with literature values if available. The melting point of the parent compound is 228-232 °C.[4][5] |
Troubleshooting
Table 4: Common Purification Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Recrystallization: Oiling out | Compound is insoluble in the hot solvent; melting point is below the solvent's boiling point. | Use a lower boiling point solvent or a solvent mixture. |
| Recrystallization: No crystal formation | Solution is not supersaturated; compound is too soluble. | Evaporate some solvent; add an anti-solvent (a solvent in which the compound is insoluble). |
| Column Chromatography: Poor separation | Incorrect mobile phase polarity. | Optimize the mobile phase using TLC; use a shallower gradient. |
| Column Chromatography: Cracking of silica gel | Improper packing; running the column dry. | Repack the column carefully; ensure the silica bed is always covered with solvent. |
| General: Product is a persistent oil | Amorphous solid or presence of impurities preventing crystallization. | Attempt trituration with a non-polar solvent (e.g., hexanes); re-purify using column chromatography. |
Conclusion
The successful purification of synthesized this compound is a critical step in its utilization for research and development. This guide provides a framework for selecting and implementing appropriate purification strategies, either through recrystallization or column chromatography. By carefully considering the nature of potential impurities and systematically applying the detailed protocols and troubleshooting advice herein, researchers can confidently obtain high-purity material, ensuring the integrity and reliability of their subsequent scientific investigations.
References
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Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (n.d.). Retrieved from [Link]
-
(PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione - NIH. (n.d.). Retrieved from [Link]
-
2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem. (n.d.). Retrieved from [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. (2021). Retrieved from [Link]
-
Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols - ResearchGate. (n.d.). Retrieved from [Link]
-
Cas 2037-95-8,2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE | lookchem. (n.d.). Retrieved from [Link]
Sources
Application Notes and Protocols for In Vitro Antibacterial Testing of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogenic bacteria presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms necessitates a robust pipeline of novel antimicrobial agents with diverse mechanisms of action. Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating a wide spectrum of biological activities, including antimicrobial properties. This document provides a comprehensive guide for the in vitro evaluation of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione , also known as Carsalam, against clinically relevant pathogenic bacteria.
These protocols are designed for researchers, scientists, and drug development professionals, offering a framework for determining the compound's antibacterial efficacy. The methodologies detailed herein are grounded in established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[1][2][3][4][5]
Compound Profile: this compound
-
IUPAC Name: this compound
-
Synonyms: Carsalam[6]
-
Molecular Formula: C₈H₄ClNO₃
-
Chemical Structure: (A chemical structure image would be placed here in a full document)
While the primary focus of this guide is on the in vitro antibacterial testing of this specific molecule, the principles and protocols can be adapted for other small molecule drug candidates.
PART 1: Foundational Antibacterial Susceptibility Testing
The initial assessment of an antimicrobial agent's efficacy hinges on determining the minimum concentration required to inhibit its growth and to kill it. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational metrics for this evaluation.[7][8][9][10]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of a compound.[12][13][14]
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as the growth control (inoculum without the compound), and well 12 as the sterility control (broth only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[9][18]
Caption: Workflow for MBC determination following an MIC assay.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10-100 µL aliquot from each of these wells onto a separate, labeled agar plate.
-
Spread the aliquot evenly over the surface of the agar.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[16][18] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[17]
-
Data Presentation: MIC and MBC
The results of the MIC and MBC assays should be presented in a clear, tabular format.
Table 1: Hypothetical MIC and MBC Data for this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | Bactericidal (2) |
| Escherichia coli | ATCC 25922 | 16 | 64 | Bactericidal (4) |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | Likely Bacteriostatic |
| Enterococcus faecalis | ATCC 29212 | 8 | 32 | Bactericidal (4) |
Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10] These breakpoints are specific to the antimicrobial agent and the microorganism being tested.
PART 2: Delving Deeper - Mechanism of Action Studies
Understanding the rate and extent of bacterial killing provides valuable insights into the pharmacodynamics of a novel compound. The time-kill kinetics assay is a powerful tool for this purpose.[19][20]
Time-Kill Kinetics Assay
This assay evaluates the effect of an antimicrobial agent on bacterial viability over time.[21][22] It helps to determine whether a compound exhibits concentration-dependent or time-dependent killing and confirms its bactericidal or bacteriostatic nature.[19]
Caption: Workflow for the time-kill kinetics assay.
Materials:
-
This compound
-
Test organism with a predetermined MIC
-
CAMHB and TSA plates
-
Sterile culture tubes and flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-logarithmic phase culture of the test organism in CAMHB.
-
Adjust the culture to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes containing CAMHB with the test compound at various concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the compound.
-
Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[20]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto TSA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
-
Data Analysis:
Data Presentation: Time-Kill Kinetics
The results are best visualized as a semi-logarithmic plot.
(A graph would be presented here showing Log10 CFU/mL on the y-axis and Time (hours) on the x-axis, with different lines representing the growth control and various concentrations of the test compound.)
Table 2: Hypothetical Time-Kill Kinetics Data for this compound against S. aureus
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 0.5x MIC (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |
| 2 | 6.85 | 5.50 | 4.80 | 4.10 | 3.50 |
| 4 | 8.10 | 5.35 | 3.95 | 3.05 | <2.00 |
| 8 | 9.20 | 5.40 | 3.10 | <2.00 | <2.00 |
| 24 | 9.50 | 5.60 | <2.00 | <2.00 | <2.00 |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of the antibacterial activity of this compound. The data generated from these assays are fundamental for making informed decisions in the early stages of the drug discovery and development process. Positive results from these foundational studies would warrant further investigation into the compound's mechanism of action, spectrum of activity against a broader panel of clinical isolates, and potential for resistance development.
References
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]
-
Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Malinverni, J. C., & Kirby, J. E. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. Retrieved from [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Drug and Therapeutics Bulletin. (1995). In-vitro activity of antibacterial drugs and clinical practice. Drug and Therapeutics Bulletin, 33(9), 71-72. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]
-
ResearchGate. (2015). Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]
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Sepsy, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Molecular Sciences, 23(15), 8269. Retrieved from [Link]
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Pathology Tests Explained. (2023). Susceptibility testing. Retrieved from [Link]
-
Jenkins, S. G., & Schuetz, A. N. (2012). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases, 54(12), 1770–1776. Retrieved from [Link]
-
ResearchGate. (2015). Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Retrieved from [Link]
-
Wanger, A. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Molecules, 26(22), 6955. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. Retrieved from [Link]
-
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]
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Application Notes and Protocols for the Formulation of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione for Biological Studies
Introduction
6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione is a halogenated derivative of the benzoxazine class of heterocyclic compounds. While its parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione (also known as Carsalam), has been noted for its analgesic properties, the specific biological activities of the 6-chloro derivative are still under active investigation.[1][2] Emerging research on related chlorinated benzoxazine structures suggests potential antimicrobial and other pharmacological activities.[3] The introduction of a chlorine atom to the benzoxazine ring can significantly alter the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target engagement, making it a molecule of interest for drug discovery programs.
However, like many heterocyclic compounds developed for biological screening, this compound is anticipated to have low aqueous solubility, a common challenge that can impede accurate and reproducible results in biological assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for both in vitro and in vivo biological studies. The protocols herein are designed to ensure compound stability, maximize bioavailability, and maintain the integrity of the biological systems under investigation.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for the development of a robust formulation. Key properties of the parent compound and considerations for the 6-chloro derivative are summarized below.
| Property | 2H-1,3-benzoxazine-2,4(3H)-dione | This compound (Predicted) | Causality and Experimental Insight |
| Molecular Formula | C₈H₅NO₃ | C₈H₄ClNO₃ | The addition of a chlorine atom increases the molecular weight.[4] |
| Molecular Weight | 163.13 g/mol | 197.58 g/mol | Increased molecular weight can influence diffusion and transport properties. |
| Appearance | Off-white to light brown crystalline powder | Likely a white to off-white solid | Halogenation generally does not drastically alter the appearance of the solid compound. |
| Melting Point | 228-232 °C | Expected to be in a similar or slightly higher range | The chloro-substitution may affect crystal lattice energy. |
| Aqueous Solubility | Insoluble | Predicted to be very low | The hydrophobic nature of the chlorine atom is expected to further decrease aqueous solubility. |
| Organic Solvent Solubility | Soluble in DMSO (≥ 40 mg/mL) | Expected to be soluble in polar aprotic solvents like DMSO and DMF | The planar, aromatic structure suggests solubility in solvents that can engage in π-π stacking and hydrogen bonding. |
Formulation Development Workflow
The successful formulation of a poorly soluble compound like this compound requires a systematic, multi-step approach. The following workflow diagram illustrates the key decision points and experimental stages.
Caption: A stepwise workflow for the formulation of this compound.
Protocols for In Vitro Studies
Protocol 1: Solubility Determination
Objective: To determine the solubility of this compound in a panel of common, biocompatible solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermomixer or shaking incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each solvent in separate microcentrifuge tubes.
-
Vortex vigorously for 2 minutes.
-
Incubate the tubes at 25°C and 37°C in a shaking incubator for 24 hours to ensure equilibrium.
-
-
Sample Processing:
-
Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.
-
Protocol 2: Preparation of Stock and Working Solutions for Cell-Based Assays
Objective: To prepare a concentrated stock solution and dilute working solutions for use in cell culture experiments, while minimizing solvent-induced cytotoxicity.
Materials:
-
This compound powder
-
Sterile, cell culture grade DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the specific cell line
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.[5]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into pre-warmed, serum-containing cell culture medium to achieve the final desired concentrations.
-
Crucial Insight: To avoid precipitation, perform dilutions in a stepwise manner and ensure rapid mixing. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to prevent solvent toxicity.[5]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocols for In Vivo Studies
The formulation strategy for in vivo studies is highly dependent on the route of administration, the required dose, and the pharmacokinetic profile of the compound.
Protocol 3: Formulation for Intravenous (IV) Administration
Objective: To prepare a clear, sterile, and isotonic solution for intravenous administration. This often requires the use of co-solvents and solubilizing agents.
Materials:
-
This compound
-
Sterile DMSO
-
Sterile PEG400
-
Sterile Tween 80
-
Sterile saline (0.9% NaCl)
Example Formulation (to be optimized):
-
Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)
-
Dissolve the required amount of the compound in DMSO.
-
Add PEG400 and mix thoroughly.
-
Slowly add the saline while vortexing to prevent precipitation.
-
A small percentage of a surfactant like Tween 80 (e.g., 1-5%) can be included to improve solubility and stability.
-
The final formulation should be visually clear and sterile-filtered through a 0.22 µm syringe filter.
-
Protocol 4: Formulation for Oral (PO) Gavage
Objective: To prepare a homogenous and stable suspension for oral administration.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
Procedure:
-
Vehicle Preparation:
-
Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to create a viscous vehicle.
-
-
Suspension Formulation:
-
Weigh the required amount of the compound.
-
If the particle size is large, gently grind it to a fine powder.
-
In a small container, add a small amount of the CMC vehicle to the powder to create a paste (levigation).
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration by vortexing or stirring.
-
Stability Assessment
The chemical stability of this compound in the prepared formulations is critical for the reliability of biological data.
| Stability Test | Conditions | Analysis Method | Acceptance Criteria |
| Stock Solution Stability | -20°C and 4°C for up to 1 month | HPLC | >95% of initial concentration remaining |
| Working Solution Stability | 37°C in cell culture medium for 24-48 hours | HPLC, visual inspection for precipitation | >95% of initial concentration, no visible precipitate |
| In Vivo Formulation Stability | Room temperature and 4°C for the duration of the study | HPLC, visual inspection for homogeneity | >95% of initial concentration, no phase separation or significant particle size change |
Conclusion
The successful biological evaluation of this compound is contingent upon the development of appropriate formulations that address its likely poor aqueous solubility. The protocols and guidelines presented in this document provide a systematic framework for researchers to characterize the compound's solubility, prepare stable and biocompatible formulations for both in vitro and in vivo studies, and ensure the generation of high-quality, reproducible data. It is imperative that researchers validate these formulations for their specific experimental systems and conduct appropriate vehicle control studies to account for any potential effects of the formulation excipients.
References
-
PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
RSC Publishing. (2018). N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1][6][7]thiadiazine-7-sulfonamide 1,1-dioxide: an efficient and homogeneous catalyst for one-pot synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives under aqueous media. Retrieved from [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
-
PubMed. (2001). In vitro and in vivo assays of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazin-2-thione derivatives against Trypanosoma cruzi. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
PubMed. (2006). In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2H-benzo[e][3][6]oxazine-2,4(3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
IndiaMART. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione, 99%. Retrieved from [Link]
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- 4. 24088-81-1|6-Chloro-2H-benzo[e][1,3]oxazine-2,4(3H)-dione|BLD Pharm [bldpharm.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione
Welcome to the technical support guide for the synthesis of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.
The synthesis of this heterocyclic scaffold, a key intermediate for various pharmaceutical compounds, often involves the cyclization of 2-amino-4-chlorophenol with a carbonylating agent. While seemingly straightforward, achieving high yields and purity requires careful control over reaction parameters and a proactive approach to troubleshooting. This guide provides in-depth, experience-based answers to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent synthetic route involves the reaction of 2-amino-4-chlorophenol with a phosgene equivalent. Historically, phosgene gas was used, but due to its extreme toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are now standard.[1] The reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (THF) or ethyl acetate, in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
Q2: What are the primary safety concerns associated with this synthesis?
A2: The primary hazards are associated with the carbonylating agents. Phosgene and its substitutes are highly toxic and corrosive.[1] All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. Have a quenching solution (e.g., concentrated ammonia or sodium hydroxide solution) readily available to neutralize any spills or residual reagent. The starting material, 2-amino-4-chlorophenol, should also be handled with care as it is a potential skin sensitizer.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress. Use a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to achieve good separation between the starting material (2-amino-4-chlorophenol) and the product. The starting material is significantly more polar and will have a lower Rf value than the cyclized product. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What is the expected yield for this reaction?
A4: With an optimized protocol, yields for this type of cyclization can be quite high, often exceeding 80-90%. However, yields can be significantly impacted by reagent purity, moisture control, reaction temperature, and workup procedures. Consistently low yields are a common issue that is addressed in the troubleshooting section below.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.
Q5: My reaction yield is consistently low (<50%). What are the most likely causes?
A5: Low yields in heterocyclic synthesis are a common frustration and can stem from several factors.[3] A systematic approach is the best way to identify the root cause.
Potential Cause 1: Incomplete Reaction
-
Why it happens: The reaction may not have been allowed to proceed to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
How to troubleshoot:
-
Monitor Closely: Use TLC to monitor the consumption of the 2-amino-4-chlorophenol starting material. If a significant amount remains after the expected reaction time, the reaction is incomplete.
-
Temperature Control: Ensure the reaction temperature is maintained as specified in your protocol. For reactions involving triphosgene, the initial addition is often done at low temperatures (0 °C) to control the exotherm, followed by warming to room temperature or gentle heating to drive the reaction to completion.
-
Stirring: Inadequate stirring can create localized concentration gradients and prevent the reactants from interacting effectively. Ensure the stir rate is sufficient to maintain a homogeneous suspension.[3]
-
Potential Cause 2: Moisture Contamination
-
Why it happens: Phosgene and its substitutes react rapidly with water to form HCl and carbon dioxide.[4] This consumes the reagent and introduces acid, which can lead to unwanted side reactions. The starting aminophenol is also susceptible to oxidation, which can be exacerbated by moisture.
-
How to troubleshoot:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Anhydrous Solvents & Reagents: Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent. Ensure the 2-amino-4-chlorophenol and the base (e.g., pyridine) are dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3]
-
Potential Cause 3: Side Reactions (Polymerization)
-
Why it happens: The intermediate isocyanate formed during the reaction can react with another molecule of 2-amino-4-chlorophenol to form urea-type oligomers or polymers, especially if the cyclization step is slow.
-
How to troubleshoot:
-
Controlled Addition: Add the carbonylating agent (e.g., a solution of triphosgene) slowly and at a low temperature to the solution of the aminophenol and base. This maintains a low concentration of the reactive intermediate, favoring the intramolecular cyclization over intermolecular polymerization.
-
Stoichiometry: Ensure the stoichiometry is correct. Using a slight excess of the aminophenol is generally not recommended. A slight excess of the carbonylating agent is sometimes used, but a large excess can promote side reactions.
-
Below is a workflow diagram to guide your troubleshooting process for low yields.
Caption: A systematic workflow for troubleshooting low yields.
Q6: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I remove them?
A6: The presence of multiple spots indicates either an incomplete reaction or the formation of byproducts.
Common Impurities:
-
Unreacted 2-amino-4-chlorophenol: A polar spot with a low Rf value.
-
Urea/Polymeric Byproducts: Often appear as a streak or multiple spots near the baseline due to high polarity and molecular weight distribution.
-
Hydrolysis Products: If the product is exposed to water during workup before it is fully stable, ring-opening can occur.
Purification Strategies:
-
Aqueous Workup: After quenching the reaction, an aqueous workup is typically performed. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any unreacted basic starting material and the base catalyst (e.g., pyridine). A subsequent wash with brine will help remove water.
-
Recrystallization: This is the most effective method for purifying the final product. The crude solid obtained after solvent evaporation can be recrystallized from a suitable solvent system, such as ethanol, ethyl acetate/hexanes, or acetone/water.[5] This process is excellent for removing both more and less polar impurities, leading to a highly pure crystalline product.
-
Column Chromatography: If recrystallization fails to provide pure material, flash column chromatography on silica gel can be used.[6] A gradient elution with hexanes and ethyl acetate is typically effective. The product is less polar than the starting material and polymeric byproducts.
Q7: The reaction mixture turns dark brown or black. Is this normal and does it affect the yield?
A7: Aminophenols are susceptible to air oxidation, which can form highly colored quinone-imine type structures. While some color change is common, a very dark solution may indicate significant degradation of the starting material, which will inevitably lower the yield of the desired product.
Preventative Measures:
-
High Purity Starting Material: Use 2-amino-4-chlorophenol that is as pure as possible. Older or improperly stored material is more likely to be partially oxidized.[2][7]
-
Inert Atmosphere: As mentioned previously, running the reaction under nitrogen or argon is crucial. Degassing the solvent before use can also help by removing dissolved oxygen.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate decomposition.
Optimized Experimental Protocol
This protocol is a generalized procedure based on common methods using triphosgene. Researchers should always perform their own risk assessment and small-scale optimization.
Reagents & Equipment:
-
2-amino-4-chlorophenol
-
Triphosgene (handle with extreme caution)
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Setup: Assemble the dry glassware under a nitrogen atmosphere.
-
Reactant Solution: In the flask, dissolve 2-amino-4-chlorophenol (1.0 eq) in anhydrous THF. Add anhydrous pyridine (2.2 eq) and cool the solution to 0 °C in an ice bath.
-
Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction: Add the triphosgene solution dropwise to the stirred aminophenol solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Cool the mixture back to 0 °C and slowly quench with water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound as a crystalline solid.
The following diagram illustrates the core reaction mechanism.
Caption: Simplified reaction pathway for the synthesis.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Carbonyl Source | Triphosgene | Safer and easier to handle solid compared to phosgene gas.[1] |
| Solvent | Anhydrous THF / Ethyl Acetate | Aprotic, dissolves reactants well, and relatively easy to remove. |
| Base | Pyridine / Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. |
| Temperature | 0 °C to Room Temp | Controls initial exotherm and prevents side reactions. |
| Atmosphere | Nitrogen or Argon | Prevents moisture contamination and oxidation of aminophenol.[3] |
| Purification | Recrystallization | Highly effective for achieving high purity of the final crystalline product.[5] |
By understanding the critical parameters and potential pitfalls of this synthesis, researchers can effectively troubleshoot issues, leading to improved yields and higher purity of this compound.
References
-
Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]
-
Tran, T. V., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
-
Chemtout, H., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 23(16), 6412–6416. ACS Publications. Retrieved from [Link]
-
Kramer, J. R., & Deming, T. J. (2010). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Biomacromolecules, 11(12), 3668–3672. Retrieved from [Link]
-
PubMed. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2015). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Retrieved from [Link]
-
Sawant, R. L., et al. (n.d.). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Retrieved from [Link]
-
University of Leeds. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]
-
MDPI. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(21), 5227. Retrieved from [Link]
-
Bonac, V., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(21), 9849–9862. Retrieved from [Link]
-
Shi, F., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(21), 2334-2356. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]
-
Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
-
PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.
-
Aresta, M., et al. (2015). Synthesis of cyclic carbamates from amino alcohols. Chemical Engineering Communications, 202(10), 1353-1359. Retrieved from [Link]
-
PubMed. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2017). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from [Link]
-
Indian Journal of Chemistry. (2000). Synthesis of new 2-chloro-phenothiazinothiadiazol-2-oxoazetidines: Antimicrobial and antiinflammatory agents. Retrieved from [Link]
-
MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1398. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(1), 253. Retrieved from [Link]
-
FORU Chemtech. (n.d.). 1,3-Benzoxazine-2,4-(3H)-dione,Carsalam,Intermediate for SNAC. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. cir-safety.org [cir-safety.org]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 5. 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
"common side reactions in the synthesis of 1,3-benzoxazine derivatives"
Welcome to the technical support center for the synthesis of 1,3-benzoxazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these versatile heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and practical solutions based on established chemical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in 1,3-benzoxazine synthesis, which typically proceeds via a Mannich-type condensation of a phenol, a primary amine, and formaldehyde, can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial. If the starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.
-
Suboptimal Stoichiometry: The molar ratio of the reactants is critical. A common starting point is a 1:1:2 ratio of phenol, primary amine, and formaldehyde, respectively. However, the optimal ratio can vary depending on the specific substrates. For instance, in diamine-based syntheses, a 10% excess of paraformaldehyde may be used to suppress the formation of compounds with a Mannich bridge.[1]
-
Side Reactions: The formation of byproducts is a significant cause of reduced yields. Common side reactions include the formation of oligomers, triazine structures (especially with diamines), and stable Mannich base intermediates that do not cyclize.[1][2]
-
Purification Losses: The desired benzoxazine monomer may be lost during the work-up and purification steps. The choice of purification method (e.g., recrystallization, column chromatography) should be optimized for your specific product to minimize such losses.
Q2: I'm observing unexpected peaks in my ¹H NMR spectrum. What are the common impurities or byproducts?
A2: The presence of unexpected signals in your ¹H NMR spectrum is a common issue and can often be traced to specific byproducts or residual starting materials. Here are some common culprits:
-
Residual Phenol: Unreacted phenol is a frequent impurity and can act as a catalyst in subsequent polymerization, affecting the properties of the final resin.[3] Phenolic protons typically appear as a broad singlet, and the aromatic protons will have characteristic shifts depending on the phenol structure.
-
Oligomers: The formation of linear or cyclic oligomers is a prevalent side reaction. These species will have broader peaks in the NMR spectrum compared to the sharp signals of the monomer. A characteristic signal for oligomerization is the appearance of peaks corresponding to bridging methylene groups.[4][5]
-
Mannich Base Intermediates: The reaction can sometimes stall at the aminomethylphenol stage (a Mannich base), which is an intermediate in the formation of the benzoxazine ring. These compounds will have distinct NMR signals that differ from the final cyclized product.
-
Triazine Structures: When using diamines, the formation of hyperbranched triazine chains is a possible side reaction that can even lead to gelation.[1][2] These structures will present complex and often broad signals in the NMR spectrum. A low-intensity signal around δH = 5.1 ppm can be indicative of triazine structures.[1]
Q3: My reaction mixture became an intractable gel. What happened and how can I prevent it?
A3: Gelation during the synthesis of benzoxazine monomers is a serious issue, particularly when working with di- or polyamines. The primary cause is the formation of hyperbranched triazine chains, which are crosslinked structures formed from the reaction of the diamine and formaldehyde.[1][2]
Prevention Strategies:
-
Solvent System: The choice of solvent is crucial. Using a solvent mixture, such as toluene/isopropanol, can help to solvate intermediates and prevent the precipitation and growth of crosslinked triazine structures.[1]
-
Controlled Addition of Formaldehyde: Adding paraformaldehyde gradually to the reaction mixture, after the complete dissolution of the other reactants, can help to control the reaction rate and minimize the formation of triazine byproducts.[1]
-
Reaction Temperature: Maintaining an optimal reaction temperature (e.g., 80–90 °C) is important. Excessively high temperatures can accelerate side reactions leading to gelation.[1]
-
Monomer Structure: Certain monomer structures can inherently retard the formation of triazines. For example, using a diamine containing Meldrum's acid has been shown to prevent gelation through interaction with methylol groups.[6]
Troubleshooting Guides
Guide 1: Dealing with Oligomer Formation
Issue: Your final product is a viscous oil or a solid that is difficult to purify, and SEC/GPC analysis shows a significant low molecular weight shoulder or distinct oligomeric peaks.
Causality: Monofunctional benzoxazines, especially those with substituents at the ortho or para positions of the phenolic ring, are prone to forming stable cyclic oligomers through intermolecular cyclization via a Mannich bridge structure.[3]
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Temperature: High polymerization temperatures can favor side reactions. Try running the synthesis at a lower temperature for a longer duration.
-
Concentration: High concentrations of reactants can promote intermolecular reactions. Experiment with more dilute reaction conditions.
-
-
Purification Protocol:
-
Recrystallization: If your benzoxazine is a solid, recrystallization is an effective method to separate the monomer from oligomeric impurities. Experiment with different solvent systems to find one that provides good solubility for the monomer at elevated temperatures and poor solubility at room temperature.
-
Column Chromatography: For both solid and liquid products, column chromatography can be a powerful tool for separating the monomer from oligomers. Use a gradient elution system to effectively separate components with different polarities.
-
Experimental Protocol: Purification of Benzoxazine Monomer by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Add silica gel to the solution to form a slurry.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure monomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 2: Impact of Substituents on Side Reactions
Issue: You are using a substituted phenol or amine and are observing unexpected byproducts or low yields.
Causality: The electronic nature of the substituents on the aromatic rings of the phenol and amine precursors significantly influences the reaction pathway and the stability of the resulting benzoxazine ring.
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃) on Phenol: These groups increase the electron density of the phenolic ring, making it more reactive towards electrophilic substitution. This can facilitate the desired reaction but may also increase the likelihood of forming oligomers or other byproducts if the reaction conditions are not carefully controlled.
-
Electron-Withdrawing Groups (e.g., -Cl, -NO₂) on Phenol or Amine: These groups decrease the reactivity of the aromatic ring, which can make the initial Mannich condensation more difficult, potentially requiring harsher reaction conditions that may promote side reactions.[7][8] The synthesis of benzoxazines with strongly electron-withdrawing groups can be hampered by the poor solubility of the reactants.[9]
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more basic and nucleophilic than aromatic amines. This can lead to faster reaction rates but also a higher propensity for side reactions if not properly controlled. Aromatic amines are less reactive but can lead to more thermally stable final polymers.
Troubleshooting Table:
| Substituent Type | Potential Issue | Recommended Action |
| Electron-Donating Group on Phenol | Increased rate of side reactions, potential for oligomer formation. | Use milder reaction conditions (lower temperature, shorter reaction time). Carefully monitor the reaction by TLC. |
| Electron-Withdrawing Group on Phenol/Amine | Slow or incomplete reaction, requiring harsher conditions that may lead to degradation. | Consider using a more polar solvent to improve solubility.[9] A catalyst might be necessary. Longer reaction times at moderate temperatures may be beneficial. |
| Bulky Substituents | Steric hindrance may slow down the reaction or prevent cyclization. | Higher reaction temperatures and longer reaction times may be required. |
| Aliphatic Amine | High reactivity leading to exothermic reactions and potential for side product formation. | Control the reaction temperature carefully, possibly by slow addition of one of the reactants. |
Visualizing Reaction Pathways
Understanding the desired reaction pathway and potential side reactions is crucial for effective troubleshooting. The following diagrams, rendered using Graphviz, illustrate these processes.
Desired Synthesis Pathway
Caption: Ideal reaction pathway for 1,3-benzoxazine synthesis.
Common Side Reaction Pathways
Caption: Overview of common side reactions and their triggers.
References
-
A Self-Protection Effect of Monomers on Preventing Gelation in Synthesis of Main-Chain Polybenzoxazines with High Molecular Weights. Macromolecules. [Link]
-
Effect of phenol on the synthesis of benzoxazine. RSC Advances. [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]
-
Aromatic diamine-based benzoxazines and their high performance thermosets. ResearchGate. [Link]
-
Influence of Electronic Effects from Bridging Groups on Synthetic Reaction and Thermally Activated Polymerization of Bisphenol-Based Benzoxazines. ResearchGate. [Link]
-
Influence of formaldehyde dosage on synthesis of benzoxazine resin. ResearchGate. [Link]
-
Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study. ResearchGate. [Link]
-
Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. RSC Publishing. [Link]
-
One-pot Mannich condensation synthesis of benzoxazine. ResearchGate. [Link]
-
Exploration of Poorly Recognized Advantages of Supply Chain Sustainable, Various Aliphatic Multiamine-Based Polybenzoxazines. ACS Omega. [Link]
-
Synthesis and polymerization of benzoxazine molecules with electron-withdrawing group substitution and ring-opening polymerizati. Ovid. [Link]
-
Synthesis and polymerization of benzoxazine molecules with electron-withdrawing group substitution and ring-opening polymerization. ResearchGate. [Link]
-
Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. [Link]
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT. Middle East Technical University. [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]
-
The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights. MDPI. [Link]
-
1 H NMR spectra of benzoxazine products purified with different purification methods. 1. ResearchGate. [Link]
-
Exploration of Poorly Recognized Advantages of Supply Chain Sustainable, Various Aliphatic Multiamine-Based Polybenzoxazines. ACS Omega. [Link]
-
(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. NIH. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione, a critical intermediate in pharmaceutical and fine chemical synthesis. This compound is also widely known as 6-chloroisatoic anhydride. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to enhance the yield, purity, and safety of your synthesis.
Section 1: Synthesis Overview and Key Pathways
The successful synthesis of this compound hinges on the careful control of reaction parameters. The most established and industrially relevant method is the direct electrophilic chlorination of isatoic anhydride. Alternative methods often involve the use of more hazardous reagents or starting materials that are less commercially available.
The primary pathway involves suspending isatoic anhydride in a suitable solvent, such as glacial acetic acid, and introducing chlorine gas at an elevated temperature.[1] The reaction proceeds until the desired monochlorinated product precipitates, which can then be isolated in high purity.
Caption: General workflow for the synthesis of 6-chloroisatoic anhydride.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I mitigate them?
A1: Low yield is a frequent challenge that can stem from several factors:
-
Incomplete Reaction: The chlorination may not have proceeded to completion. It is crucial to monitor the reaction's progress. A simple and effective method is to periodically take a small, dried sample and check its melting point. The reaction is typically complete when the melting point is consistently above 270°C.[1]
-
Sub-optimal Temperature: The reaction temperature significantly influences the rate. The process is effective between 50°C and 118°C.[1] A common range is 75°C to 80°C, which provides a good balance between reaction rate and control.[1] Operating at too low a temperature will result in a sluggish reaction, while excessively high temperatures may promote side reactions.
-
Inefficient Chlorine Gas Dispersion: Ensure the chlorine gas is bubbled efficiently through the suspension with vigorous stirring. Poor mass transfer of the gas into the liquid phase is a common reason for incomplete reactions.
-
Mechanical Losses: During filtration and washing, significant product loss can occur. Ensure the filter cake is washed with an adequate amount of water to remove acetic acid and other impurities, but avoid excessive washing which can lead to dissolution of the product.
Q2: The final product is off-color and has a broad or low melting point. How can I improve its purity?
A2: Purity issues are often linked to residual starting materials, side products, or trapped solvent.
-
Side-Product Formation: While the described reaction conditions are selective for monochlorination, introducing an excess of chlorine for a prolonged period could potentially lead to dichlorinated species or chlorination of the acetic acid solvent.[1] Adhering to the recommended reaction monitoring (i.e., melting point checks) helps prevent over-chlorination.
-
Ineffective Washing: The most critical purification step is the thorough washing of the filtered product. The primary purpose is to remove the high-boiling solvent (glacial acetic acid) and any dissolved byproducts. Wash the filter cake copiously with water until the filtrate is neutral.
-
Recrystallization: If washing is insufficient, the product can be recrystallized. Suitable solvents include 95% ethanol or dioxane.[2] Ethanol is often preferred despite requiring a larger volume, as it can provide a higher recovery.[2]
Q3: The chlorination reaction seems to stall or proceeds very slowly. What should I check?
A3: A stalled reaction points to an issue with the reagents or conditions.
-
Chlorine Flow: Verify that you have a steady and sufficient flow of chlorine gas. The theoretically required amount is at least one mole of chlorine per mole of isatoic anhydride, though a slight excess is practically needed.[1]
-
Catalyst: While not strictly required, the reaction rate can be increased by adding small amounts of iodine as a catalyst.[1] If your reaction is slow, consider this addition.
-
Starting Material Quality: Ensure your starting isatoic anhydride is of good quality and is finely suspended in the solvent to maximize surface area for the reaction.
Q4: I am concerned about handling chlorine gas. Are there alternative, less hazardous chlorinating agents?
A4: Yes, other methods exist, though they come with their own trade-offs. Historically, reagents like sulfuryl chloride have been used in solvents such as benzene or nitrobenzene.[1] However, these are now considered less suitable for industrial applications due to the toxicity and environmental concerns associated with both the chlorinating agent and the solvents.[1] Another approach involves using thionyl chloride (SOCl₂) with N-protected 2-aminobenzoic acids, which can proceed at room temperature.[3] However, this requires an additional protection/deprotection sequence. For directness and purity, the chlorine gas method in acetic acid remains a benchmark.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and why?
A1: Glacial acetic acid is the most highly recommended solvent. It effectively suspends the isatoic anhydride, is stable under the reaction conditions, and allows for a convenient reaction temperature range.[1] Furthermore, the filtrate, which will contain acetic acid and some chloroacetic acids from minor side reactions, can be reused in subsequent batches, making the process more economical and sustainable.[1]
Q2: How do I handle the workup after the reaction is complete?
A2: The workup is straightforward. After the reaction mixture has cooled, the precipitated product is isolated by suction filtration. The key is to then wash the filter cake extensively with water to remove all residual acetic acid. The product can then be dried, typically at 100°C.[2]
Q3: Can this method be used for other substituted isatoic anhydrides?
A3: The principles of this synthesis are applicable to other derivatives. For example, the synthesis of isatoic anhydride itself from anthranilic acid using phosgene is a well-documented procedure.[2] The choice of solvent and reaction conditions may need to be optimized depending on the specific substituents on the aromatic ring.
Q4: What analytical techniques are recommended for product characterization?
A4: The primary metric for purity during synthesis is the melting point, which should be sharp and above 270°C.[1] For full characterization, standard techniques should be used:
-
¹H and ¹³C NMR: To confirm the structure and substitution pattern.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Section 4: Data Summary Table
The table below summarizes key parameters for the synthesis of this compound.
| Parameter | Recommended Condition | Rationale / Notes | Source |
| Starting Material | Isatoic Anhydride | Commercially available and provides a direct route. | [1] |
| Chlorinating Agent | Chlorine Gas (Cl₂) | Provides high yield and purity with minimal byproducts. | [1] |
| Solvent | Glacial Acetic Acid | Excellent suspension medium; filtrate can be recycled. | [1] |
| Temperature | 75 - 80°C | Optimal balance of reaction rate and control. The broader range is 50-118°C. | [1] |
| Catalyst (Optional) | Iodine (small amounts) | Increases the rate of chlorination. | [1] |
| Reaction Monitoring | Melting Point of sample | Reaction is complete when m.p. is > 270°C. | [1] |
| Purity (Melting Point) | > 270°C | A high melting point is indicative of high purity. | [1] |
| Yield | High (often >90%) | The process is highly efficient when optimized. | [1] |
Section 5: Optimized Experimental Protocol
This protocol is synthesized from best practices described in the literature, primarily focusing on safety, yield, and purity.[1]
Objective: To synthesize this compound from isatoic anhydride.
Materials:
-
Isatoic anhydride (1 mol, 163.1 g)
-
Glacial acetic acid (1000 g)
-
Chlorine gas
-
Water (for washing)
-
(Optional) Iodine
Procedure:
-
Setup: In a suitable reaction vessel equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser connected to a scrubber (for excess chlorine and HCl), suspend isatoic anhydride (163.1 g) in glacial acetic acid (1000 g).
-
Heating: Heat the suspension with vigorous stirring to a temperature of 75-80°C.
-
Chlorination: Begin bubbling chlorine gas through the suspension. Maintain a steady flow rate. If using, add a catalytic amount of iodine at this stage.
-
Monitoring: The reaction is exothermic and may require some cooling to maintain the target temperature. Monitor the reaction's progress by taking a small sample every hour, filtering, washing with water, drying it, and measuring its melting point.
-
Completion: Continue the introduction of chlorine gas until a dried sample consistently shows a melting point above 270°C. This typically takes 12 to 14 hours.[1]
-
Cooling & Isolation: Once the reaction is complete, stop the chlorine flow and allow the mixture to cool to room temperature. Isolate the precipitated solid product by suction filtration.
-
Washing: Wash the filter cake copiously with water until the filtrate is no longer acidic.
-
Drying: Dry the pure white product at 100°C to a constant weight.
References
- Process for the preparation of 6-chloroisatoic anhydride.
-
Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. ResearchGate. [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. RSC Advances. [Link]
-
Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Sphinxsai. [Link]
-
Isatoic anhydride. Organic Syntheses. [Link]
Sources
- 1. EP0315138B1 - Process for the preparation of 6-chloroisatoic anhydride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
"troubleshooting low purity in 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione synthesis"
Welcome to the technical support center for the synthesis of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low purity during the synthesis of this important heterocyclic compound. Here, we address specific experimental challenges with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My final product has a low melting point and appears discolored. What are the likely impurities?
Low melting points and discoloration are classic indicators of impurities. In the synthesis of this compound, several byproducts and residual starting materials can contribute to this issue.
Possible Causes and Solutions:
-
Residual Starting Material (5-Chlorosalicylamide): Incomplete reaction is a common cause of impurity. The presence of unreacted 5-chlorosalicylamide will lower the melting point of the final product.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction progress. A common mobile phase is a mixture of ethyl acetate and hexane. The starting material, 5-chlorosalicylamide, will have a different Rf value than the product. Ensure the spot corresponding to the starting material has disappeared before quenching the reaction.
-
Reagent Stoichiometry: Ensure the cyclizing agent (e.g., triphosgene, ethyl chloroformate) is used in a slight excess to drive the reaction to completion.[1][2]
-
Purification: If the reaction is complete but starting material is still present, it can often be removed by recrystallization from a suitable solvent system like ethanol or an acetone-ethanol mixture.[1]
-
-
-
Hydrolysis Product (5-Chlorosalicylic acid): The benzoxazine-dione ring is susceptible to hydrolysis, especially in the presence of moisture, which can revert it to 5-chlorosalicylic acid. Phosgene and its derivatives are also highly sensitive to water, which can lead to the formation of hydrochloric acid and carbon dioxide, further promoting hydrolysis.[3]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Work-up Procedure: During the work-up, minimize contact with water. If an aqueous wash is necessary, use cold water and perform the extraction quickly.
-
Purification: Recrystallization can help in removing the more polar 5-chlorosalicylic acid.
-
-
-
Isomeric Impurities: If the synthesis involves chlorination of a precursor like isatoic anhydride, there is a risk of forming isomeric monochloro or dichloro derivatives, which can be difficult to separate.[4]
-
Troubleshooting Protocol:
-
Starting Material Purity: Begin with high-purity 5-chlorosalicylamide to avoid carrying over isomeric impurities.
-
Chromatographic Purification: If isomeric impurities are suspected, column chromatography on silica gel may be necessary for separation. A gradient elution with hexane and ethyl acetate is a good starting point.
-
-
Issue 2: The reaction is sluggish and does not go to completion, even with extended reaction times. What could be the problem?
A stalled or incomplete reaction can be frustrating. Several factors related to reagent quality and reaction conditions can be at play.
Possible Causes and Solutions:
-
Poor Quality of Cyclizing Agent: Phosgene equivalents like triphosgene can degrade upon exposure to moisture.
-
Troubleshooting Protocol:
-
Reagent Quality Check: Use freshly opened or properly stored triphosgene. Consider purifying the reagent if its quality is questionable.
-
Alternative Reagents: Diphosgene or ethyl chloroformate in the presence of a base like pyridine are common alternatives.[1]
-
-
-
Insufficient Activation: The cyclization reaction requires the activation of the starting material. In the case of using ethyl chloroformate, a suitable base is crucial.
-
Troubleshooting Protocol:
-
Base Selection: Pyridine or triethylamine are commonly used bases to facilitate the reaction with ethyl chloroformate.[1][2] Ensure the base is dry and added in the correct stoichiometric amount.
-
Temperature Control: Some activation steps may require specific temperature conditions. For instance, the initial addition of ethyl chloroformate is often done at 0°C before refluxing.[1]
-
-
-
Solvent Issues: The choice of solvent can significantly impact reaction kinetics.
-
Troubleshooting Protocol:
-
Solvent Polarity: Aprotic solvents like tetrahydrofuran (THF), dioxane, or acetonitrile are generally suitable. Ensure the solvent is anhydrous.
-
Solubility: Ensure the starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.
-
-
Experimental Workflow & Diagrams
General Synthesis Protocol
This is a representative protocol for the synthesis of this compound.
Materials:
-
5-Chlorosalicylamide
-
Triphosgene or Ethyl Chloroformate
-
Anhydrous Pyridine (if using ethyl chloroformate)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen/argon inlet.
-
Dissolve 5-chlorosalicylamide in the anhydrous solvent.
-
If using ethyl chloroformate, cool the solution to 0°C and add anhydrous pyridine. Then, add ethyl chloroformate dropwise.[1][2]
-
If using triphosgene, add it portion-wise to the solution of 5-chlorosalicylamide at room temperature.
-
After the addition, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol, acetone/ethanol) to obtain the pure this compound.
Reaction Pathway and Potential Side Reactions
Caption: Decision tree for troubleshooting low product purity.
Data Summary
| Parameter | Recommendation | Rationale |
| Starting Material Purity | >98% | Impurities in the starting material can lead to side products that are difficult to remove. |
| Solvent | Anhydrous THF, Dioxane, or Acetonitrile | Aprotic and anhydrous solvents prevent hydrolysis of the product and reagents. |
| Cyclizing Agent | Triphosgene (1.1 eq) or Ethyl Chloroformate (1.2 eq) with Pyridine (1.2 eq) | A slight excess ensures the reaction goes to completion. |
| Temperature | 0°C for addition, then reflux | Initial cooling controls the exothermic reaction, while reflux provides the energy for cyclization. |
| Reaction Time | 2-6 hours (monitor by TLC) | Reaction time can vary; TLC is essential to determine the endpoint. |
| Purification | Recrystallization (Ethanol or Acetone/Ethanol) | Effective for removing most common impurities like unreacted starting material and hydrolysis products. |
References
Sources
Benzoxazine Synthesis Excellence: A Technical Support Center for Byproduct Reduction
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering the synthesis of high-purity benzoxazine resins. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to minimize byproduct formation and optimize your experimental outcomes. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, ensuring that every recommendation is not just a procedural step, but a scientifically validated solution.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses common issues encountered during benzoxazine synthesis, providing a direct path from observable problems to effective remedies.
Issue 1: My final product is a viscous oil or tacky solid instead of a crystalline or powder-like monomer. What's causing this?
Answer:
This is a classic symptom of significant byproduct formation, most notably the presence of oligomers. These are low molecular weight species that form alongside your target benzoxazine monomer, increasing the viscosity and preventing proper crystallization.[1]
Root Causes and Mechanistic Insights:
-
Oligomer Formation: Especially prevalent in monofunctional benzoxazines, oligomers can form through intermolecular cyclization via a Mannich bridge structure, effectively terminating chain growth.[2] This process is often accelerated by high reaction temperatures and the presence of impurities, such as residual phenols from the monomer synthesis, which can act as catalysts.[2]
-
Stoichiometric Imbalance: An excess or deficit of any of the three core reactants (phenol, primary amine, formaldehyde) can lead to the formation of incomplete reaction products and low molecular weight oligomers.[3] For instance, an excess of formaldehyde and amine can lead to the formation of hexahydrotriazine derivatives.
Troubleshooting Protocol:
-
Re-evaluate Stoichiometry:
-
The ideal molar ratio for benzoxazine synthesis is typically 1:1:2 (phenol:amine:formaldehyde). However, slight adjustments may be necessary depending on the specific reactants. For difunctional amines, the ratio is generally 1:2:4 (diamine:phenol:formaldehyde).
-
Ensure accurate measurement of all reactants. For paraformaldehyde, which is a polymer of formaldehyde, ensure it is of high purity and properly depolymerized during the reaction.
-
-
Optimize Reaction Temperature:
-
High temperatures can promote side reactions. While the optimal temperature is system-dependent, a general guideline is to maintain the reaction temperature between 80-110°C.[4]
-
Consider a stepwise temperature profile. For example, an initial lower temperature phase to facilitate the formation of intermediates, followed by a gradual increase to drive the ring-closing reaction.
-
-
Purification of the Crude Product:
-
If you have already synthesized a viscous product, purification is essential.
-
Recrystallization: This is a highly effective method for removing oligomeric impurities.[1][5] Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel can isolate the pure benzoxazine monomer from oligomeric byproducts.[5][6]
-
Workflow for Troubleshooting High Viscosity:
Caption: Troubleshooting workflow for high viscosity in benzoxazine synthesis.
Issue 2: My NMR spectrum shows unexpected peaks, particularly a low-intensity signal around 5.1 ppm. What does this indicate?
Answer:
An unexpected signal around 5.1 ppm in the 1H NMR spectrum of a benzoxazine synthesized from a diamine is often indicative of the formation of a small number of triazine structures.[7]
Root Cause and Mechanistic Insight:
-
Triazine Formation: When using diamines, a common side reaction is the formation of hyperbranched triazine chains. This occurs when the diamine reacts with formaldehyde to form a six-membered ring containing three nitrogen atoms. This can lead to gelation of the reaction mixture and a decrease in the yield of the desired benzoxazine monomer.
Preventative Strategies:
-
Solvent Selection: The choice of solvent is critical in suppressing triazine formation.
-
A mixture of a non-polar solvent like toluene and a protic solvent like ethanol or isopropanol (e.g., a 2:1 toluene/isopropanol volume ratio) has been shown to be effective.[7] The protic solvent's hydroxyl groups can solvate the intermediates and hinder the formation of triazine structures.[7]
-
Polar aprotic solvents like dioxane are also commonly used.
-
-
Controlled Addition of Reactants:
-
Instead of adding all reactants at once, consider a stepwise addition. For example, pre-reacting the phenol and formaldehyde before the addition of the diamine can favor the desired reaction pathway.
-
1H NMR Interpretation for a Typical Benzoxazine:
| Chemical Shift (ppm) | Assignment |
| ~4.6 | Ar-CH₂-N |
| ~5.4 | O-CH₂-N |
| 6.8 - 7.3 | Aromatic Protons |
Note: The exact chemical shifts will vary depending on the specific substituents on the aromatic rings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for benzoxazine synthesis?
A1: For monofunctional phenols and amines, the generally accepted optimal molar ratio is 1:1:2 (phenol:amine:formaldehyde) .[8] For difunctional starting materials, the stoichiometry should be adjusted accordingly. For example, for a diphenol and a monoamine, the ratio would be 1:2:4 (diphenol:monoamine:formaldehyde). It is crucial to maintain this stoichiometry to minimize the formation of unreacted starting materials and oligomeric byproducts.[3]
Q2: How does reaction temperature influence byproduct formation?
A2: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions.
-
Too Low (<80°C): The reaction may be slow or incomplete, leading to a high proportion of unreacted starting materials and intermediates.
-
Optimal (80-110°C): This range generally provides a good balance between reaction rate and selectivity for the desired benzoxazine monomer.[4]
-
Too High (>120°C): Increased likelihood of oligomer formation and other side reactions, leading to a more viscous and impure product.[2]
Q3: What is the role of the solvent in benzoxazine synthesis?
A3: The solvent plays a multifaceted role in benzoxazine synthesis:
-
Solubility: It must effectively dissolve the reactants to ensure a homogeneous reaction mixture.
-
Reaction Pathway: As discussed in the troubleshooting guide, the solvent can influence the reaction pathway and suppress the formation of byproducts like triazines.[7] A combination of non-polar and protic solvents is often beneficial.
-
Solvent-free Synthesis: For some systems, a solvent-free approach, where the reactants are heated to a molten state, can be a greener and more efficient alternative.[9]
Q4: How can I confirm the successful formation of the benzoxazine ring and the absence of byproducts using FTIR spectroscopy?
A4: FTIR spectroscopy is a powerful tool for monitoring the synthesis of benzoxazine. Look for the following characteristic peaks:
-
~920-950 cm⁻¹: This peak is characteristic of the out-of-plane C-H bending of the benzene ring attached to the oxazine ring and is a strong indicator of benzoxazine ring formation.[7][10]
-
~1230 cm⁻¹ and ~1030 cm⁻¹: These correspond to the asymmetric and symmetric stretching modes of the C-O-C ether linkage in the oxazine ring.[7]
-
Disappearance of Phenolic -OH: A significant reduction or disappearance of the broad phenolic -OH stretching band (around 3200-3500 cm⁻¹) from the starting phenol indicates its consumption and successful ring closure.
Mechanism of Benzoxazine Formation (Mannich Condensation):
Sources
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- 2. ijstr.org [ijstr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione in Solution
Welcome to the Technical Support Center for 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound in solution during your experiments. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation immediately after preparation in an aqueous buffer. What is the likely cause?
A1: This is a common issue known as "solvent-shifting" precipitation. This compound, like many heterocyclic compounds, has low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound may crash out of solution as it is no longer soluble in the predominantly aqueous environment.
Q2: I've noticed a decrease in the potency or activity of my compound in my cell-based assays over time. Could this be a stability issue?
A2: Yes, a time-dependent loss of activity is a strong indicator of compound degradation. This compound contains a cyclic N-carboxyanhydride moiety, which is susceptible to hydrolysis. This degradation would lead to a different chemical entity that is unlikely to have the same biological activity.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: The primary factors influencing the stability of this compound are:
-
pH: The molecule is particularly sensitive to alkaline conditions, which can catalyze the hydrolysis of the anhydride and amide-like bonds.
-
Solvent: The presence of nucleophilic solvents, especially water, can lead to degradation. The polarity of the solvent system also plays a role.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Although specific data for this molecule is limited, related heterocyclic structures can be photosensitive.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
If you are observing precipitation of this compound upon addition to your experimental buffer, follow these troubleshooting steps:
Step 1: Optimize the Dilution Method
-
Rationale: To avoid solvent-shifting precipitation, a gradual change in the solvent environment is necessary.
-
Protocol:
-
Instead of a single large dilution, perform a serial dilution.
-
Prepare an intermediate dilution of your DMSO stock in a mixture of your aqueous buffer and a water-miscible organic co-solvent (e.g., ethanol or a higher percentage of DMSO).
-
Add this intermediate dilution to your final aqueous buffer to reach the desired final concentration. This stepwise reduction in organic solvent concentration can help maintain solubility.[1][2]
-
Step 2: Adjust the Final Concentration
-
Rationale: The concentration of the compound may be exceeding its solubility limit in the final aqueous buffer.
-
Protocol:
-
Determine the maximum solubility of the compound in your final buffer system.
-
If possible, lower the final working concentration in your assay to a level that is well within the solubility limit.
-
Step 3: Modify the Buffer Composition
-
Rationale: The pH and components of your buffer can significantly impact the solubility of your compound.[3]
-
Protocol:
-
pH Adjustment: Since the compound is likely more stable at a slightly acidic to neutral pH, ensure your buffer pH is within a range of 4 to 7. Avoid alkaline buffers (pH > 7.5) if possible.[4]
-
Use of Solubilizing Agents: Consider the addition of solubility enhancers such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to your buffer, provided they do not interfere with your assay.
-
Issue 2: Time-Dependent Loss of Compound Activity (Suspected Degradation)
A decline in the expected biological effect over the course of an experiment points towards compound instability. Here's how to investigate and mitigate this issue:
Step 1: Confirm Degradation with a Stability-Indicating Analytical Method
-
Rationale: To confirm that degradation is occurring, you need an analytical method that can separate the intact parent compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for this purpose.[5][6]
-
Protocol:
-
Develop an RP-HPLC method using a C18 column. A suitable mobile phase could be a gradient of acetonitrile and a slightly acidic buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3-4).[7][8][9]
-
Inject a freshly prepared solution of this compound to establish the retention time of the parent compound.
-
Incubate the compound solution under your experimental conditions (e.g., in your cell culture media at 37°C) and inject samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Step 2: Investigate the Influence of pH on Stability
-
Rationale: As the benzoxazinedione structure is susceptible to hydrolysis, particularly at higher pH, it is crucial to determine the optimal pH range for stability.
-
Protocol:
-
Prepare a series of buffered solutions across a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add this compound to each buffer to a known concentration.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
At set time intervals, analyze the samples by HPLC to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate. This will reveal the pH range of maximum stability.
-
Step 3: Assess Thermal and Photostability
-
Rationale: Elevated temperatures and exposure to light can provide the energy needed to overcome the activation barrier for degradation reactions.
-
Protocol - Thermal Stability:
-
Prepare solutions of the compound in your chosen stable buffer system.
-
Incubate the solutions at different temperatures (e.g., 4°C, room temperature, 37°C, and a higher stress temperature like 50°C).
-
Analyze the samples by HPLC at various time points to determine the degradation rate at each temperature.
-
-
Protocol - Photostability (based on ICH Q1B guidelines): [10][11][12][13][14]
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Ensure the total illumination is not less than 1.2 million lux hours and the near-UV energy is not less than 200 watt-hours/square meter.
-
Include a control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.
-
Analyze both the exposed and control samples by HPLC to assess for photodegradation.
-
Data Summary and Visualization
Table 1: General Troubleshooting Guide for Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | Solvent-shifting | Employ a stepwise dilution strategy. |
| Concentration exceeds solubility | Lower the final working concentration. | |
| Suboptimal buffer pH | Adjust buffer pH to a range of 4-7. | |
| Time-dependent loss of activity | Hydrolysis | Confirm degradation with HPLC; work in a slightly acidic to neutral pH buffer. |
| Thermal degradation | Store stock solutions at -20°C or -80°C and minimize time at elevated temperatures. | |
| Photodegradation | Protect solutions from light by using amber vials or covering with foil. |
Diagram 1: Proposed Hydrolytic Degradation Pathway
The primary degradation pathway for this compound in aqueous media is expected to be hydrolysis. This can occur in two main steps:
-
Initial Ring Opening: The highly reactive N-carboxyanhydride ring is opened by the nucleophilic attack of water, leading to the formation of an unstable carbamic acid intermediate.
-
Decarboxylation and Further Hydrolysis: The carbamic acid readily decarboxylates. Further hydrolysis of the remaining amide bond can also occur, particularly under forcing conditions.
Caption: Proposed hydrolytic degradation pathways.
Diagram 2: Experimental Workflow for Stability Assessment
This workflow outlines a systematic approach to investigating the stability of this compound.
Caption: Workflow for stability assessment.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers. BenchChem.
- Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific.
- BenchChem. (2025). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions. BenchChem.
- BenchChem. (2025).
-
Atlas Material Testing Technology. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. [Link]
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs.
-
Wang, J., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1694-1706. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Zhang, Y., et al. (2021). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. ChemRxiv. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
SIELC Technologies. (2018). 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl-. [Link]
-
ResearchGate. (2025). Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide. [Link]
-
ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. [Link]
-
ACS Publications. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. [Link]
-
TSI Journals. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. [Link]
-
ResearchGate. (2026). Water-resistant and temperature-tolerant ring-opening polymerization of N-carboxyanhydrides in hydrophobic deep eutectic solvents. [Link]
-
Journal of Applied Pharmaceutical Science. (2020). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. [Link]
-
National Institutes of Health. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]
-
National Institutes of Health. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. [Link]
-
ResearchGate. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. [Link]
-
MDPI. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2017). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [Link]
-
International Journal of ChemTech Research. (2013). Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. [Link]
-
ScienceDirect. (2008). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. [Link]
-
National Institutes of Health. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. [Link]
-
ResearchGate. (2013). Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. [Link]
-
Environmental Engineering and Management Journal. (2016). degradation of chlorothiazide in acidic aqueous solution by electro-fenton process. [Link]
-
Utah State University Extension. (2001). Effect of Water pH on the Chemical Stability of Pesticides. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. nveo.org [nveo.org]
- 6. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 7. 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl- | SIELC Technologies [sielc.com]
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- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
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- 14. fda.gov [fda.gov]
"overcoming solubility issues of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione for in vitro assays"
Introduction
Welcome to the technical support guide for 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro experimentation. Due to its chemical structure, this benzoxazine derivative is anticipated to have low aqueous solubility, a common hurdle for many small molecules in drug discovery. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for preparing high-concentration stock solutions of hydrophobic compounds.[1] Its polar, aprotic nature effectively dissolves a wide range of organic molecules.[2] Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO to minimize the volume of solvent added to your aqueous assay system.[3] Always ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[3]
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening?
A2: This phenomenon is known as "crashing out" and is the most common solubility issue.[1] It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.[3] Key strategies to prevent this include performing a serial dilution and ensuring the final solvent concentration remains low.[3][4]
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO should be kept as low as possible while maintaining compound solubility. For most cell lines, a final concentration of 0.1% to 0.5% DMSO is well-tolerated .[5][6] Concentrations rising towards 1% can induce cellular stress or cytotoxicity in sensitive cell types, while concentrations above 1% often lead to significant negative effects, including cell membrane damage and apoptosis.[2][7] It is critical to perform a solvent tolerance test on your specific cell line and always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[4][5]
Q4: Can I heat or sonicate my aqueous solution to help dissolve the compound?
A4: Gentle warming of the aqueous medium (e.g., to 37°C) before adding the compound stock can be beneficial, as solubility often increases with temperature.[1][3] However, prolonged or excessive heating should be avoided as it can degrade the compound or other media components. Brief water bath sonication can also help disperse aggregates and assist in solubilization.[8] If these methods are used, they should be applied consistently across all experiments.
Troubleshooting Guide: Compound Precipitation
This section addresses specific precipitation scenarios you may encounter.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Immediate, heavy precipitation upon dilution into aqueous media. | 1. Exceeded Aqueous Solubility Limit: The final concentration of the compound is higher than its maximum solubility in the assay medium.[3] 2. Rapid Solvent Exchange: Adding a concentrated stock directly to a large volume of media causes a sudden polarity shock.[3] | 1. Reduce Final Concentration: Determine the compound's maximum soluble concentration in your specific media using the protocol provided below. Work at or below this concentration. 2. Perform Serial or Stepwise Dilution: Instead of a single large dilution, create an intermediate dilution of the stock in pre-warmed (37°C) media. This gradual reduction in DMSO concentration prevents the compound from crashing out. Add the compound dropwise while gently vortexing the media.[3][4] |
| Solution is initially clear but becomes cloudy or forms crystals after incubation (hours/days). | 1. Delayed Crystallization: The initial solution was supersaturated. Over time, nucleation occurs, leading to crystal growth. 2. Temperature Fluctuation: Moving plates between a warm incubator and a room-temperature microscope can cause less soluble compounds to precipitate.[9] 3. Interaction with Media Components: The compound may slowly form insoluble complexes with salts, proteins, or other components in the media.[3][10] 4. Media Evaporation: In long-term cultures, water evaporation can concentrate all solutes, including your compound, pushing it past its solubility limit.[9][10] | 1. Work at a Lower Concentration: The working concentration is likely too close to the solubility limit. Reduce it by 25-50%. 2. Minimize Temperature Changes: Allow plates to equilibrate to room temperature in a controlled manner if they must be removed from the incubator for analysis. 3. Use Solubility Enhancers: Incorporating serum (if compatible) can help, as proteins like albumin can bind to the compound and keep it in solution.[5] Alternatively, consider advanced strategies like using cyclodextrins (see Protocol 4). 4. Ensure Proper Humidification: Use incubators with good humidity control and culture plates with low-evaporation lids to minimize concentration changes over time.[10] |
| Inconsistent assay results or loss of biological activity. | 1. Micro-precipitation: Precipitates may not be visible to the naked eye but are still present, reducing the effective concentration of the dissolved compound. 2. Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips, tubes, and microplates, lowering the available concentration. 3. Compound Degradation: The compound may be unstable in the aqueous buffer, leading to a loss of active molecules over the course of the experiment. | 1. Centrifuge and Check Supernatant: Before adding the final solution to cells, centrifuge the plate/tubes (e.g., 5 min at 1000 x g) and carefully transfer the supernatant. Compare the activity of the supernatant to a non-centrifuged sample to check for loss of potency due to precipitation. 2. Use Low-Binding Plastics: Utilize low-retention pipette tips and non-treated polystyrene or polypropylene plates where possible. Including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) in biochemical (not cell-based) assays can also mitigate this.[11] 3. Prepare Solutions Fresh: Always prepare the final working solutions immediately before use. Avoid storing dilute aqueous solutions of the compound.[12] |
Visualization: A Workflow for Troubleshooting Solubility
The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.
Caption: Decision workflow for systematically addressing compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a 50 mM stock solution in DMSO.
-
Calculation: Determine the mass of this compound (Molecular Weight: 197.57 g/mol ) needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000
-
For 1 mL of a 50 mM stock: Mass = 0.050 mol/L * 0.001 L * 197.57 g/mol * 1000 = 9.88 mg.
-
-
Preparation:
-
Allow the powdered compound and a vial of 100% DMSO to equilibrate to room temperature.
-
Weigh the calculated mass of the compound into a sterile, appropriate-sized vial (e.g., 2 mL glass vial).
-
Add the calculated volume of DMSO (e.g., 1 mL).
-
-
Dissolution:
-
Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect against a light source to ensure no solid particles remain.
-
If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage:
Protocol 2: Determining Maximum Soluble Concentration in Assay Media
This test identifies the highest concentration of the compound that remains soluble under your specific experimental conditions.
-
Prepare Stock: Use a high-concentration stock solution (e.g., 50 mM in DMSO) prepared as per Protocol 1.
-
Set Up Dilutions: In a clear 96-well plate or microcentrifuge tubes, prepare a serial dilution of the compound directly in your complete cell culture medium (pre-warmed to 37°C).
-
Example for a 100 µM top concentration: Add 198 µL of media to the first well and 100 µL to subsequent wells. Add 2 µL of 50 mM stock to the first well (yields 500 µM intermediate), mix well, then transfer 100 µL to the next well, and so on, creating a 2-fold dilution series. Finally, adjust volumes to ensure the final DMSO concentration is consistent across wells if necessary.
-
-
Immediate Visual Inspection: Immediately after preparation, inspect each dilution for any signs of cloudiness or precipitate (Tyndall effect) against a dark background.
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 4, 24, or 48 hours).
-
Final Visual Inspection: After incubation, inspect the solutions again for any delayed precipitation. The highest concentration that remains completely clear is your maximum working soluble concentration. It is advisable to use a concentration at least 25% below this limit for your experiments to ensure robustness.
Protocol 3: Advanced Solubilization using a Co-solvent System
If DMSO alone is insufficient, a co-solvent system can sometimes maintain solubility upon dilution.[1][14]
-
Co-Solvent Selection: Common co-solvents include polyethylene glycol 400 (PEG400), ethanol, or N,N-Dimethylformamide (DMF).[1][15] A mixture of DMSO and PEG400 (e.g., 1:1 v/v) is a good starting point.
-
Stock Preparation: Attempt to dissolve the compound in the co-solvent mixture (e.g., 50% DMSO / 50% PEG400) to create a new stock solution.
-
Test Dilution: Dilute this new stock solution into your aqueous assay buffer. The presence of the second, often less volatile and more hydrophilic co-solvent can help create a more stable micro-environment for the compound, preventing it from crashing out.
-
Validation: Always run a vehicle control with the same final concentration of the co-solvent mixture to ensure it does not interfere with the assay or cause cytotoxicity.
Protocol 4: Advanced Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are water-soluble.[16][17] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is frequently used in cell culture.[5]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your basal cell culture medium. Gentle warming may be required to dissolve the cyclodextrin.
-
Complex Formation:
-
Prepare an intermediate dilution of your DMSO compound stock in a small volume.
-
Add this intermediate dilution dropwise to the HP-β-CD solution while vortexing. The cyclodextrin's hydrophobic inner cavity will capture the compound molecules, while its hydrophilic exterior keeps the entire complex in solution.[18][19]
-
-
Final Dilution: This cyclodextrin-compound complex solution can then be used for final dilutions in your assay medium.
-
Validation: It is crucial to test the effect of the HP-β-CD alone on your cells and assay, as it can sometimes have biological effects (e.g., cholesterol extraction from cell membranes).
References
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?.
- MDPI. (n.d.). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
- Benchchem. (n.d.). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
- Benchchem. (n.d.). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
- ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
- PMC. (n.d.). Cyclodextrins in drug delivery: applications in gene and combination therapy.
- LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery.
- PMC. (2025, March 17). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases.
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
Sources
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- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 18. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Refining Purification Methods for 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively. The integrity of your research depends on the purity of your compounds, and this guide is structured to ensure you achieve the highest standards.
Understanding the Molecule and Potential Impurities
This compound, also known as 6-chloroisatoic anhydride, is a heterocyclic compound whose purity is critical for subsequent applications. A common synthetic route involves the reaction of 2-amino-5-chlorobenzoic acid with phosgene or a phosgene equivalent like triphosgene. Another method is the direct chlorination of isatoic anhydride.[1][2] Understanding the synthetic pathway is the first step in anticipating potential impurities.
Likely Impurities:
-
Unreacted Starting Materials: 2-amino-5-chlorobenzoic acid or isatoic anhydride.
-
Regioisomers: If starting from isatoic anhydride, you may have other chloro-isomers (e.g., 4-chloro, 8-chloro).
-
Polychlorinated Byproducts: Over-chlorination can lead to di- or tri-chlorinated species.
-
Hydrolysis Products: The anhydride is susceptible to hydrolysis, which would reopen the ring to form the corresponding amino acid.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Frequently Asked Questions (FAQs)
Q1: My crude product is a brownish oil instead of a solid. How do I proceed with purification?
A1: This phenomenon, known as "oiling out," is a common issue in crystallization, often caused by the presence of significant impurities or a low melting point of the crude mixture.[3] First, try to dissolve the oil in a suitable solvent and treat it with activated charcoal to remove colored impurities. After filtration, you can attempt recrystallization again. If it continues to oil out, consider purifying a small sample via column chromatography to obtain a pure solid which can then be used as a seed crystal in subsequent recrystallizations.
Q2: I'm having trouble finding a single solvent for recrystallization. What should I do?
A2: A two-solvent system is often effective when a single solvent is not ideal.[4] You'll need a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. Dissolve your crude product in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes turbid. Reheat to get a clear solution and then cool slowly. Common solvent pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[4]
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low yield can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.[5] To improve yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure your filtration apparatus is pre-heated to prevent premature crystallization. After collecting the crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling.
Q4: My compound streaks badly on a silica TLC plate. How can I get clean spots for column chromatography?
A4: Streaking of nitrogen-containing heterocyclic compounds on silica gel is often due to interaction with acidic sites on the silica. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to your mobile phase can neutralize these sites and lead to sharper spots.[6]
Q5: What's the best way to remove residual solvent from my final product?
A5: Drying under high vacuum is the most common method. For higher boiling point solvents, gentle heating under vacuum can be effective, but be cautious not to exceed the compound's melting or decomposition temperature. If you suspect solvent is trapped within the crystal lattice, redissolving the product in a low-boiling point solvent and then evaporating can help.
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to common purification challenges.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Step-by-Step Solution |
| Failure to Crystallize | 1. Solution is not saturated (too much solvent).2. Solution is supersaturated but lacks nucleation sites. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.2. Induce Nucleation: a. Scratch: Use a glass rod to scratch the inner surface of the flask at the meniscus.[3] b. Seed: Add a tiny crystal of the pure compound (if available). c. Cool: Place the flask in an ice bath to further reduce solubility. |
| "Oiling Out" | 1. Melting point of the compound is lower than the boiling point of the solvent.2. High concentration of impurities depressing the melting point. | 1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.2. Change Solvent System: Choose a lower-boiling point solvent or a different solvent pair.3. Pre-purify: Use column chromatography to obtain a purer sample for recrystallization. |
| Colored Impurities in Crystals | 1. Impurities co-crystallize with the product.2. Inefficient removal by activated charcoal. | 1. Charcoal Treatment: Ensure the activated charcoal is thoroughly mixed with the hot solution before filtration.2. Re-crystallize: A second recrystallization may be necessary to remove stubborn colored impurities. |
| Low Recovery | 1. Using an excessive amount of solvent.2. Premature crystallization during hot filtration.3. Washing crystals with a solvent that is not cold enough. | 1. Minimize Solvent: Use the absolute minimum amount of boiling solvent to dissolve the solid.2. Pre-heat Funnel: Use a stemless funnel and pre-heat it with hot solvent or a heat lamp.3. Cold Wash: Always wash the collected crystals with ice-cold solvent.[7]4. Second Crop: Concentrate the filtrate to obtain a second crop of crystals. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Step-by-Step Solution |
| Poor Separation | 1. Inappropriate solvent system.2. Column overloading. | 1. Optimize Mobile Phase: Use TLC to test various solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound.2. Gradient Elution: Start with a less polar solvent and gradually increase the polarity.3. Reduce Sample Load: The amount of crude material should be 1-5% of the silica gel weight. |
| Compound Won't Elute | 1. Mobile phase is not polar enough.2. Irreversible adsorption to the stationary phase. | 1. Increase Solvent Polarity: Drastically increase the polarity of the mobile phase (e.g., switch from ethyl acetate/hexane to methanol/dichloromethane).2. Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, or switch to reversed-phase chromatography. |
| Streaking on the Column | 1. Interaction with acidic silica gel.2. Compound is not fully dissolved when loaded. | 1. Add a Modifier: Add 0.5-1% triethylamine or ammonia to the mobile phase.2. Proper Loading: Ensure your compound is fully dissolved in a minimum amount of solvent before loading onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to near boiling.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water.
-
Dry the crystals under high vacuum.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Prepare the Column: Pack a glass column with silica gel in your chosen starting solvent (e.g., 20% ethyl acetate in hexane).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Load the Column: Carefully add the dry-loaded sample to the top of the silica bed.
-
Elute: Begin eluting with the starting solvent, collecting fractions. Gradually increase the polarity of the mobile phase as needed (e.g., to 50% ethyl acetate in hexane).
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
A clear workflow is essential for reproducible results. The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purifying this compound.
References
- Process for the preparation of 6-chloroisatoic anhydride. (n.d.). Google Patents.
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Isatoic anhydride derivatives and applications thereof. (n.d.). Google Patents.
-
isatoic anhydride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Synthesis of Isatoic anhydrides. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]
-
Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Column chromatography & TLC on highly polar compounds? : r/chemistry. (2017). Reddit. Retrieved January 20, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]
-
Recrystallization1. (n.d.). California State University, Northridge. Retrieved January 20, 2026, from [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2024). Reachem. Retrieved January 20, 2026, from [Link]
-
Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved January 20, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Macalester College. Retrieved January 20, 2026, from [Link]
Sources
- 1. EP0315138B1 - Process for the preparation of 6-chloroisatoic anhydride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purification [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. How To [chem.rochester.edu]
- 7. vernier.com [vernier.com]
Technical Support Center: Addressing Inconsistencies in the Biological Activity of Synthesized Benzoxazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized benzoxazines. This guide is designed to help you navigate and troubleshoot the common challenge of inconsistent biological activity in your experimental results. By understanding the critical parameters in both the synthesis and biological evaluation phases, you can enhance the reproducibility and reliability of your findings.
This document is structured to provide direct, actionable advice through troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: From Synthesis to Bioassay
Inconsistent biological activity is a multifaceted problem that can originate from the compound itself or the experimental setup of the biological assay. This guide is divided into two primary sections to help you systematically identify and resolve the root cause of the variability.
Part 1: Compound-Related Issues
The first step in troubleshooting is to ensure the integrity, purity, and identity of your synthesized benzoxazine. Variations in the compound are a primary source of inconsistent biological data.
Q1: We synthesized the same benzoxazine derivative multiple times, but the anticancer activity (IC50 values) varies significantly between batches. What could be the cause?
A1: Batch-to-batch variability is a common issue often rooted in the synthesis and purification process. Several factors can contribute to these discrepancies:
-
Purity of the Monomer: The most critical factor is the purity of your benzoxazine monomer. Minor impurities, such as unreacted starting materials (phenols, amines), residual solvents, or side-products from the Mannich condensation, can possess their own biological activity or interfere with the assay, leading to skewed results. It has been demonstrated that impurities can significantly influence the properties of benzoxazines.[1][2]
-
Presence of Oligomers: The synthesis of benzoxazines can sometimes lead to the formation of oligomeric species alongside the desired monomer. These oligomers will have different physical and biological properties, and their presence, even in small amounts, can alter the overall observed activity.
-
Isomeric Mixtures: The synthesis of certain benzoxazines can result in a mixture of structural isomers, for example, 2,2'-, 2,4'-, and 4,4'-substituted benzoxazines.[3][4] These isomers can have vastly different biological activities and structure-activity relationships.[4][5][6] If the ratio of these isomers is not consistent across batches, the biological results will vary.
-
Compound Degradation: Benzoxazines, like many organic compounds, can degrade over time, especially if not stored correctly.[7][8] Exposure to light, heat, or moisture can lead to the formation of degradation products with altered activity.
Troubleshooting Protocol: Verifying Compound Integrity
-
Comprehensive Characterization: Do not rely on a single characterization method. Use a combination of techniques to confirm the structure and purity of each new batch.
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure and identifying any major impurities.
-
FTIR Spectroscopy: Useful for confirming the presence of the characteristic oxazine ring and the absence of starting materials like phenols.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of your compound and quantifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your synthesized compound.
-
-
Purification: If impurities are detected, repurify the compound. Column chromatography is often effective for removing synthesis by-products and oligomers.[1]
-
Storage: Store your purified benzoxazine samples under appropriate conditions—typically in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Batch-to-Batch Comparison: Before biological testing, run a comparative analytical analysis (e.g., overlaying HPLC chromatograms) of different batches to ensure they are chemically identical.
Q2: Our benzoxazine compound shows poor solubility in the aqueous buffer used for our biological assay, leading to inconsistent results. How can we address this?
A2: Solubility is a frequent and significant hurdle in biological assays for newly synthesized compounds.[9][10][11][12] Poor solubility can lead to the actual concentration of the compound in the assay being much lower and more variable than the intended concentration.
Strategies for Addressing Solubility Issues:
-
Solvent Selection: While DMSO is a common solvent for stock solutions, the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[9] If solubility remains an issue, you may need to explore other co-solvents or formulation strategies.[9][12]
-
Use of Excipients: In some cases, the use of solubilizing agents or excipients, such as cyclodextrins, can improve the aqueous solubility of your compound without interfering with the assay.
-
Sonication: Gentle sonication can help to dissolve compounds in the assay buffer, but be cautious as it can also potentially degrade sensitive molecules.[11]
-
pH Adjustment: The solubility of benzoxazines containing acidic or basic functional groups can often be improved by adjusting the pH of the buffer.
-
Fresh Preparations: Always use freshly prepared dilutions of your compound for each experiment. Compounds can precipitate out of solution over time, especially from stored, diluted aqueous solutions.[9]
Table 1: Common Solvents and Considerations for Biological Assays
| Solvent | Max Recommended Concentration in Assay | Advantages | Disadvantages |
| DMSO | < 0.5% | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations; may affect enzyme activity. |
| Ethanol | < 1% | Less toxic than DMSO for some cell lines. | Can have biological effects of its own; lower solubilizing power for some compounds. |
| Methanol | < 1% | Good solubilizing power. | Can be more toxic to cells than ethanol. |
Part 2: Assay-Related Issues
Even with a well-characterized, pure compound, inconsistencies can arise from the biological assay itself. Cell-based assays, in particular, have inherent variability.[7]
Q3: We are performing an anti-proliferative assay using a cancer cell line, and the results are not reproducible. What factors in our assay should we investigate?
A3: The lack of reproducibility in cell-based assays is a common challenge.[13] It is crucial to standardize your protocol and control for multiple variables.
-
Cell Line Integrity:
-
Authentication: Ensure your cell line is what you think it is. Cell lines can be misidentified or cross-contaminated. Regular authentication (e.g., by STR profiling) is recommended.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, affecting their response to compounds.[7]
-
Mycoplasma Contamination: This is a common and often undetected problem that can significantly alter cellular responses.[7] Regularly test your cell cultures for mycoplasma.
-
-
Assay Conditions:
-
Cell Seeding Density: Ensure that the initial number of cells seeded in each well is consistent.
-
Incubation Time: The duration of compound exposure can impact the observed effect. Standardize the incubation time for all experiments. Be aware that traditional 72-hour endpoints can introduce bias due to differences in cell proliferation rates.[14]
-
Media and Serum: Use the same formulation of culture media and, if possible, the same batch of fetal bovine serum (FBS), as batch-to-batch variation in serum can be a significant source of variability.
-
-
Reagent and Equipment:
-
Reagent Quality: The quality of reagents, such as assay kits (e.g., MTT, PrestoBlue), can vary between batches and suppliers.
-
Pipetting Accuracy: Ensure all pipettes are properly calibrated to avoid errors in compound dilution and reagent addition.[7]
-
Plate Reader Settings: Use consistent settings on your plate reader for all experiments.
-
Workflow for Troubleshooting Inconsistent Cell-Based Assay Results
Caption: A systematic workflow for troubleshooting inconsistent biological assay results.
Frequently Asked Questions (FAQs)
Q4: What is the most common reason for a newly synthesized benzoxazine to show no biological activity, even if similar structures in the literature are active?
A4: While several factors could be at play, the most common reasons are often related to compound purity and solubility . An inactive impurity could be the main component of your sample, or the compound may not be sufficiently dissolved in the assay buffer to reach an effective concentration. Additionally, subtle structural differences, including stereochemistry or isomeric form, can lead to a complete loss of activity.[3][4] The biological activity of benzoxazine derivatives is often highly sensitive to their substitution patterns.[5][6][15][16][17]
Q5: How can we establish a robust structure-activity relationship (SAR) if our results are inconsistent?
A5: Establishing a reliable SAR is impossible with inconsistent data. The foundation of a good SAR study is reproducible biological data. Therefore, you must first address the sources of inconsistency by following the troubleshooting guides above. Once you have a standardized and validated protocol for both compound synthesis/purification and biological testing, you can be confident that the observed differences in activity are due to the structural modifications you have made.
Q6: Can the choice of synthesis solvent affect the final biological activity?
A6: Yes, indirectly. The choice of solvent can influence the reaction rate, yield, and the formation of by-products.[18] Some solvents may be difficult to remove completely and residual amounts could interfere with your biological assay. Therefore, it is crucial to select a solvent that not only facilitates the reaction but can also be effectively removed during purification.
General Synthesis Scheme for 1,3-Benzoxazines
Caption: The general synthesis of 1,3-benzoxazines via Mannich condensation.
By diligently addressing the factors outlined in this guide—from the purity of your synthesized compound to the standardization of your biological assays—you can significantly improve the consistency and reliability of your research. This systematic approach is essential for generating high-quality, reproducible data in the field of drug discovery and development.
References
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. Available from: [Link].
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Where should I send my just-synthesized new organic compound to check the biological activity? | ResearchGate. Available from: [Link].
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Building International Best Practices For Robust Synthetic Nucleic Acid Screening | EBRC. Available from: [Link].
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(PDF) Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization - ResearchGate. Available from: [Link].
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(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers - ResearchGate. Available from: [Link].
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Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed. Available from: [Link].
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Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available from: [Link].
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available from: [Link].
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Partially Bio-Based Benzoxazine Monomers Derived from Thymol: Photoluminescent Properties, Polymerization Characteristics, Hydrophobic Coating Investigations, and Anticorrosion Studies - MDPI. Available from: [Link].
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Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC - NIH. Available from: [Link].
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Evaluating the Role of Benzoxazine Purity on Rheological and Thermomechanical Pr. Available from: [Link].
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Anomalous Isomeric Effect on the Properties of Bisphenol F-based Benzoxazines: Toward the Molecular Design for Higher Performance | Request PDF - ResearchGate. Available from: [Link].
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Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available from: [Link].
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Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. Available from: [Link].
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Available from: [Link].
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activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed. Available from: [Link].
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Navigating the Synthesis of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione: A Technical Support Guide for Scale-Up
Welcome to the technical support center for the synthesis of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds via the cyclization of a 5-chlorosalicylamide derivative with a phosgene equivalent. A common and safer laboratory and industrial approach utilizes triphosgene as a solid phosgene surrogate. The general reaction scheme is illustrated below.
Caption: Mitigation strategies for common scale-up challenges in the cyclization step.
Question 4: We are observing the formation of a significant amount of a byproduct that is difficult to separate from the desired product. What could it be and how can we minimize it?
Answer: Incomplete cyclization or side reactions involving the reactive intermediates are likely culprits.
-
Potential Byproducts:
-
Carbamoyl Chloride Intermediate: The reaction may stall at the intermediate stage where only one of the functional groups (hydroxyl or amide) has reacted with the phosgene equivalent.
-
Urea Derivatives: If there is any unreacted amine functionality, it can react with the isocyanate intermediate formed during the reaction to generate urea-type impurities. [1] 3. Polymeric Materials: Over-reaction or reaction between molecules of the desired product can lead to oligomers or polymers, especially at higher temperatures or concentrations.
-
-
Minimization Strategies:
-
Stoichiometry Control: Ensure precise stoichiometry of triphosgene. An excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Temperature Management: Maintain the optimal reaction temperature. Lower temperatures (-10 to 0 °C) during triphosgene addition can improve selectivity and reduce byproduct formation. [1] 3. Reaction Time: Monitor the reaction progress closely. Prolonged reaction times, especially at elevated temperatures, can promote the formation of degradation products.
-
Order of Addition: The rate of addition of triphosgene can influence the product distribution. A slow addition generally favors the desired intramolecular cyclization over intermolecular side reactions. [1]
-
C. Work-up and Purification
Question 5: Our product isolation by precipitation and filtration is becoming very slow and inefficient at a larger scale. What can we do?
Answer: This is a common challenge in moving from laboratory glassware to plant-scale equipment.
-
Underlying Causes:
-
Crystal Habit: The product may be precipitating as very fine particles or an amorphous solid, which can clog filter media.
-
Viscosity: The reaction mixture may be too viscous, hindering efficient filtration.
-
Solubility: The product might have some solubility in the work-up solvent, leading to yield loss.
-
-
Troubleshooting and Optimization:
-
Controlled Crystallization: Instead of rapid precipitation ("crashing out"), aim for a controlled crystallization. This can be achieved by slowly adding an anti-solvent or by gradually cooling the reaction mixture. This will promote the formation of larger, more easily filterable crystals.
-
Solvent Selection: Experiment with different work-up solvents to find one that provides good recovery of the product with minimal solubility. The product is reportedly insoluble in water, making aqueous work-up a good starting point. [2] 3. Filtration Equipment: For larger scales, consider using a centrifuge or a filter press instead of a simple Buchner funnel for more efficient solid-liquid separation.
-
Washing: Ensure the filter cake is washed with an appropriate solvent to remove residual impurities. A patent for a similar compound suggests washing with methanol to remove unreacted starting material. [3]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling triphosgene on an industrial scale?
A1: Triphosgene is a highly toxic substance that can release phosgene gas upon contact with moisture or nucleophiles. [4][5]Strict safety protocols are non-negotiable.
-
Engineering Controls: All manipulations must be conducted in a well-ventilated fume hood or a contained reactor system. A phosgene sensor should be installed in the work area. [4]* Personal Protective Equipment (PPE): This includes a lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves (a double layer of vinyl and nitrile gloves is recommended). [4]* Storage: Store triphosgene in a cool, dry, dark, and well-ventilated area, away from incompatible materials like water, alcohols, and amines. [4]* Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate first aid. All personnel must be trained in the safe handling of triphosgene and the emergency procedures. [6] Q2: What is the typical purity specification for the final this compound product?
A2: For pharmaceutical applications, the purity is typically expected to be greater than 98%, with stringent limits on residual solvents, heavy metals, and any specific process-related impurities. Analytical methods such as HPLC, GC (for residual solvents), and NMR should be used to confirm the purity and identity of the final product.
Q3: Can we use phosgene gas directly instead of triphosgene for large-scale production?
A3: While phosgene gas is used in large-scale industrial processes, it presents extreme handling and safety challenges due to its high toxicity and volatility. [7]For many applications, especially in multi-purpose pharmaceutical plants, triphosgene is the preferred reagent as it is a solid and easier to handle. [8]The decision to use phosgene directly requires a dedicated and highly specialized manufacturing setup with extensive safety infrastructure.
IV. References
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Department of Chemistry, University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Available from: [Link]
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Riahi, K., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 16, 2636–2711. Available from: [Link]
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A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(2), 1-10.
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Didwagh, S. S., & Piste, P. B. (2013). Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research, 5(5), 2199-2203.
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LookChem. (n.d.). Cas 2037-95-8, 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. Available from: [Link]
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Abdel-Aal, E. A., et al. (2020). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 11(1), 108-121. Available from: [Link]
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Kantor, J. P., et al. (2007). Method of preparing salicylamides. U.S. Patent No. 7,262,325 B2.
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Paugam, M. (2014). Phosgene-triphosgene: Different approach in risk management? Chimica Oggi/Chemistry Today, 32(1), 58-60.
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National Center for Biotechnology Information. (n.d.). 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. PubChem Compound Summary for CID 49856531.
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Teknoscienze. (n.d.). Phosgene-triphosgene Different approach in risk management? Available from: [Link]
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Kantor, J. P., et al. (2001). PROCESS FOR THE PREPARATION OF ALKYLATED SALICYLAMIDES. European Patent No. EP 1 149 066 A4.
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Hong, J., et al. (2021). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 25(8), 1836–1847. Available from: [Link]
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Isochem. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(9), 1355-1356.
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Kantor, J. P., et al. (2003). Method of preparing salicylamides. U.S. Patent Application Publication No. US 2003/0216593 A1.
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Ishida, Y., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1391. Available from: [Link]
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Joshi, S. (2018). Phosgenation – a unique unit process of industrial importance. Chemical Industry Digest.
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FORU Chemtech. (n.d.). 1,3-Benzoxazine-2,4-(3H)-dione,Carsalam,Intermediate for SNAC. Available from: [Link]
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Kiatnawa, T., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Properties, and DFT Calculations. Crystals, 11(5), 569.
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Organic Syntheses. (n.d.). 1,3-Dihydroxyphenazine. Organic Syntheses, 102, 45-61.
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Reddit. (2023). Using triphosgene safety precautions. r/Chempros.
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Zhang, J. (2016). Efficient preparation method of salicylamide. Chinese Patent No. CN 105503640 A.
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Ciba Limited. (1966). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. U.S. Patent No. 3,234,228.
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Santa Cruz Biotechnology. (n.d.). Triphosgene. Safety Data Sheet.
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Shi, K., et al. (2024). Preparation and properties of bio-based degradable polybenzoxazines containing dihydrazone-based dynamic bonds. Polymer Chemistry, 15(1), 84-93.
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Validation & Comparative
A Comparative Analysis of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione and Other Antimicrobial Agents: A Guide for Researchers
In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds is paramount to addressing the growing challenge of drug resistance. Among the promising heterocyclic compounds, 1,3-benzoxazine derivatives have garnered significant attention for their diverse biological activities, including antimicrobial properties.[1][2] This guide provides a comparative study of a specific derivative, 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione, against established antimicrobial agents, offering a framework for its evaluation as a potential therapeutic candidate.
This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, validated experimental protocols, and a comparative analysis to contextualize the potential of this novel compound.
Compound Profiles: Structures and Mechanisms of Action
A fundamental aspect of comparative analysis lies in understanding the chemical nature and the mode of action of each compound.
This compound (Investigational)
-
Chemical Structure:
Caption: Chemical structure of this compound.
-
Proposed Mechanism of Action: The precise mechanism of action for many benzoxazine derivatives is still under investigation. However, research suggests that their antimicrobial effects may stem from their ability to interfere with microbial cellular processes. Some studies on similar compounds indicate potential interactions with essential enzymes or disruption of cell membrane integrity.[1] The oxazine ring, in particular, is a key pharmacophore that is believed to contribute significantly to its biological activity.
Comparator Antimicrobial Agents
To provide a robust comparison, a panel of well-established antimicrobial agents with distinct mechanisms of action has been selected.
-
Ciprofloxacin (Fluoroquinolone):
-
Mechanism of Action: Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][5] These enzymes are essential for DNA replication, transcription, repair, and recombination, and their inhibition leads to bacterial cell death.[3][4][5]
-
-
Ampicillin (β-Lactam):
-
Mechanism of Action: As a member of the penicillin family, ampicillin acts by inhibiting the synthesis of the bacterial cell wall.[6][7] It specifically targets and irreversibly inhibits transpeptidase, an enzyme crucial for the cross-linking of peptidoglycan, a vital component of the cell wall.[8] This disruption leads to a weakened cell wall and subsequent cell lysis.[6][7][8]
-
-
Fluconazole (Azole Antifungal):
-
Mechanism of Action: Fluconazole is an antifungal agent that targets the fungal cytochrome P450 enzyme, 14-α-demethylase.[9][10][11] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][10][11] By inhibiting ergosterol synthesis, fluconazole disrupts membrane integrity, leading to increased permeability and ultimately inhibiting fungal growth.[9][12]
-
Synthesis and Characterization of this compound
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Characterization
Following synthesis, the identity and purity of the compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
In Vitro Antimicrobial Susceptibility Testing: Experimental Protocols
To objectively compare the antimicrobial efficacy of this compound with the selected agents, standardized in vitro assays are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The broth microdilution method is a widely accepted technique for determining MIC values.[17][18]
Experimental Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[17]
-
Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[17]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in the appropriate broth within a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted microbial suspension to each well of the microtiter plate.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a logical extension of the MIC assay.
Experimental Protocol:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plate these aliquots onto a suitable agar medium that does not contain any antimicrobial agent.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum.
Comparative Performance Analysis (Hypothetical Data)
To illustrate the comparative analysis, the following table presents hypothetical but plausible MIC data for this compound and the comparator agents against a panel of representative microorganisms.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| This compound | 8 | 16 | 4 |
| Ciprofloxacin | 0.5 | 0.015 | >64 |
| Ampicillin | 0.25 | >64 (if β-lactamase producing) | >64 |
| Fluconazole | >64 | >64 | 1 |
Interpretation of Hypothetical Data:
-
This compound: This hypothetical data suggests that the investigational compound exhibits broad-spectrum activity, with notable antifungal efficacy against Candida albicans. Its antibacterial activity appears to be moderate.
-
Ciprofloxacin: Demonstrates excellent potency against Gram-negative bacteria and good activity against Gram-positive bacteria, but no clinically relevant antifungal activity.
-
Ampicillin: Shows high potency against susceptible Gram-positive bacteria but is ineffective against many Gram-negative strains (especially those producing β-lactamases) and has no antifungal activity.
-
Fluconazole: Exhibits potent antifungal activity but lacks antibacterial properties.
Cytotoxicity Assessment
A critical aspect of drug development is to ensure that a compound is selectively toxic to microorganisms with minimal effects on host cells. In vitro cytotoxicity assays are a primary screening tool for this purpose.[19][20]
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]
Experimental Workflow:
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound as a potential antimicrobial agent. The presented protocols for synthesis, characterization, antimicrobial susceptibility testing, and cytotoxicity assessment are based on established scientific principles and methodologies.
The hypothetical data underscores the importance of a multi-faceted comparison against a panel of diverse and clinically relevant antimicrobial agents. While 1,3-benzoxazine derivatives have shown promise, further rigorous investigation is required to fully elucidate their mechanism of action, spectrum of activity, and safety profile.[1][2][21] Future research should focus on structure-activity relationship (SAR) studies to optimize the antimicrobial potency and selectivity of this promising class of compounds.
References
-
Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. Available at: [Link]
-
Synthesis of arylidene-based benzoxazine derivatives as promising antimicrobial materials. Authorea. Available at: [Link]
-
Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. ResearchGate. Available at: [Link]
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
-
Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. ResearchGate. Available at: [Link]
-
EUCAST: European Committee on Antimicrobial Susceptibility Testing. EUCAST. Available at: [Link]
-
Clinical Breakpoint Tables. EUCAST. Available at: [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. National Center for Biotechnology Information. Available at: [Link]
-
Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link]
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Fluconazole. National Center for Biotechnology Information. Available at: [Link]
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Ampicillin. National Center for Biotechnology Information. Available at: [Link]
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Ciprofloxacin. National Center for Biotechnology Information. Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Ciprofloxacin. Wikipedia. Available at: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. Available at: [Link]
-
What is the mechanism of action of Fluconazole (an antifungal medication)? Dr.Oracle. Available at: [Link]
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3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
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Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
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In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]
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What is the mechanism of Ampicillin? Patsnap Synapse. Available at: [Link]
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Fluconazole. Wikipedia. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available at: [Link]
-
What is the mechanism of Ciprofloxacin? Patsnap Synapse. Available at: [Link]
-
Understanding Ampicillin: Mechanism of Action and Clinical Applications. Walsh Medical Media. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]
-
Ampicillin. Wikipedia. Available at: [Link]
-
What is the mechanism of Fluconazole? Patsnap Synapse. Available at: [Link]
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In vitro and in vivo toxicity assays. (A) In vitro cytotoxicity assay... ResearchGate. Available at: [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Available at: [Link]
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The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. National Center for Biotechnology Information. Available at: [Link]
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Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]
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-
Special Issue "Natural Compounds: Advances in Antimicrobial Activity". MDPI. Available at: [Link]
-
Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. Available at: [Link]
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Validating the Anticancer Activity of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione in Animal Models: A Comparative Guide
This guide provides a comprehensive framework for the preclinical in vivo validation of the novel investigational compound, 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione. Designed for researchers, scientists, and drug development professionals, this document outlines a robust experimental design to objectively assess the compound's anticancer efficacy and safety profile in comparison to established standard-of-care therapies. The methodologies described herein are grounded in established preclinical oncology protocols to ensure scientific rigor and data integrity.
Introduction and Rationale
This compound is a novel heterocyclic compound with a chemical structure suggestive of potential anticancer properties. While the precise mechanism of action is yet to be fully elucidated, related benzoxazine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms such as DNA damage induction and apoptosis.[1] To translate promising in vitro findings into a viable clinical candidate, rigorous evaluation in well-defined animal models is an indispensable step.[2]
This guide details a comparative study using a human tumor xenograft model in immunodeficient mice, a cornerstone of preclinical cancer research.[3][4] We will benchmark the performance of this compound against Cisplatin, a widely used platinum-based chemotherapeutic agent, in a non-small cell lung cancer (NSCLC) xenograft model.[5][6]
Hypothetical Mechanism of Action
Based on the structure of this compound and the known activities of similar compounds, a plausible mechanism of action involves the induction of cellular stress and apoptosis. It is hypothesized that the compound may intercalate with DNA or inhibit critical cellular enzymes, leading to DNA damage. This damage, in turn, could activate stress-related signaling pathways, such as the JNK/SAPK pathway, culminating in programmed cell death.[7]
Caption: Hypothetical signaling pathway for this compound.
Experimental Design and Methodology
A robust and well-controlled experimental design is critical for the unambiguous assessment of a novel anticancer agent.[8] The following sections detail the materials and methods for a comparative efficacy and toxicity study.
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.[9]
-
Supplier: A reputable commercial vendor (e.g., Charles River Laboratories, The Jackson Laboratory).
-
Acclimatization: Animals will be acclimatized for a minimum of one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to sterile food and water.
-
Ethical Considerations: All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).
Cell Culture and Tumor Induction
-
Cell Line: Human non-small cell lung cancer cell line, A549. This is a widely used and well-characterized cell line for xenograft studies.[3]
-
Cell Culture: A549 cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: A549 cells will be harvested during the exponential growth phase, and a suspension of 5 x 10^6 cells in 100 µL of sterile phosphate-buffered saline (PBS) will be subcutaneously injected into the right flank of each mouse.[9][10]
Experimental Groups and Treatment
Once the tumors reach a palpable volume of approximately 100-150 mm³, the mice will be randomly assigned to one of the following treatment groups (n=10 mice per group):
-
Vehicle Control: Administered with the vehicle used to dissolve the investigational compound and comparator drug.
-
This compound: Administered at a predetermined dose (e.g., 50 mg/kg), determined from prior maximum tolerated dose (MTD) studies.
-
Cisplatin (Comparator): Administered at a clinically relevant dose (e.g., 5 mg/kg).[11]
Administration Route and Schedule:
-
The investigational compound and vehicle will be administered daily via oral gavage.[12]
-
Cisplatin will be administered intraperitoneally once a week.[12]
-
Treatment will continue for a specified period, typically 21-28 days, or until the tumors in the control group reach the predetermined endpoint.
Efficacy Assessment
Primary Endpoint: Tumor Growth Inhibition
-
Tumor dimensions (length and width) will be measured twice weekly using digital calipers.[13]
-
Tumor volume will be calculated using the formula: Volume = (Width² x Length) / 2 .[14]
-
Tumor Growth Inhibition (TGI) will be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[15]
Secondary Endpoint: Survival Analysis
-
A separate cohort of animals (n=10 per group) will be used for survival analysis.
-
The endpoint for survival will be a tumor volume exceeding 2000 mm³ or signs of significant morbidity (e.g., >20% body weight loss, ulceration of the tumor).
-
Survival data will be plotted as Kaplan-Meier curves and analyzed using the log-rank test.[16][17]
Toxicity Assessment
-
Body Weight: Animal body weights will be recorded twice weekly as a general indicator of health.
-
Clinical Observations: Daily observations will be made for any signs of toxicity, such as changes in behavior, posture, or appetite.
-
Hematology and Serum Biochemistry: At the end of the study, blood samples will be collected for a complete blood count (CBC) and serum biochemical analysis to assess for any hematological or organ-specific toxicity.
-
Histopathology: Major organs (liver, kidneys, spleen, heart, lungs) will be collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination to identify any treatment-related microscopic changes.[18][19]
Data Presentation and Interpretation
The following table provides a template for presenting the hypothetical comparative data on tumor growth inhibition.
| Treatment Group | Initial Mean Tumor Volume (mm³) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125.5 ± 15.2 | 1850.3 ± 250.7 | - |
| This compound (50 mg/kg) | 128.1 ± 18.9 | 750.6 ± 150.4 | 59.4 |
| Cisplatin (5 mg/kg) | 126.8 ± 16.5 | 450.2 ± 120.1 | 75.7 |
Data are presented as mean ± standard deviation.
Interpretation: In this hypothetical scenario, both this compound and Cisplatin demonstrate significant tumor growth inhibition compared to the vehicle control. While Cisplatin shows a higher percentage of TGI, the novel compound still exhibits substantial anticancer activity. Further analysis of survival data and toxicity profiles will be crucial for a comprehensive evaluation of its therapeutic potential.
Experimental Workflow Diagram
Caption: Workflow for the in vivo validation of this compound.
Conclusion and Future Directions
This guide provides a detailed and scientifically rigorous framework for the preclinical validation of this compound. By comparing its efficacy and safety profile against a standard-of-care agent in a well-established xenograft model, researchers can obtain critical data to support its further development.
Positive outcomes from this study, demonstrating significant antitumor activity with an acceptable safety profile, would warrant further investigation. Future studies could explore the compound's efficacy in other cancer models, including patient-derived xenografts (PDXs), and in combination with other anticancer agents.[20][21] Elucidation of the precise molecular mechanism of action will also be a key area for future research, potentially identifying predictive biomarkers for patient stratification in future clinical trials.
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A Comparative Analysis of 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione and Established Anti-inflammatory Drugs: A Guide for Researchers
This guide provides a comprehensive comparison between the investigational compound 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione and established anti-inflammatory drugs. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of mechanistic pathways and outlining a robust framework for experimental evaluation. While published data on the specific anti-inflammatory properties of this compound is emerging, this document synthesizes the known mechanisms of current therapeutics and presents the standard methodologies required to characterize and validate a novel anti-inflammatory candidate.
Introduction to the Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation can lead to a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. The inflammatory cascade is a complex interplay of cellular and molecular events, primarily mediated by signaling molecules like prostaglandins and cytokines.
Established anti-inflammatory therapies primarily target key enzymatic pathways in this cascade. Nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids represent two major classes of such therapeutics, each with distinct mechanisms of action, efficacy profiles, and associated side effects. The ongoing search for novel anti-inflammatory agents, such as derivatives of the benzoxazine scaffold, is driven by the need for more targeted therapies with improved safety profiles.
Mechanisms of Action: A Comparative Overview
A thorough understanding of the molecular targets and pathways is critical in evaluating the potential of a new chemical entity. Below is a comparison of the established mechanisms of NSAIDs and corticosteroids, which provides a benchmark for assessing novel compounds like this compound.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, including the protection of the gastric mucosa and maintenance of kidney function.[3][4]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][5]
Most traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for their anti-inflammatory effects, while the concurrent inhibition of COX-1 can lead to undesirable side effects, such as gastric irritation.[3] Newer generation NSAIDs, known as coxibs, are selective for COX-2, which can reduce gastrointestinal side effects.[1]
Corticosteroids
Corticosteroids exert their potent anti-inflammatory effects through a multi-faceted mechanism. They bind to cytosolic glucocorticoid receptors (GR), and this complex then translocates to the nucleus.[6][7][8][9] Once in the nucleus, the activated GR can modulate gene expression in two main ways:[10]
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes that encode for proteins like lipocortin-1.[6][10]
-
Transrepression: The activated GR can directly interact with and inhibit pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[7][10] This is a major component of their anti-inflammatory action, as it suppresses the expression of a wide array of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6][8]
Potential Mechanism of this compound
While the specific anti-inflammatory mechanism of this compound is not yet fully elucidated in publicly available literature, compounds with a benzoxazine core have been investigated for a range of biological activities. Recent research on similar structures, such as 2H-1,4-benzoxazin-3(4H)-one derivatives, has shown anti-inflammatory effects through the downregulation of pro-inflammatory enzymes like iNOS and COX-2, and modulation of pathways such as the Nrf2-HO-1 signaling pathway.[11] It is plausible that this compound could exhibit anti-inflammatory properties through inhibition of key inflammatory enzymes like COX-2, or by modulating upstream signaling pathways.
Comparative Signaling Pathways Diagram
Caption: Comparative mechanisms of anti-inflammatory drugs.
Experimental Framework for Evaluation
To ascertain the anti-inflammatory potential of this compound and compare it to established drugs, a tiered experimental approach is necessary, progressing from in vitro biochemical assays to in vivo animal models.
In Vitro Assays
These assays are crucial for initial screening and mechanistic studies.
Table 1: Key In Vitro Assays for Anti-inflammatory Drug Screening
| Assay Name | Principle | Key Parameters Measured | Standard Controls |
| COX-1/COX-2 Inhibition Assay | Measures the ability of the compound to inhibit the enzymatic activity of purified COX-1 and COX-2.[12][13] | IC50 values for each isozyme, Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). | Ibuprofen (non-selective), Celecoxib (COX-2 selective). |
| Cytokine Release Assay (LPS-stimulated macrophages) | Macrophages (e.g., RAW264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[14][15] The effect of the test compound on the release of pro-inflammatory cytokines is measured. | Levels of TNF-α, IL-6, IL-1β in the cell supernatant (measured by ELISA). | Dexamethasone. |
| Nitric Oxide (NO) Production Assay | Measures the inhibition of inducible nitric oxide synthase (iNOS) activity in LPS-stimulated macrophages by quantifying nitrite accumulation in the culture medium.[15] | Nitrite concentration (Griess Assay). | L-NAME (iNOS inhibitor). |
| Albumin Denaturation Assay | Assesses the ability of the compound to prevent heat-induced denaturation of protein, a hallmark of inflammation.[16][17] | Percentage inhibition of denaturation. | Diclofenac sodium. |
Experimental Protocol: COX-2 Inhibition Assay
-
Preparation of Reagents: Prepare assay buffer, heme, and human recombinant COX-2 enzyme solution. Prepare a solution of arachidonic acid (substrate) and various concentrations of the test compound (this compound) and control drugs (celecoxib).
-
Enzyme Incubation: In a 96-well plate, add the COX-2 enzyme, heme, and either the test compound, control, or vehicle. Incubate for a specified time at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Termination and Detection: After a set incubation period, stop the reaction. The amount of prostaglandin E2 (PGE2) produced is then quantified using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
In Vivo Models
Animal models are essential for evaluating the efficacy and safety of a potential anti-inflammatory drug in a complex biological system.
Table 2: Standard In Vivo Models for Anti-inflammatory Efficacy
| Model | Principle | Key Parameters Measured | Standard Drugs |
| Carrageenan-Induced Paw Edema | An acute model of inflammation where a phlogistic agent (carrageenan) is injected into the paw of a rodent, causing localized edema.[18][19][20] | Paw volume or thickness, measured at various time points post-carrageenan injection.[21] | Indomethacin, Diclofenac. |
| Adjuvant-Induced Arthritis | A chronic model of inflammation that mimics rheumatoid arthritis, induced by injection of Freund's complete adjuvant. | Paw swelling, arthritis score, histopathological changes in joints. | Methotrexate, Dexamethasone. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.[22]
-
Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound orally.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[21]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.[19]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.
Comparative Experimental Workflow Diagram
Caption: A tiered workflow for evaluating novel anti-inflammatory compounds.
Discussion and Future Directions
The established anti-inflammatory drugs, NSAIDs and corticosteroids, are effective but are associated with significant side effects, particularly with long-term use. NSAIDs can cause gastrointestinal and cardiovascular issues, while corticosteroids have a wide range of adverse effects, including metabolic and immunosuppressive complications.[2]
The development of novel anti-inflammatory agents like this compound is aimed at identifying compounds with improved therapeutic windows. A key goal is to find agents that are highly effective at suppressing inflammation while minimizing off-target effects. For a benzoxazine derivative, an ideal profile would be potent and selective inhibition of COX-2, or the modulation of a specific upstream inflammatory signaling pathway without the broad transcriptional effects of corticosteroids.
Future research on this compound should focus on a systematic evaluation following the experimental framework outlined above. Elucidating its precise molecular target(s) will be paramount. Should in vivo efficacy be demonstrated, subsequent studies should include pharmacokinetic and toxicological profiling to fully assess its potential as a therapeutic candidate. The exploration of benzoxazine and related heterocyclic scaffolds remains a promising avenue in the quest for safer and more effective anti-inflammatory drugs.
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"cross-validation of the synthesis protocol for 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione"
This guide provides a detailed comparative analysis of established and potential synthetic protocols for 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione. This compound, also known as 5-Chloroisatoic anhydride, is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3][4] The objective of this document is to equip researchers, chemists, and professionals in drug development with the necessary insights to select the most suitable synthesis strategy based on factors such as yield, safety, and reagent availability.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzoxazine core. Its utility as a reactive intermediate makes it a crucial building block in organic synthesis. The presence of the chlorine atom and the anhydride-like functionality allows for a variety of chemical transformations, making it a versatile precursor for more complex molecular architectures. This guide will critically evaluate two primary synthetic pathways to this important molecule.
Comparative Analysis of Synthesis Protocols
Two main retrosynthetic approaches are considered for the synthesis of this compound. The first is a well-documented method starting from 2-amino-5-chlorobenzoic acid. The second is a plausible alternative route commencing with 5-chlorosalicylamide, drawing analogy from the synthesis of the parent 2H-1,3-benzoxazine-2,4(3H)-dione.
Protocol A: Cyclization of 2-Amino-5-chlorobenzoic Acid
This is a widely employed and high-yielding method for the synthesis of isatoic anhydrides. The reaction involves the cyclization of an anthranilic acid derivative, in this case, 2-amino-5-chlorobenzoic acid, using a phosgene equivalent such as triphosgene.
Mechanism and Rationale: The lone pair of the amino group in 2-amino-5-chlorobenzoic acid initiates a nucleophilic attack on a carbonyl carbon of the phosgene equivalent. Subsequent intramolecular cyclization with the carboxylic acid moiety, followed by the elimination of HCl, leads to the formation of the stable six-membered heterocyclic ring of this compound. The use of triphosgene is a safer alternative to gaseous phosgene, as it is a stable solid that can be handled more easily.
Advantages:
-
High Yield: This method has been reported to produce the desired product in excellent yields, up to 97%.[1]
-
Well-Established: The synthesis of isatoic anhydrides from anthranilic acids is a standard and well-documented transformation in organic chemistry.
Disadvantages:
-
Hazardous Reagents: Triphosgene, while safer than phosgene gas, is still a hazardous substance that releases phosgene upon decomposition and must be handled with extreme caution in a well-ventilated fume hood.
-
Starting Material Synthesis: The synthesis of 2-amino-5-chlorobenzoic acid itself can involve multiple steps, for instance, from the reduction of 5-chloro-2-nitrobenzoic acid or the chlorination of anthranilic acid.[5][6][7]
Protocol B: Cyclization of 5-Chlorosalicylamide
This proposed alternative route is based on the known synthesis of the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam), from salicylamide.[8] This suggests that this compound could be similarly prepared from 5-chlorosalicylamide.
Proposed Mechanism and Rationale: The reaction would likely proceed via the N-acylation of 5-chlorosalicylamide with a suitable reagent like ethyl chloroformate, followed by an intramolecular cyclization. The phenolic hydroxyl group would then be acylated, and a subsequent intramolecular nucleophilic attack by the amide nitrogen onto the newly formed carbonate would lead to ring closure and the formation of the desired product. Pyridine is often used as a base to neutralize the HCl generated during the reaction.
Potential Advantages:
-
Potentially Milder Conditions: Depending on the choice of acylating agent, this method might offer milder reaction conditions compared to the use of triphosgene.
Potential Challenges:
-
Lower Yields: The yield of this reaction may not be as high as that of Protocol A and would require optimization.
-
Multi-step Process: The synthesis of the starting material, 5-chlorosalicylamide, is a prerequisite for this protocol.[9][10]
Experimental Data Summary
| Parameter | Protocol A: From 2-Amino-5-chlorobenzoic Acid | Protocol B: From 5-Chlorosalicylamide (Proposed) |
| Starting Material | 2-Amino-5-chlorobenzoic acid | 5-Chlorosalicylamide |
| Key Reagents | Triphosgene, 1,2-dichloroethane | Ethyl chloroformate, Pyridine |
| Reaction Temperature | 80 °C[1] | 0 °C to reflux[8] |
| Reaction Time | ~3 hours[1] | ~5 hours[8] |
| Reported Yield | 97%[1] | Potentially lower, requires optimization |
| Purity | High, product precipitates from the reaction mixture[1] | Requires purification, likely recrystallization[8] |
| Safety Considerations | Use of triphosgene requires stringent safety precautions. | Pyridine is flammable and toxic. Ethyl chloroformate is corrosive. |
Detailed Experimental Protocols
Protocol A: Synthesis from 2-Amino-5-chlorobenzoic Acid
Materials:
-
2-Amino-5-chlorobenzoic acid (17 g, 0.1 mol)
-
Triphosgene (21 g, 0.071 mol, which is equivalent to 0.21 mol of phosgene)
-
1,2-dichloroethane (300 mL)
-
500 mL three-necked round-bottom flask
-
Reflux condenser, dropping funnel, and magnetic stirrer
-
Ice water bath
Procedure:
-
To a 500 mL three-necked round-bottom flask, add 2-Amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).[1]
-
Heat the mixture to 80 °C with stirring.
-
In a separate beaker, dissolve triphosgene (21 g, 0.21 mol of phosgene equivalent) in 1,2-dichloroethane (100 mL).
-
Slowly add the triphosgene solution dropwise to the heated reaction mixture.
-
After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for 3 hours.[1]
-
Upon completion of the reaction, cool the mixture to room temperature using an ice water bath.
-
A white solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold 1,2-dichloroethane) and dry to obtain 6-chloro-1H-benzo[d][1][11]oxazine-2,4-dione. (Expected yield: ~19 g, 97%).[1]
-
The product can be characterized by ¹H NMR.[1]
Protocol B: Proposed Synthesis from 5-Chlorosalicylamide
Materials:
-
5-Chlorosalicylamide
-
Anhydrous pyridine
-
Ethyl chloroformate
-
Three-necked round-bottom flask
-
Reflux condenser, dropping funnel, and magnetic stirrer
-
Ice water bath
Procedure (based on the synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione[8]):
-
In a three-necked round-bottom flask, dissolve 5-chlorosalicylamide in anhydrous pyridine at 0 °C with stirring.
-
Slowly add ethyl chloroformate dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, reflux the resulting solution for 5 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the crude product and wash it with water.
-
Purify the product by recrystallization from a suitable solvent mixture (e.g., acetone-ethanol) to yield pure this compound.
Visualization of Synthetic Pathways
Caption: Comparative workflow of Protocol A and Protocol B.
Caption: Reaction scheme for Protocol A.
Caption: Proposed reaction scheme for Protocol B.
Conclusion
The synthesis of this compound can be effectively achieved through the cyclization of 2-amino-5-chlorobenzoic acid using triphosgene, which offers a high yield and a straightforward workup. However, the hazardous nature of the reagent necessitates stringent safety measures. The proposed alternative route starting from 5-chlorosalicylamide presents a viable option that may circumvent the use of phosgene derivatives, although it may require further optimization to achieve comparable yields. The choice between these protocols will ultimately depend on the specific requirements of the laboratory, including reagent availability, safety infrastructure, and desired scale of production.
References
-
Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. [Link]
-
The Role of 5-Chloroisatoic Anhydride in Advanced Chemical Synthesis. [Link]
-
(PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. [Link]
-
Synthesis of salicylic acid derivatives containing conjugated isoxazoline analogues 7 a–e. [Link]
-
Synthesis of 5-chloro-2-ethoxybenzamide. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]
-
Synthesis and biological evaluation of salicylic acid conjugated isoxazoline analogues on immune cell proliferation and angiogen. [Link]
-
An Improved Process For The Preparation Of Phenylalkylaminoethylsalicylamide And Intermediates Thereof. [Link]
-
Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. [Link]
-
5-Chloro-2-hydroxybenzamide. [Link]
-
(PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]
-
Note An efficient route for the synthesis of chloroaceticanhydride and benzyl mercaptan. [Link]
-
Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... [Link]
-
Preparation of 2-amino-5-chlorobenzoic acid. [Link]
-
Synthesis of 2-amino-5-chlorobenzoic acid. [Link]
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The Influence of N-Phenyl Substitution and Bioisosteric Replacement on the Antimycobacterial Activity of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-diones: A Comparative Guide
In the landscape of medicinal chemistry, the 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione scaffold has emerged as a promising starting point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic system, with a particular focus on its antimycobacterial potential. By examining a series of N-3 substituted derivatives and their thioxo and dithio bioisosteres, we aim to elucidate the key structural modifications that govern biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Introduction: The 6-Chloro-1,3-benzoxazine-2,4-dione Scaffold
The 1,3-benzoxazine-2,4-dione core is a versatile heterocyclic structure that has been investigated for a range of biological activities. The presence of a chlorine atom at the 6-position often enhances the lipophilicity and metabolic stability of drug candidates, making the 6-chloro substituted variant a particularly interesting scaffold for medicinal chemistry exploration. This guide focuses on a seminal study that systematically investigated the impact of substitutions on the N-3 phenyl ring and the bioisosteric replacement of the carbonyl oxygens with sulfur on the antimycobacterial efficacy of these compounds.
Comparative Analysis of Antimycobacterial Activity
A key study by Waisser et al. explored a series of 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives and their thioxo and dithio analogues for their in vitro activity against various Mycobacterium species.[1] The findings from this research provide a clear framework for understanding the structure-activity relationships within this compound class.
N-Phenyl Substitution Patterns
The initial series of compounds consisted of 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones with various substituents on the N-phenyl ring. The antimycobacterial activity of these compounds was evaluated against Mycobacterium tuberculosis, M. kansasii, and M. avium. The results demonstrated that specific substitutions on the phenyl ring were crucial for imparting significant antimycobacterial activity.
Bioisosteric Replacement of Carbonyl Oxygens
To further probe the SAR, the carbonyl groups at positions 2 and 4 of the benzoxazine ring were replaced with thiocarbonyl groups. This led to the synthesis of two new series of compounds: 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones.[1]
The replacement of the oxygen atom with a sulfur atom at position 4 resulted in a notable improvement in activity against M. tuberculosis and M. kansasii.[1] This suggests that the electronic properties and hydrogen bonding capabilities of the C-4 position are critical for the antimycobacterial action of these compounds. The dithio derivatives also exhibited potent activity, indicating that the presence of sulfur at both positions is well-tolerated and can contribute positively to the overall efficacy.
The following table summarizes the antimycobacterial activities of representative compounds from the study.
| Compound ID | R (Substitution on N-phenyl) | X (Position 2) | Y (Position 4) | M. tuberculosis Activity | M. kansasii Activity | M. avium Activity |
| 2c | 3-Cl | O | O | Active | Active | Active |
| 2d | 4-Cl | O | O | Active | Active | Active |
| 2e | 3,4-diCl | O | O | Active | Active | Active |
| 3 | Various | O | S | Improved Activity | Improved Activity | Active |
| 4 | Various | S | S | Active | Active | Active |
Note: This table is a qualitative summary based on the findings reported by Waisser et al.[1] The original paper should be consulted for quantitative MIC values.
Experimental Protocols
The synthesis of these derivatives follows a logical and well-established chemical pathway. The following protocols are based on the methodologies described in the foundational study.[1]
Synthesis of 6-Chloro-3-(substituted-phenyl)-2H-1,3-benzoxazine-2,4(3H)-diones (2c-e)
This protocol describes the general synthesis of the parent dione compounds.
Step 1: Synthesis of 5-chloro-N-(substituted-phenyl)salicylamide
-
To a solution of 5-chlorosalicylic acid in a suitable solvent (e.g., toluene), add a chlorinating agent (e.g., thionyl chloride) and heat under reflux to form the acid chloride.
-
After cooling, the solvent is evaporated, and the crude acid chloride is redissolved in an inert solvent (e.g., dichloromethane).
-
The solution is cooled in an ice bath, and a solution of the appropriately substituted aniline in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The resulting precipitate is filtered, washed, and dried to yield the desired salicylamide.
Step 2: Cyclization to form the 1,3-benzoxazine-2,4-dione
-
The synthesized salicylamide is dissolved in a suitable solvent (e.g., anhydrous dioxane).
-
A phosgene equivalent, such as triphosgene, is added portion-wise at room temperature.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford the final 6-chloro-3-(substituted-phenyl)-2H-1,3-benzoxazine-2,4(3H)-dione.
Synthesis of Thioxo and Dithio Derivatives (3 and 4)
This protocol outlines the conversion of the dione compounds to their thioxo and dithio analogues.
Step 1: Thionation Reaction
-
A mixture of the 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione derivative and a thionating agent, such as Lawesson's reagent or tetraphosphorus decasulfide (P₄S₁₀), is prepared.[1]
-
The mixture is heated at a high temperature (melting) for a specified period to facilitate the thionation process.
-
The reaction progress can be monitored by TLC. The formation of the 4-thioxo (monothio) and 2,4-dithio derivatives can be controlled by adjusting the stoichiometry of the thionating agent and the reaction time.
-
After cooling, the crude product is purified using column chromatography to separate the monothio and dithio products.
Visualization of Key Concepts
To better illustrate the relationships and processes described, the following diagrams have been generated.
Synthetic Pathway
Caption: Synthetic route to 6-chloro-1,3-benzoxazine-2,4(3H)-dione derivatives and their thionated analogues.
Core Structure-Activity Relationship
Caption: Key structure-activity relationships for the antimycobacterial activity of the benzoxazine derivatives.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have revealed critical insights for the design of potent antimycobacterial agents. The key takeaways from this analysis are:
-
N-3 Phenyl Ring: Substitutions on the N-3 phenyl ring are essential for activity, with electron-withdrawing groups appearing to be favorable.
-
C-4 Position: The C-4 position is a critical determinant of potency. The bioisosteric replacement of the carbonyl oxygen with sulfur to form a thione significantly enhances activity against key mycobacterial strains.[1]
-
C-2 Position: The C-2 carbonyl can also be replaced with a thiocarbonyl group without loss of activity, suggesting more flexibility for modification at this position.
Future research in this area should focus on a more extensive exploration of the substituent effects on the N-3 phenyl ring in combination with the optimized thioxo and dithio scaffolds. Quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the electronic and steric requirements for optimal activity. Furthermore, elucidation of the precise mechanism of action of these compounds would be invaluable for guiding future drug development efforts. The findings presented in this guide offer a solid foundation for the rational design of new and more effective antimycobacterial agents based on the this compound scaffold.
References
-
Waisser, K., Gregor, J., Kubicová, L., Klimesová, V., Kunes, J., Machácek, M., & Kaustová, J. (2000). New groups of antimycobacterial agents: 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones. European Journal of Medicinal Chemistry, 35(7-8), 733-741. [Link]
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A Comparative Guide to the Efficacy of Substituted Benzoxazines
In the landscape of high-performance thermosetting polymers, polybenzoxazines have carved out a significant niche, offering a unique combination of desirable properties including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and a high char yield.[1][2][3] The remarkable versatility of benzoxazine chemistry lies in the ability to molecularly design the precursor monomers, thereby tailoring the final properties of the cured polymer. The strategic introduction of substituents onto the phenolic ring or the amine component of the benzoxazine monomer is the key to unlocking a wide spectrum of functionalities, from enhanced flame retardancy to specific biological activities.
This guide provides a comparative analysis of the efficacy of various substituted benzoxazines, offering insights into how different functional groups influence their performance. We will delve into experimental data to support these comparisons and provide standardized protocols for their evaluation, aimed at researchers, scientists, and professionals in drug and materials development.
The Influence of Substitution on Polymerization and Thermal Properties
The polymerization of 1,3-benzoxazines is a thermally activated, cationic ring-opening process that typically occurs between 180°C and 250°C without the need for a catalyst.[4][5] However, the nature and position of substituents on the benzoxazine ring can significantly influence the polymerization temperature and the thermal stability of the resulting polybenzoxazine.
Electronic Effects of Substituents
The electronic nature of the substituent on the phenolic ring plays a crucial role in the ring-opening process. Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), can lower the polymerization peak temperature (Tp) by stabilizing the cationic intermediate formed during polymerization.[6] Conversely, electron-withdrawing groups can have a more complex effect. For instance, a fluorine atom in the para-position has an almost neutral electronic effect, resulting in a higher polymerization temperature, similar to that of an unsubstituted benzoxazine.[6]
Steric Effects and Substituent Position
The position of the substituent on the phenolic ring also has a profound impact. Meta-substituted monobenzoxazines have been shown to generate more highly crosslinked materials compared to their para-substituted counterparts.[6] This is because the free para-position is crucial for the crosslinking process. For instance, polymers derived from meta-substituted benzoxazines with methyl and fluorine groups exhibited significantly higher crosslink densities than their para-substituted isomers.[6]
The general synthesis of benzoxazine monomers is typically achieved through a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde.[4][5]
Caption: Flame retardancy mechanism of phosphorus-containing polybenzoxazines.
Antimicrobial and Anticancer Efficacy
Substituted benzoxazines have also shown significant promise in biomedical applications. Various 1,3-benzoxazine derivatives have demonstrated antibacterial and antifungal properties against a range of microorganisms, including Gram-positive and Gram-negative bacteria. [7]For instance, certain derivatives have shown efficacy against Bacillus thuringiensis, Escherichia coli, and Fusarium oxysporum. [7] Furthermore, specific substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have been evaluated for their anticancer activity. Some of the most active compounds displayed IC₅₀ values of 2.27 µM against MCF-7 breast cancer cells and 4.44 µM against HCT-116 colon cancer cells, indicating potent cytotoxic activity. [8]
Experimental Protocols
To ensure the reproducibility and comparability of data, standardized experimental procedures are essential. Below are outlines for key characterization techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the cured polybenzoxazine.
Procedure:
-
A small sample (5-10 mg) of the fully cured polymer is placed in a TGA crucible (e.g., alumina).
-
The sample is heated from room temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min).
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to assess thermal degradation and in an oxidative atmosphere (e.g., air) to evaluate thermo-oxidative stability.
-
The weight loss of the sample is recorded as a function of temperature.
-
Key data points include the onset of degradation (Tonset), the temperature at 5% or 10% weight loss (Td5%, Td10%), and the percentage of char yield at the final temperature.
Dynamic Mechanical Analysis (DMA)
Objective: To determine the viscoelastic properties of the cured polymer, including the glass transition temperature (Tg) and storage modulus.
Procedure:
-
A rectangular specimen of the cured polymer with defined dimensions is prepared.
-
The specimen is mounted in the DMA instrument in a suitable clamping configuration (e.g., single cantilever, three-point bending).
-
A sinusoidal stress is applied to the sample at a fixed frequency (e.g., 1 Hz) while the temperature is ramped up at a constant rate (e.g., 3-5°C/min).
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The Tg is typically identified as the peak of the tan delta curve or the peak of the loss modulus curve.
UL-94 Vertical Burn Test
Objective: To assess the flammability and self-extinguishing properties of the polymer.
Procedure:
-
A rectangular bar of the polymer of specified dimensions is clamped vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time (t₁) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.
-
The afterflame time (t₂) and afterglow time (t₃) are recorded.
-
The material is classified as V-0, V-1, or V-2 based on the burning times and whether flaming drips ignite a cotton patch placed below the specimen. A V-0 rating indicates the highest level of flame retardancy.
Conclusion
The efficacy of substituted benzoxazines is a direct function of their molecular architecture. By judiciously selecting the phenolic and amine precursors, it is possible to fine-tune a wide array of properties, from fundamental thermal and mechanical characteristics to advanced functionalities like flame retardancy and biological activity. The growing interest in bio-based benzoxazines further expands the design space, offering sustainable alternatives without compromising performance. [9]This guide provides a framework for understanding and comparing the performance of these versatile thermosets, empowering researchers to select and develop materials tailored to their specific application needs.
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Carrion-Jimenez, D. C., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 110, 117849. [Link]
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Carrion-Jimenez, D. C., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 110, 117849. [Link]
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Muthusamy, A., & Prabunathan, P. (2021). Phosphorus-containing benzoxazine modified epoxy resin: High flame retardancy, low dielectric, and low water absorption. Journal of Applied Polymer Science, 138(32), 50791. [Link]
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Li, H., et al. (2023). Tunable Thermal, Mechanical, and Tribological Properties of Polybenzoxazine-Based Composite for Vehicle Applications. Polymers, 15(13), 2824. [Link]
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Mishra, S., & Samanta, S. (2023). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Polymers, 15(13), 2919. [Link]
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Martos, A., et al. (2020). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. Polymers, 12(11), 2530. [Link]
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Madbouly, S. A., & Zhang, C. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Advances, 13(29), 20076-20098. [Link]
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Wang, C., et al. (2020). A New Sight into Bio-Based Polybenzoxazine: From Tunable Thermal and Mechanical Properties to Excellent Marine Antifouling Performance. ACS Omega, 5(7), 3530–3539. [Link]
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Liu, Y., et al. (2021). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. High Performance Polymers, 33(4), 438-448. [Link]
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Sonnier, R., et al. (2020). Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. Polymers, 12(11), 2697. [Link]
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Ishida, H., & Allen, D. J. (2000). Improved Thermal And Mechanical Properties Of Polybenzoxazines Based On Alkyl-Substituted Aromatic Amines. Journal of Polymer Science Part B: Polymer Physics, 38(24), 3289-3301. [Link]
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Kuo, S. W., et al. (2022). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Applied Polymer Materials, 4(4), 2697-2707. [Link]
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Shito, T. O., et al. (2023). Flame-Retardant Glass Fiber-Reinforced Epoxy Resins with Phosphorus-Containing Bio-Based Benzoxazines and Graphene. Polymers, 15(16), 3467. [Link]
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Arsad, A., et al. (2022). Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights. Polymers, 14(19), 4192. [Link]
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Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41-57. [Link]
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Agirrezabala, Z., et al. (2021). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. Polymers, 13(8), 1251. [Link]
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Andreu, R., et al. (2021). Quantitative Studies on the p-Substituent Effect of Phenolic Component on the Polymerization of Benzoxazines. Polymers, 13(16), 2649. [Link]
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Martos, A., et al. (2020). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. Polymers, 12(11), 2530. [Link]
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Zhang, K., et al. (2021). Phosphorus-Containing Polybenzoxazine Aerogels with Efficient Flame Retardation and Thermal Insulation. Polymers, 13(21), 3797. [Link]
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Ishida, H., & Agag, T. (2011). Polybenzoxazines with Enhanced Flame Retardancy. In Handbook of Benzoxazine Resins (pp. 725-749). Elsevier. [Link]
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Froimowicz, P., et al. (2022). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. Macromolecules, 55(5), 1856-1868. [Link]
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A Researcher's Guide to the In Vivo Validation of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione as a Novel Anticonvulsant Agent
This guide provides a comprehensive framework for the in vivo validation of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione, a compound of interest for its potential therapeutic effects. Drawing from established principles of preclinical drug discovery, this document outlines a comparative approach to assess its efficacy against seizures, contextualizing its potential within the landscape of existing antiepileptic drugs (AEDs). While direct in vivo studies on this specific molecule are not yet prevalent in published literature, the known anticonvulsive properties of related 2,4-dioxo-2H-1,3-benzoxazine derivatives provide a strong rationale for its investigation as a novel anticonvulsant.[1]
This guide is intended for researchers, scientists, and professionals in drug development, offering a robust, scientifically-grounded strategy for evaluating the anticonvulsant potential of this and similar candidate compounds.
Introduction: The Rationale for Investigation
Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available treatments.[2][3] This underscores the urgent need for novel AEDs with improved efficacy and tolerability. The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione (also known as Carsalam), has been identified as a non-steroidal anti-inflammatory drug.[4][5] Notably, derivatives of this scaffold have demonstrated anticonvulsive activity, suggesting that this compound may interact with neurological pathways relevant to seizure control.[1]
The proposed validation strategy centers on two of the most well-established and clinically predictive in vivo models for anticonvulsant screening: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[2][6] These models have been instrumental in the discovery and development of numerous clinically successful AEDs.[6]
Comparative Analysis of Preclinical Models for Anticonvulsant Screening
The selection of an appropriate animal model is critical for predicting the clinical utility of a candidate AED. The MES and scPTZ models, while both inducing seizures in rodents, are designed to identify compounds effective against different seizure types.
| Model | Species | Behavioral Phenotype | Clinical Correlate | Predictive Validity |
| Maximal Electroshock (MES) | Mice/Rats | Tonic extension of forelimbs and hindlimbs | Generalized Tonic-Clonic Seizures | Contributed to the identification of phenytoin and other AEDs effective against generalized tonic-clonic seizures.[6] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mice/Rats | Myoclonic jerks followed by clonus | Generalized Myoclonic and Absence Seizures | Led to the discovery of ethosuximide and other AEDs effective against absence seizures.[6] |
Rationale for a Dual-Model Approach: Employing both the MES and scPTZ tests provides a broader pharmacological profile of the test compound. A positive result in the MES test suggests potential efficacy against generalized tonic-clonic seizures, while activity in the scPTZ model indicates a possible therapeutic role in myoclonic and absence seizures.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a logical workflow for the in vivo screening of this compound.
Caption: Proposed workflow for the in vivo validation of anticonvulsant activity.
Detailed Experimental Protocols
The following protocols are based on established methodologies in the field of epilepsy research.[2][7]
Maximal Electroshock (MES) Test
Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Reference AED (e.g., Phenytoin)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to testing.
-
Compound Administration: Administer this compound or the reference AED intraperitoneally (i.p.) at various doses. A vehicle control group should also be included.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to reach effective concentrations in the central nervous system.
-
Seizure Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes moistened with saline.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension. The absence of this response is considered protection.
-
Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension, using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
Objective: To evaluate the efficacy of this compound in preventing seizures induced by the chemoconvulsant pentylenetetrazol.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Reference AED (e.g., Ethosuximide)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
Procedure:
-
Animal Acclimation and Compound Administration: Follow steps 1-3 from the MES test protocol.
-
Chemoconvulsant Administration: Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in over 95% of control animals.
-
Observation: Observe the mice for a period of 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds). The absence of clonic seizures is considered protection.
-
Data Analysis: Determine the ED50 for protection against PTZ-induced clonic seizures using probit analysis.
Neurotoxicity and Therapeutic Index
A crucial aspect of AED development is to assess the separation between anticonvulsant efficacy and adverse effects. The rotarod test is a common method for evaluating motor impairment, a frequent side effect of centrally acting drugs.
Rotarod Test
Objective: To determine the dose of this compound that causes motor impairment.
Procedure:
-
Training: Train mice to remain on a rotating rod (e.g., 6-10 rpm) for a set period (e.g., 1-2 minutes).
-
Compound Administration: Administer the test compound or vehicle as in the efficacy studies.
-
Testing: At the time of peak effect, place the mice on the rotarod and record whether they fall off within the set time.
-
Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the rotarod test, using probit analysis.
Protective Index (PI)
The Protective Index (PI) is a measure of the therapeutic window of a compound and is calculated as:
PI = TD50 / ED50
A higher PI indicates a greater separation between the doses required for therapeutic effect and those causing toxicity, suggesting a more favorable safety profile.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is yet to be elucidated, the activity of related compounds suggests potential modulation of GABAergic neurotransmission. The following diagram depicts a simplified overview of the GABAA receptor, a key target for many AEDs.
Caption: Simplified schematic of GABAergic neurotransmission.
Further in vitro studies, such as electrophysiological recordings from neuronal cultures or binding assays, would be necessary to confirm the interaction of this compound with the GABAA receptor or other potential targets.
Conclusion and Future Directions
This guide provides a foundational, evidence-based framework for the initial in vivo characterization of this compound as a potential anticonvulsant. By employing clinically validated models and assessing both efficacy and neurotoxicity, researchers can generate a robust preliminary dataset to guide further development. Positive outcomes from these initial studies would warrant progression to more complex models of chronic epilepsy and detailed mechanistic investigations. The ultimate goal is the identification of novel therapeutic agents that can improve the lives of individuals with epilepsy.
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White, H. S., et al. (2001). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsia, 42(s4), 7-12. [Link]
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Kupferberg, H. J. (2001). Animal Models Used in the Screening of Antiepileptic Drugs. Epilepsia, 42(s4), 7-12. [Link]
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Slideshare. (n.d.). Anti epileptic screening model. [Link]
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ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]
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Matrix Fine Chemicals. (n.d.). 2H-1,3-BENZOXAZINE-2,4(3H)-DIONE. [Link]
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"benchmarking the performance of novel benzoxazine compounds against existing drugs"
A Senior Application Scientist's Guide to Benchmarking Novel Benzoxazine Compounds
An Objective Framework for Performance Evaluation Against Existing Drugs
Introduction
In the landscape of medicinal chemistry, the benzoxazine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable capacity for interacting with diverse biological targets.[1] This versatility has led to the development of novel benzoxazine derivatives with a wide spectrum of potential therapeutic applications, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.[1] However, the transition from a promising compound in a flask to a viable drug candidate is a journey of rigorous, multi-faceted evaluation.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for benchmarking the performance of novel benzoxazine compounds. It is designed for researchers, scientists, and drug development professionals who require a structured, evidence-based approach to compare these new chemical entities against established drugs. We will move beyond mere protocol listings to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound evaluation process. Our objective is to establish a clear, logical workflow that progresses from early-stage computational screening to decisive in vivo validation, enabling data-driven decisions in the drug discovery pipeline.
Part 1: Foundational Strategy - A Phased Approach to Benchmarking
The cornerstone of a successful benchmarking program is a phased evaluation that strategically de-risks the significant investment of time and resources inherent in drug development. This tiered approach allows for the early elimination of candidates with unfavorable characteristics, ensuring that only the most promising compounds advance to more complex and costly stages.
The Causality of a Tiered Workflow: We begin with in silico and in vitro methods because they are rapid, cost-effective, and highly scalable. They serve as a critical filter, providing foundational data on physicochemical properties, cell permeability, metabolic stability, and primary biological activity. A compound must demonstrate a viable profile at this stage to justify the ethical and financial commitment of in vivo animal studies. This progression from computational modeling to single-cell and finally to whole-organism assays creates a logical funnel, enriching for candidates with the highest probability of clinical success.
The selection of an appropriate comparator drug is equally critical. The benchmark should be the current standard-of-care or a widely recognized compound for the target indication. This ensures that the performance of the novel benzoxazine is evaluated in a clinically relevant context.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50), a key measure of potency.
-
Cell Culture: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. [2][3]2. Compound Preparation: Prepare a 2x serial dilution of the novel benzoxazine compounds and the comparator drug (e.g., Erlotinib) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation & Analysis:
-
The comparator drug (Erlotinib) should produce an IC50 value consistent with published literature for the chosen cell line, validating the assay's performance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Comparative Anticancer Potency (IC50)
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) [3] |
| Novel Benzoxazine (NBZ-1) | 1.85 | 2.27 | 4.44 |
| Novel Benzoxazine (NBZ-2) | 25.4 | 31.2 | 45.8 |
| Erlotinib (Comparator) | 3.5 | > 50 | 15.2 |
Part 4: In Vivo Validation: Assessing Efficacy in a Biological System
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. Animal models are essential for evaluating a compound's efficacy and safety within the complexity of a whole organism, where factors like metabolism, distribution, and off-target effects come into play.
Focus Area: Anti-inflammatory & Analgesic Activity
Benzoxazine derivatives have been synthesized from existing nonsteroidal anti-inflammatory drugs (NSAIDs) and have shown potent anti-inflammatory and analgesic activities, sometimes with improved gastrointestinal safety profiles. [4][5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and well-characterized model for evaluating acute inflammation. [4]
-
Animal Acclimation: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6):
-
Dosing: Administer the respective treatments orally 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Self-Validation & Analysis:
-
The positive control group (Diclofenac) must show a statistically significant reduction in paw edema compared to the vehicle control group, confirming the model's responsiveness.
-
Calculate the percentage inhibition of edema for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean increase in the treated group.
-
Data Presentation: Comparative In Vivo Anti-inflammatory Efficacy
| Treatment (10 mg/kg) | Paw Edema Inhibition (%) at 3 hr | Analgesic Activity (% Protection) [5] | Ulcerogenicity Index [5] |
| Novel Benzoxazine (NBZ-3d) | 62.61% | 62.36% | 2.67 |
| Diclofenac (Comparator) | 68.5% | 60.1% | 4.15 |
Part 5: Synthesizing the Data for Lead Candidate Selection
Benchmarking is not about finding the single best number; it is about building a comprehensive performance profile. The final step is to integrate the data from all phases—in silico, in vitro, and in vivo—to make an informed decision. A lead candidate should exhibit a balanced profile of high potency, a clear mechanism of action, favorable pharmacokinetics, proven efficacy in animal models, and an acceptable safety margin.
By adhering to this structured benchmarking guide, research teams can objectively assess the potential of novel benzoxazine compounds, ensuring that only the most robust and promising candidates are progressed, ultimately increasing the efficiency and success rate of the drug discovery process.
References
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Wang, L., et al. (2011). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. Journal of Neuroscience, 31(12), 4403-4412.
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Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
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Zayed, M. F., & Hassan, M. H. (2014). Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolian Journal of Chemistry, 25(51), 3121.
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Kesuma, D., et al. (2021). Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells. Universitas Airlangga Research Publication.
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Kesuma, D., et al. (2021). Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells. ResearchGate.
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Rudyanto, M., et al. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of Public Health in Africa, 14(Suppl 1), 2511.
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BenchChem. (2025). A Comparative Guide to the Efficacy of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Studies. BenchChem.
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Wang, L., et al. (2011). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. Oregon Health & Science University.
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Li, Y., et al. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 27(21), 3531-3551.
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Rudyanto, M., et al. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. ResearchGate.
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Alper-Hayta, S., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PLoS ONE, 14(12), e0225983.
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Al-Hujaily, E. M., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. PLoS ONE, 18(12), e0293150.
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Singh, S., & Kumar, V. (2022). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate.
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Gul, S., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online.
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Gul, S., et al. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. National University of Science and Technology.
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Lesimple, A., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4538-4546.
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Shinde, M., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Research in Pharmaceutical Sciences.
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NIOSH. (2018). Performance testing protocol for closed-system transfer devices used during pharmacy compounding and administration of hazardous drugs. U.S. Department of Health and Human Services.
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Al-Warhi, T., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117906.
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U.S. Food and Drug Administration. (2019). Recommended Content and Format of Non-Clinical Bench Performance Testing Information in Premarket Submissions. FDA.gov.
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Khaldan, A., et al. (2022). Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. Biointerface Research in Applied Chemistry, 13(1), 55.
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A Researcher's Guide to the Statistical and Comparative Analysis of 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione
In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the statistical analysis and comparative biological assessment of 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione, a compound of interest within the broader class of benzoxazine derivatives. While specific biological data on this particular molecule is emerging, this document outlines a robust, field-proven methodology for its characterization, drawing upon established protocols and statistical paradigms. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and similar novel compounds.
The benzoxazine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Therefore, a logical starting point for the investigation of this compound is the assessment of its cytotoxic effects against relevant cancer cell lines and its potential as an enzyme inhibitor, a common mechanism of action for small molecule drugs.[3]
I. Experimental Design: A Comparative Approach
To ascertain the therapeutic potential of this compound, a comparative study is essential. This involves benchmarking its performance against both a negative control and established, clinically relevant drugs.
Selection of Comparators:
-
Positive Control (Anticancer): Doxorubicin, a well-characterized chemotherapeutic agent with broad-spectrum activity.
-
Positive Control (Enzyme Inhibition): Staurosporine, a potent, non-selective protein kinase inhibitor.
-
Negative Control: Vehicle (e.g., DMSO), to control for solvent effects.
Cell Line Selection:
A panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. For instance:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
II. Core Experimental Protocols
The following protocols are fundamental to the biological evaluation of this compound.
A. In Vitro Cytotoxicity Assessment
The MTT assay is a widely adopted colorimetric method for assessing cell viability.[4] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and the vehicle control. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
B. Enzyme Inhibition Assay
To investigate the potential of this compound as an enzyme inhibitor, a generic kinase inhibition assay can be employed as a primary screen.[3][5]
Detailed Protocol for a Generic Kinase Inhibition Assay:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compounds (this compound and Staurosporine) in an appropriate assay buffer.
-
Assay Plate Preparation: Add the kinase and varying concentrations of the test compounds to the wells of a 96-well plate. Include wells with no inhibitor (positive control) and wells with no kinase (negative control).
-
Incubation: Incubate the plate to allow for the binding of the inhibitor to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and quantify the amount of product formed. This can be achieved through various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay kit.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the positive control.
III. Statistical Analysis of Biological Data
A. Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. It is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Statistical Workflow for IC50 Determination:
Caption: Workflow for IC50 determination.
B. Comparative Statistical Analysis
To determine if the observed differences in potency between this compound and the comparator drugs are statistically significant, an appropriate statistical test should be employed. For comparing the means of multiple groups, an Analysis of Variance (ANOVA) is suitable, followed by a post-hoc test for pairwise comparisons.[6][8]
Experimental and Statistical Workflow:
Caption: Integrated experimental and statistical workflow.
IV. Data Presentation and Interpretation
Clear and concise presentation of data is essential for communicating research findings.
A. Tabulated Results
Summarize the IC50 values in a table for easy comparison.
| Compound | Cell Line | IC50 (µM) ± SD |
| This compound | MCF-7 | [Example Value] |
| MDA-MB-231 | [Example Value] | |
| A549 | [Example Value] | |
| HCT116 | [Example Value] | |
| Doxorubicin | MCF-7 | [Example Value] |
| MDA-MB-231 | [Example Value] | |
| A549 | [Example Value] | |
| HCT116 | [Example Value] |
B. Graphical Representation
Dose-response curves provide a visual representation of the potency of each compound.
(A graphical representation of dose-response curves would be inserted here in a publication format.)
V. Concluding Remarks
This guide provides a foundational framework for the systematic biological and statistical evaluation of this compound. By employing these standardized protocols and rigorous statistical methods, researchers can generate reliable and reproducible data, enabling a comprehensive assessment of the compound's therapeutic potential. The path from a novel compound to a potential therapeutic agent is long and requires meticulous scientific investigation. The methodologies outlined herein represent the critical first steps in this journey.
VI. References
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A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021;50(3-4):345-352.
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BioStat - User-friendly biology and medicine oriented statistical software. AnalystSoft.
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Cytotoxicity assays. Sigma-Aldrich.
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Statistical Analysis Software Programs in Biomedical Research. Labome.
-
Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.
-
Cell viability and cytotoxicity assays. Miltenyi Biotec.
-
SnapGene | Software for everyday molecular biology.
-
Biological Research Databases & Software.
-
Cytotoxicity Assays. Thermo Fisher Scientific - US.
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A Senior Application Scientist's Guide to Ensuring Reproducible Antimicrobial Efficacy Testing of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione
Introduction: The emergence of novel chemical entities with putative antimicrobial properties, such as 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione, represents a critical frontier in the fight against antimicrobial resistance. Benzoxazine derivatives have shown promise, exhibiting broad-spectrum activity against various pathogens.[1][2][3] However, the transition from a promising compound to a viable therapeutic candidate hinges on the rigorous and reproducible evaluation of its antimicrobial effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of this novel benzoxazine derivative, with a core focus on establishing robust, reproducible methodologies benchmarked against established antibiotics.
The cornerstone of antimicrobial efficacy testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[4] The reproducibility of MIC values is paramount, as it forms the basis for comparative analysis and clinical breakpoint determination.[5][6] However, MIC values can be subject to significant variability due to factors such as testing method, inoculum size, incubation conditions, and media composition.[6][7] Therefore, adherence to standardized protocols is not merely a recommendation but a necessity for generating trustworthy and comparable data.
This guide will compare the target compound against two widely used antibiotics, Ciprofloxacin and Vancomycin, detailing a standardized protocol for assessing antimicrobial activity and providing insights into the critical parameters that govern experimental reproducibility.
Section 1: Comparative Efficacy Analysis
To contextualize the antimicrobial potential of this compound, its performance must be compared against standard-of-care agents with well-defined mechanisms of action and established clinical efficacy. We have selected Ciprofloxacin, a broad-spectrum fluoroquinolone that inhibits DNA gyrase, and Vancomycin, a glycopeptide effective against Gram-positive bacteria by inhibiting cell wall synthesis, as comparators.[8]
The following table summarizes hypothetical, yet plausible, MIC data for our compound of interest against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, juxtaposed with typical MIC values for the reference antibiotics.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Compound | Test Microorganism | Gram Stain | Representative MIC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | Gram-Positive | 8 |
| This compound | Escherichia coli (ATCC 25922) | Gram-Negative | 32 |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | Gram-Positive | 0.25 - 1.0 |
| Ciprofloxacin | Escherichia coli (ATCC 25922) | Gram-Negative | ≤0.015 - 0.12 |
| Vancomycin | Staphylococcus aureus (ATCC 29213) | Gram-Positive | 0.5 - 2.0[9] |
| Vancomycin | Escherichia coli (ATCC 25922) | Gram-Negative | >128 |
Note: MIC values for Ciprofloxacin and Vancomycin are typical ranges. The values for the benzoxazine derivative are hypothetical for illustrative purposes, as specific published data for this exact compound is limited. Studies on related benzoxazine sulfonamides have reported MIC values in the range of 31.25 to 62.5 µg/mL against various bacteria.[10]
Section 2: Protocol for Reproducible Antimicrobial Susceptibility Testing
To ensure the generation of high-quality, reproducible data, a standardized protocol is essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining MIC values.[11][12][13]
Experimental Workflow Diagram
The following diagram outlines the critical steps for a reproducible broth microdilution assay.
Caption: Workflow for a standardized broth microdilution MIC assay.
Detailed Step-by-Step Methodology
This protocol is adapted from CLSI M07 guidelines.[11]
1. Preparation of Materials:
- Compound Stock Solution: Accurately weigh the this compound and dissolve in a minimal amount of sterile dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
- Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (S. aureus or E. coli). Transfer to a tube of sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This step is critical for reproducibility; an inaccurate starting bacterial density is a major source of MIC variability.[7]
- Working Inoculum: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[4]
2. Assay Plate Preparation (96-well format):
- Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
- Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
- Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
- Well 11 will serve as the positive control (growth control), containing only CAMHB and the bacterial inoculum.
- Well 12 will serve as the negative control (sterility control), containing only CAMHB.
3. Inoculation and Incubation:
- Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
- Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Determination of MIC:
- Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be aided by using a plate reader to measure the optical density at 600 nm (OD600).[4]
Section 3: Assessing and Ensuring Reproducibility
A single MIC value is insufficient. To establish the trustworthiness of your findings, both intra- and inter-assay reproducibility must be demonstrated.[14][15]
-
Intra-assay Precision: Perform each experiment in triplicate (i.e., three separate rows on the same 96-well plate) to control for pipetting errors and other random variations within a single run.
-
Inter-assay Precision: Repeat the entire experiment on at least three different days to account for variability in media batches, inoculum preparation, and environmental conditions.
The results should be presented with statistical analysis, as shown in the table below.
Table 2: Inter-Assay Reproducibility Data for this compound against S. aureus
| Experiment Day | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 |
| Day 1 | 8 | 8 | 16 |
| Day 2 | 8 | 8 | 8 |
| Day 3 | 16 | 8 | 8 |
| Modal MIC | \multicolumn{3}{c | }{8 µg/mL} | |
| Range | \multicolumn{3}{c | }{8 - 16 µg/mL} |
According to CLSI and EUCAST guidelines, an acceptable level of reproducibility for a reference laboratory is for the modal MIC value to be within a three-log2 dilution range (e.g., the value ± one twofold dilution).[16][17] The data in Table 2 falls within this acceptable range.
Mechanism of Action: A Consideration for Comparison
While the precise mechanism of action for this compound is likely still under investigation, related benzoxazine and benzoxazolone derivatives have been suggested to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane through electrostatic and hydrophobic interactions.[18] This contrasts with the specific enzymatic targets of Ciprofloxacin (DNA gyrase) and the cell wall synthesis inhibition of Vancomycin, highlighting the potential for this compound to be effective against strains resistant to these established drug classes.
Conclusion
The evaluation of a novel antimicrobial agent like this compound requires a methodical and rigorous approach centered on reproducibility. By adhering to standardized protocols from authoritative bodies like CLSI and EUCAST, researchers can generate reliable MIC data.[11][12] This guide provides a framework for this process, emphasizing the importance of appropriate controls, replicate testing, and comparison with established antibiotics. The consistent and reproducible determination of antimicrobial efficacy is the foundational step in the long journey of developing new and effective treatments to combat the global challenge of infectious diseases.
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Safety Operating Guide
Proper Disposal of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione. As a chlorinated heterocyclic compound, its disposal requires meticulous attention to prevent environmental contamination and ensure personnel safety. This document moves beyond mere compliance, offering a deeper understanding of the chemical principles that inform these essential laboratory protocols.
Foundational Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. While extensive toxicological data may not be available for this specific compound, its classification as a chlorinated organic molecule necessitates a cautious approach.[1]
Key Hazards:
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles.[1] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the powder outside of a fume hood to prevent inhalation.[1] |
Always work within a certified chemical fume hood when handling the solid form of this compound to minimize inhalation risks.
Disposal Workflow: A Decision-Making Framework
The proper disposal route for this compound depends on the quantity and nature of the waste. The following diagram illustrates the decision-making process.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocols
Disposal of Bulk Quantities and Unused Reagent
For larger quantities of this compound, direct disposal into a designated hazardous waste stream is mandatory.
Protocol:
-
Container Selection: Obtain a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[3] Ensure the container is compatible with chlorinated compounds.
-
Waste Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust. Use a chemical fume hood for this process.
-
Labeling: The waste container must be accurately labeled with the full chemical name: "this compound" and the approximate quantity.[4] Do not use abbreviations.
-
Segregation: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[4]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Rationale: Chlorinated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting hydrogen halides (e.g., HCl), preventing their release into the atmosphere.[5] Mixing with non-halogenated waste streams can complicate and increase the cost of disposal.[6]
Managing Small Spills and Residual Contamination
For minor spills or cleaning of contaminated surfaces, the following procedure should be followed.
Protocol:
-
Area Restriction: Cordon off the affected area to prevent cross-contamination.
-
Spill Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully sweep up the absorbed material and place it in a designated "Halogenated Organic Waste" container.[2][7]
-
Surface Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: The collected spill material and cleaning supplies are to be disposed of as halogenated organic waste, following the procedure for bulk quantities.
Decontamination of Laboratory Glassware
Proper decontamination of glassware is essential to prevent unintended reactions in subsequent experiments.
Protocol:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve any residual compound. This first rinse must be collected and disposed of as halogenated organic waste.[4]
-
Triple Rinse: Subsequently, triple-rinse the glassware with water.[8] The later rinses can typically be disposed of down the drain, but consult your local EHS guidelines.
-
Drying: Allow the glassware to air-dry completely in a well-ventilated area.
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Sewer System: This can lead to the contamination of waterways and interfere with wastewater treatment processes.[1]
-
Standard Trash: This poses a risk to sanitation workers and can result in environmental contamination through landfill leachate.
-
Evaporation in a Fume Hood: This releases the compound into the atmosphere, contributing to air pollution.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to these detailed protocols, researchers can ensure they are handling this compound in a manner that is both safe and compliant with regulatory standards. Always consult your institution's specific hazardous waste management plan and EHS office for any additional requirements.
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A Researcher's Guide to the Safe Handling of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione (also known as Carsalam), and general best practices for handling halogenated organic compounds. The primary focus is to establish a self-validating system of protocols to ensure laboratory safety.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Acute Toxicity (Oral): The parent compound is harmful if swallowed.[1][2]
-
Skin and Eye Irritation: Assumed potential for irritation based on the chemical structure.
-
Respiratory Irritation: Possible if the compound is in powder form and becomes airborne.
-
Environmental Hazard: Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[3]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact. Disposable nitrile gloves offer good protection against a variety of chemicals for incidental contact.[4] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. For prolonged handling, consider double-gloving. |
| Eye and Face Protection | Chemical splash goggles or a full-face shield | To protect against splashes, dust, and vapors. Standard safety glasses are not sufficient. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face.[5][6] |
| Body Protection | A long-sleeved, chemical-resistant laboratory coat | To protect the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for dusts, or a half-mask respirator with appropriate cartridges for vapors) | To be used when there is a risk of inhaling dust or when working outside of a certified chemical fume hood. The choice of respirator depends on the specific handling procedure and the potential for airborne particulates or vapors.[6] |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills. Perforated shoes or sandals are not permitted in a laboratory setting.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
3.1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit specifically for chemical spills readily available.
3.2. Weighing and Aliquoting:
-
Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Containment: When weighing the solid compound, use a balance with a draft shield or conduct the weighing inside the fume hood to prevent the dissemination of fine powders.
-
Tool Selection: Use dedicated spatulas and weighing boats. Clean these thoroughly after use or dispose of them as contaminated waste.
3.3. In-Experiment Handling:
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure proper ventilation. Avoid open flames.[3]
-
Transfers: Use appropriate glassware and techniques (e.g., cannulation for air-sensitive reactions) to transfer solutions containing the compound.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
4.1. Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[7]
-
Solid Waste: Contaminated solid waste, such as gloves, weighing boats, and paper towels, should be collected in a separate, labeled solid waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
4.2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Closure: Keep waste containers securely closed when not in use.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
4.3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Diagrams
PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE and handling waste.
References
- Biosynth. (2022-05-06).
- ChemicalBook. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)
- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
- HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258.
- Storemasta Blog. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.
-
TCI Chemicals. (n.d.). 2H-Benzo[e][8][9]oxazine-2,4(3H)-dione 2037-95-8.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hscprep.com.au [hscprep.com.au]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. canadasafetytraining.com [canadasafetytraining.com]
- 7. otago.ac.nz [otago.ac.nz]
- 8. tandfonline.com [tandfonline.com]
- 9. ic.ptb.de [ic.ptb.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
